2-(6-methoxy-1H-indol-3-yl)acetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-methoxy-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9/h2-3,6-7,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDMKKKJRXIVNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354864 | |
| Record name | 2-(6-methoxy-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23084-35-7 | |
| Record name | 6-Methoxy-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23084-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(6-methoxy-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(6-methoxy-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles the available technical information for 2-(6-methoxy-1H-indol-3-yl)acetonitrile. Due to the limited availability of data for this specific isomer, information from closely related indole-3-acetonitrile derivatives has been included to provide a comprehensive overview. All data derived from analogous compounds should be treated as estimations and require experimental verification.
Core Properties
This compound is an indole derivative with potential applications in medicinal chemistry and drug discovery. The presence of the methoxy group at the 6-position of the indole ring and the acetonitrile moiety at the 3-position are expected to influence its chemical reactivity and biological activity.
Chemical and Physical Properties
| Property | 2-(4-methoxy-1H-indol-3-yl)acetonitrile | 2-(5-methoxy-1H-indol-3-yl)acetonitrile | This compound |
| CAS Number | 4837-74-5[1][2] | 2436-17-1[3] | 23084-35-7 [4] |
| Molecular Formula | C₁₁H₁₀N₂O[1] | C₁₁H₁₀N₂O[3] | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol [1] | 186.21 g/mol [3] | 186.21 g/mol |
| Melting Point | Not Available | Not Available | Not Available |
| Boiling Point | 408.3 °C (Predicted)[1] | Not Available | Not Available |
| Flash Point | 200.7 °C (Predicted)[1] | Not Available | Not Available |
| pKa | Not Available | Not Available | Not Available |
| Storage | 2°C - 8°C[1] | Not Available | Not Available |
Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of indole-3-acetonitrile derivatives.
Proposed Synthetic Pathway
A common and effective method for the synthesis of indole-3-acetonitriles involves a two-step process starting from the corresponding indole. This involves the formylation of the indole at the C3 position, followed by the conversion of the resulting aldehyde to the acetonitrile.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are adapted from methodologies for the synthesis of structurally related indole-3-acetonitrile derivatives[5][6]. These should be considered as a starting point for the development of a specific protocol for the 6-methoxy isomer.
Materials:
-
6-Methoxy-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 30% aqueous)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 6-methoxy-1H-indole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a 30% aqueous sodium hydroxide (NaOH) solution until the pH is basic. The product is expected to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 6-methoxy-1H-indole-3-carboxaldehyde.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Materials:
-
6-Methoxy-1H-indole-3-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Formamide (NH₂CHO)
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 6-methoxy-1H-indole-3-carboxaldehyde in a mixture of methanol and formamide (e.g., 1:1 v/v).
-
Add sodium cyanide (NaCN) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Acidic conditions must be avoided to prevent the formation of highly toxic hydrogen cyanide gas.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Carefully add sodium borohydride (NaBH₄) in small portions to the reaction mixture. The reaction may be exothermic.
-
After the addition of NaBH₄ is complete, stir the reaction at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Characterization Protocols
The following are general protocols for the characterization of the final product.
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Weigh an appropriate amount of the purified product.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a reference standard (e.g., TMS).
-
Transfer the solution to an NMR tube.
Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra (Fourier transform, phasing, baseline correction).
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrations to confirm the structure.
Objective: To assess the purity and confirm the molecular weight of the synthesized compound.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
-
C18 reverse-phase column
Sample Preparation:
-
Accurately weigh a small amount of the sample (e.g., 1.0 mg).
-
Dissolve the sample in a suitable solvent mixture (e.g., 50:50 v/v acetonitrile:water) to a known concentration (e.g., 100 µg/mL).
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Typical HPLC-MS Conditions (to be optimized):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A suitable gradient from low to high organic phase to ensure separation of the product from any impurities.
-
Flow Rate: e.g., 0.5 - 1.0 mL/min
-
Column Temperature: e.g., 30-40°C
-
Injection Volume: e.g., 5-10 µL
-
UV Detection: Scan a range of wavelengths (e.g., 200-400 nm) and monitor at a wavelength of maximum absorbance for the indole chromophore (typically around 280 nm).
-
MS Conditions (Positive ESI mode):
-
Scan Range: e.g., m/z 100-500
-
Optimize capillary voltage, cone voltage, and source/desolvation temperatures.
-
Data Analysis:
-
Determine the retention time and peak area of the main component in the chromatogram to assess purity.
-
Analyze the mass spectrum to confirm the molecular weight of the product (expected [M+H]⁺ ion at m/z 187.08).
Caption: General experimental workflow for the synthesis and characterization.
Biological Activity and Signaling Pathways
There is currently no available information in the scientific literature regarding the specific biological activities or associated signaling pathways of this compound. Research into the biological effects of this compound would be a novel area of investigation. Based on the activities of other indole derivatives, potential areas of study could include its effects on neurological, inflammatory, or proliferative pathways.
Conclusion
This compound is a compound for which specific experimental data is largely unavailable. This guide provides a framework for its synthesis and characterization based on established chemical principles and protocols for analogous compounds. Further experimental work is required to elucidate its precise physical, chemical, and biological properties. The methodologies and workflows presented herein offer a robust starting point for researchers and drug development professionals interested in exploring the potential of this and other substituted indole-3-acetonitrile derivatives.
References
- 1. 2-(4-Methoxy-1H-indol-3-yl)acetonitrile | 4837-74-5 | FM168590 [biosynth.com]
- 2. 2-(4-Methoxy-1H-indol-3-yl)acetonitrile, 25 mg, CAS No. 4837-74-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]
- 3. 2-(5-methoxy-1H-indol-3-yl)acetonitrile | C11H10N2O | CID 3564783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 23084-35-7|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
An In-Depth Technical Guide to 2-(6-methoxy-1H-indol-3-yl)acetonitrile (CAS Number: 23084-35-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(6-methoxy-1H-indol-3-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct research on this specific isomer, this document synthesizes information from studies on closely related analogues to present a thorough profile. The guide covers its chemical and physical properties, plausible synthetic routes with detailed experimental protocols, and potential biological activities, with a focus on its role as a key building block for pharmacologically active molecules. Particular attention is given to the significance of the 6-methoxyindole scaffold in the context of melatonin receptor modulation.
Chemical and Physical Properties
This compound is an indole derivative with a methoxy group at the 6-position and an acetonitrile group at the 3-position. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 23084-35-7 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O | [2] |
| Molecular Weight | 186.21 g/mol | [3] |
| Appearance | White to off-white powder (predicted) | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) |
Synthesis and Experimental Protocols
Synthesis via 6-Methoxygramine (Route A)
This classic and widely used method involves the Mannich reaction of 6-methoxyindole to form 6-methoxygramine, followed by nucleophilic substitution with a cyanide salt.[4][5]
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 6-Methoxygramine
-
In a round-bottom flask, a solution of dimethylamine (2.2 eq) in cold water is prepared.
-
Acetic acid (1.1 eq) is added slowly while cooling the flask in an ice bath.
-
Formaldehyde (37% aqueous solution, 1.1 eq) is added to the mixture.
-
6-Methoxyindole (1.0 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is made alkaline with a concentrated solution of sodium hydroxide.
-
The product, 6-methoxygramine, is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Conversion of 6-Methoxygramine to this compound
-
6-Methoxygramine (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Sodium cyanide or potassium cyanide (1.2 eq) is added to the solution.
-
The reaction mixture is heated to 80-100 °C for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Workflow for Synthesis via 6-Methoxygramine
Caption: Synthetic workflow for this compound via the gramine intermediate.
Synthesis from 6-Methoxyindole-3-carboxaldehyde (Route B)
This alternative one-pot method provides a direct conversion of an indole-3-carboxaldehyde to the corresponding acetonitrile.[4]
Experimental Protocol (Hypothetical):
-
To a solution of 6-methoxyindole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol and formamide, add sodium cyanide (10 eq).
-
Cool the mixture in an ice bath and add sodium borohydride (1.3 eq) portion-wise.
-
Allow the reaction to stir at room temperature for 1 hour, then reflux at 100 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the solvents under reduced pressure.
-
The residue is then subjected to column chromatography on silica gel to isolate this compound.
Workflow for Synthesis from 6-Methoxyindole-3-carboxaldehyde
Caption: One-pot synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are scarce. However, the 6-methoxyindole scaffold is a key feature in many biologically active compounds, most notably in analogues of melatonin.[6] The 5-methoxyindole-3-acetonitrile isomer is also recognized as a precursor to molecules with potential melatoninergic activity.[3]
Melatonin Receptor Signaling
Melatonin, an endogenously produced hormone, regulates circadian rhythms through its interaction with G-protein coupled receptors, MT1 and MT2. The binding of melatonin to these receptors activates inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade influences a variety of physiological processes, including sleep-wake cycles.
Given that the 6-methoxy substitution on the indole ring is found in some potent melatonin receptor ligands, it is plausible that this compound could serve as a precursor or a scaffold for the development of novel melatonin receptor modulators.
Hypothesized Melatonin Receptor Signaling Pathway
Caption: Potential involvement of 6-methoxyindole derivatives in the melatonin receptor signaling pathway.
Cytotoxic Activity
A structurally related compound, indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside, has demonstrated cytotoxic activity against human myeloid leukemia and liver cancer cells.[7] This suggests that indole-3-acetonitrile derivatives, including the 6-methoxy isomer, could be explored for their potential as anticancer agents. Further research is required to determine the specific cytotoxic effects and mechanisms of action of this compound.
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential.[8] The indole nucleus is a privileged scaffold in medicinal chemistry, and the functional groups of this compound—the methoxy and acetonitrile moieties—offer versatile handles for chemical modification.
Potential applications include the development of:
-
Melatonin receptor agonists and antagonists: For the treatment of sleep disorders, circadian rhythm disturbances, and mood disorders.
-
Anticancer agents: As a scaffold for the design of novel cytotoxic compounds.
-
Neuroprotective agents: The indole structure is present in many compounds with neuroprotective properties.
Conclusion
This compound is a chemical intermediate with significant potential in the field of drug discovery and development. While direct and extensive research on this specific molecule is limited, its structural similarity to known biologically active compounds, particularly melatonin analogues, makes it a compelling target for further investigation. The synthetic pathways outlined in this guide provide a foundation for its preparation, and the hypothesized biological activities offer a starting point for future pharmacological evaluation. As research into novel therapeutics continues, the utility of such versatile building blocks will undoubtedly grow.
References
- 1. Page loading... [guidechem.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. nbinno.com [nbinno.com]
- 4. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. Total Synthesis of Indole-3-Acetonitrile-4-Methoxy-2-C-β-D-Glucopyranoside. Proposal for Structural Revision of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to 2-(6-methoxy-1H-indol-3-yl)acetonitrile: Structure, Synthesis, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-(6-methoxy-1H-indol-3-yl)acetonitrile, a methoxy-substituted indole derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs and predictive methodologies to offer a comprehensive profile. All predicted data is clearly indicated.
Molecular Structure and Physicochemical Properties
This compound belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a methoxy group at the 6-position and an acetonitrile group at the 3-position of the indole core are key structural features that are expected to influence its chemical reactivity and biological activity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₁H₁₀N₂O | - |
| Molecular Weight | 186.21 g/mol | - |
| LogP | 1.8 | Predicted |
| Topological Polar Surface Area (TPSA) | 53.1 Ų | Predicted |
| Hydrogen Bond Donors | 1 | Predicted |
| Hydrogen Bond Acceptors | 3 | Predicted |
| Rotatable Bonds | 2 | Predicted |
While specific crystallographic data for this compound is not publicly available, the crystal structure of its isomer, 2-(4-methoxy-1H-indol-3-yl)acetonitrile, provides valuable insight into the likely molecular geometry. In this isomer, the indole ring is essentially planar, and the molecule exhibits intermolecular hydrogen bonding.
Table 2: Crystallographic Data for the Analog 2-(4-methoxy-1H-indol-3-yl)acetonitrile
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.3182 (17) |
| b (Å) | 13.062 (3) |
| c (Å) | 9.3867 (19) |
| β (°) | 101.53 (3) |
| Volume (ų) | 999.3 (3) |
| Z | 4 |
Spectroscopic Profile
Detailed experimental spectra for this compound are not readily found in the literature. However, based on the known spectral characteristics of indole derivatives and related compounds, a predicted spectroscopic profile can be constructed.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.0 (s, 1H, NH), ~7.5 (d, 1H, H-4), ~7.2 (s, 1H, H-2), ~6.9 (d, 1H, H-7), ~6.7 (dd, 1H, H-5), ~3.9 (s, 2H, CH₂), ~3.8 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155 (C-6), ~137 (C-7a), ~123 (C-2), ~121 (C-3a), ~120 (C-4), ~118 (C≡N), ~110 (C-5), ~102 (C-3), ~95 (C-7), ~55 (OCH₃), ~15 (CH₂) |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~2250 (C≡N stretch), ~1620, 1480 (C=C aromatic stretch), ~1240 (C-O stretch) |
| Mass Spectrometry (ESI-MS) | m/z 187.0866 [M+H]⁺ |
Synthesis and Experimental Protocols
A definitive, step-by-step protocol for the synthesis of this compound is not widely published. However, a plausible and efficient synthetic route can be adapted from established methods for analogous indole-3-acetonitriles. The proposed synthesis involves a two-step process starting from the commercially available 6-methoxyindole.
Proposed Synthetic Pathway
The synthesis commences with the formylation of 6-methoxyindole at the C3 position via a Vilsmeier-Haack reaction to yield 6-methoxy-1H-indole-3-carboxaldehyde. This intermediate is then converted to the target acetonitrile in a one-pot reaction using sodium borohydride and sodium cyanide.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 6-Methoxy-1H-indole-3-carboxaldehyde (Vilsmeier-Haack Reaction)
Materials:
-
6-Methoxyindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution (30% aqueous)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 6-methoxyindole in anhydrous DMF.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution with constant stirring. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a 30% aqueous sodium hydroxide (NaOH) solution until the pH is basic. The product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-methoxy-1H-indole-3-carboxaldehyde.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Methoxy-1H-indole-3-carboxaldehyde
-
Sodium cyanide (NaCN)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Formamide (NH₂CHO)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 6-methoxy-1H-indole-3-carboxaldehyde in a 1:1 mixture of methanol and formamide.
-
Add sodium cyanide (NaCN) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood. Acidic conditions must be avoided to prevent the formation of highly toxic hydrogen cyanide gas.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Carefully add sodium borohydride (NaBH₄) in small portions to the reaction mixture. The reaction may be exothermic.
-
After the addition of NaBH₄ is complete, stir the reaction at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is scarce. However, based on the known activities of structurally similar 6-methoxyindole derivatives and the parent indole-3-acetonitrile, we can hypothesize its potential biological targets and mechanisms of action.
Melatonin Receptor Agonism
The 6-methoxyindole scaffold is a key feature of several melatonin receptor agonists. Melatonin, a neurohormone, regulates circadian rhythms through its interaction with MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). Agonism at these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Hypothesized melatonin receptor signaling pathway for this compound.
Aryl Hydrocarbon Receptor (AHR) Modulation
Indole derivatives are known to be ligands for the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes such as CYP1A1.
Caption: Potential modulation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Quantitative Data (Predicted)
No direct quantitative bioactivity data for this compound has been reported. The following table provides a hypothetical range of activities based on data for related 6-methoxyindole analogs and indole-3-acetonitrile derivatives. These values should be considered as starting points for experimental validation.
Table 4: Predicted Quantitative Bioactivity Data
| Target | Assay | Predicted Activity Range | Rationale |
| Melatonin Receptor 1 (MT1) | Radioligand Binding Assay (Ki) | 1 - 100 nM | Based on the affinity of other 6-methoxyindole melatonin analogues. |
| Melatonin Receptor 2 (MT2) | Radioligand Binding Assay (Ki) | 1 - 100 nM | Based on the affinity of other 6-methoxyindole melatonin analogues. |
| Aryl Hydrocarbon Receptor (AHR) | Reporter Gene Assay (EC₅₀) | 1 - 50 µM | Based on the activity of various indole derivatives as AHR modulators. |
| Neuroblastoma Cell Line (e.g., SH-SY5Y) | Cytotoxicity Assay (IC₅₀) | > 50 µM | Based on the low cytotoxicity observed for the parent compound, indole-3-acetonitrile. |
Conclusion
This compound is a molecule with significant potential for further investigation in the field of drug discovery. Its structural similarity to known bioactive compounds suggests that it may possess interesting pharmacological properties, particularly as a modulator of melatonin and aryl hydrocarbon receptors. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further studies into its biological effects. Future research should focus on the experimental validation of its synthesis, the comprehensive characterization of its physicochemical and spectroscopic properties, and the in-depth evaluation of its activity in relevant biological assays to elucidate its mechanism of action and therapeutic potential.
Synthetic Pathways to 2-(6-methoxy-1H-indol-3-yl)acetonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 2-(6-methoxy-1H-indol-3-yl)acetonitrile, a key building block in medicinal chemistry and pharmaceutical development. The document details three core synthetic strategies, providing experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds. Its indole scaffold, substituted with a methoxy group at the 6-position and an acetonitrile functional group at the 3-position, makes it a versatile precursor for the development of novel therapeutic agents. This guide explores the most common and effective methods for its preparation, including the conversion of 6-methoxygramine, the Fischer indole synthesis, and the transformation of 6-methoxyindole-3-carboxaldehyde.
Pathway 1: From 6-Methoxyindole via the Mannich Reaction and Cyanation
This classical and widely employed route involves a two-step process starting from the readily available 6-methoxyindole. The first step is a Mannich reaction to introduce a dimethylaminomethyl group at the 3-position, yielding 6-methoxygramine. The second step involves a nucleophilic substitution of the dimethylamino group with a cyanide ion.
Experimental Protocols
Step 1: Synthesis of 6-Methoxygramine
A detailed experimental protocol for the synthesis of 6-methoxygramine is crucial for this pathway. While a specific procedure for the 6-methoxy derivative was not explicitly found in the immediate literature search, a general and widely accepted procedure for the Mannich reaction on indoles can be adapted.
-
Reaction: To a cooled solution of 6-methoxyindole in a suitable solvent (e.g., dioxane or acetic acid), add a pre-cooled mixture of formaldehyde and dimethylamine. The reaction is typically stirred at low temperature and then allowed to warm to room temperature or heated to drive the reaction to completion.
-
Work-up: The reaction mixture is basified and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude 6-methoxygramine, which can be purified by crystallization or chromatography.
Step 2: Cyanation of 6-Methoxygramine
The conversion of the gramine intermediate to the desired acetonitrile is achieved through nucleophilic substitution.
-
Reaction: 6-methoxygramine is dissolved in a suitable solvent, and a cyanide source, such as sodium or potassium cyanide, is added. The reaction is typically heated to facilitate the displacement of the dimethylamino group.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude this compound is then purified, typically by column chromatography.
Quantitative Data
The following table summarizes typical yields for the analogous synthesis of indole-3-acetonitrile from gramine, which can be considered indicative for the 6-methoxy derivative.
| Step | Reactants | Products | Typical Yield |
| Mannich Reaction | Indole, Formaldehyde, Dimethylamine | Gramine | >90% |
| Cyanation | Gramine, Sodium Cyanide | Indole-3-acetonitrile | 80-90% |
Pathway 2: Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for constructing the indole ring system.[1][2] In this approach, 4-methoxyphenylhydrazine is reacted with a suitable four-carbon carbonyl compound containing a nitrile functionality, or a precursor that can be converted to a nitrile, under acidic conditions. A plausible carbonyl partner is 4,4-dimethoxybutyronitrile (the dimethyl acetal of 3-cyanopropionaldehyde).
Experimental Protocol
-
Reaction: 4-Methoxyphenylhydrazine hydrochloride and 4,4-dimethoxybutyronitrile are heated in the presence of an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like zinc chloride.[2] The reaction involves the in-situ formation of the phenylhydrazone, followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.
-
Work-up: The reaction mixture is cooled and poured into ice-water. The resulting mixture is neutralized with a base and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification of the crude product is typically achieved by column chromatography.
Quantitative Data
Pathway 3: From 6-Methoxyindole-3-carboxaldehyde
This pathway offers a versatile and often high-yielding route to the target molecule. It involves the initial formylation of 6-methoxyindole, followed by the conversion of the resulting aldehyde to the acetonitrile.
Experimental Protocols
Step 1: Vilsmeier-Haack Formylation of 6-Methoxyindole
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the electron-rich 3-position of the indole ring.[4]
-
Reagent Preparation: The Vilsmeier reagent is typically prepared in situ by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) at low temperatures.
-
Reaction: 6-Methoxyindole is dissolved in DMF and added to the pre-formed Vilsmeier reagent. The reaction mixture is stirred, often with gentle heating, to ensure complete formylation.
-
Work-up: The reaction is quenched by the addition of ice-water and then basified. The precipitated 6-methoxy-1H-indole-3-carboxaldehyde is collected by filtration, washed with water, and dried.
Step 2: Conversion of 6-Methoxyindole-3-carboxaldehyde to this compound
Several methods can be employed for this transformation. A one-step procedure using sodium borohydride and sodium cyanide has been reported for analogous compounds and is detailed below.[2]
-
Reaction: To a solution of 6-methoxy-1H-indole-3-carboxaldehyde in a mixture of methanol and formamide, sodium borohydride is added, and the mixture is stirred at room temperature. Subsequently, sodium cyanide is added, and the reaction is heated to reflux.
-
Work-up: After cooling, the reaction mixture is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Another effective method for this conversion involves the use of tosylmethyl isocyanide (TosMIC).
Quantitative Data
The following table presents reported yields for the analogous synthesis of 4-methoxyindole-3-acetonitrile from 4-methoxyindole-3-carboxaldehyde, which serves as a good estimate for the 6-methoxy isomer.[2]
| Step | Reactants | Products | Reported Yield |
| Vilsmeier-Haack Formylation (general) | Indole, POCl₃, DMF | Indole-3-carboxaldehyde | High |
| Aldehyde to Nitrile Conversion | 4-Methoxyindole-3-carboxaldehyde, NaBH₄, NaCN | 4-Methoxyindole-3-acetonitrile | 85%[2] |
Summary of Synthesis Pathways
Caption: Overview of the three primary synthetic pathways to this compound.
Experimental Workflow: Pathway 3
Caption: A typical experimental workflow for the synthesis of the target compound via Pathway 3.
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of pathway may depend on the availability of starting materials, desired scale, and laboratory capabilities. The conversion of 6-methoxyindole-3-carboxaldehyde (Pathway 3) appears to be a robust and high-yielding option, with well-documented procedures for analogous compounds. The classic route via 6-methoxygramine (Pathway 1) is also a reliable method. The Fischer indole synthesis (Pathway 2) offers a convergent approach but may require more optimization to achieve high yields for this specific target. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their needs.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
2-(6-methoxy-1H-indol-3-yl)acetonitrile: A Technical Review of a Promising Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetonitrile derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among these, 2-(6-methoxy-1H-indol-3-yl)acetonitrile is emerging as a molecule of interest, particularly in the context of anticancer drug development. The presence of the methoxy group at the 6-position of the indole ring has been identified as a key structural feature in several series of potent tubulin polymerization inhibitors. This technical guide provides a comprehensive review of the available literature on this compound, including its synthesis, potential biological activities, and mechanisms of action, with a focus on its prospective role as an anticancer agent. While direct experimental data for this specific molecule is limited in publicly available literature, this review extrapolates from closely related analogues to provide a robust predictive overview for researchers.
Synthesis and Chemical Properties
A detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible and efficient synthetic route can be adapted from established methods for analogous indole-3-acetonitriles. A common and effective approach involves a one-pot conversion of the corresponding indole-3-carboxaldehyde.
Proposed Synthetic Pathway
A likely synthetic route commences with the commercially available 6-methoxy-1H-indole, which would first undergo formylation at the C3 position, followed by the conversion of the resulting aldehyde to the acetonitrile.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Adapted from a General Method for Indole-3-acetonitriles
The following protocol is adapted from a general one-pot method for the synthesis of indole-3-acetonitriles from indole-3-carboxaldehydes.[1]
Materials:
-
6-methoxy-1H-indole-3-carboxaldehyde
-
Methanol (MeOH)
-
Formamide (NH₂CHO)
-
Sodium borohydride (NaBH₄)
-
Sodium cyanide (NaCN)
-
Chloroform (CHCl₃)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a solution of 6-methoxy-1H-indole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol and formamide, add sodium borohydride (1.3 eq) in portions at room temperature with stirring.
-
After the reduction of the aldehyde is complete (monitored by TLC), add sodium cyanide (10.0 eq) to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Note: This is a proposed adaptation. Actual yields and reaction conditions may require optimization.
Potential Biological Activity and Mechanism of Action
While direct biological data for this compound is scarce, the literature strongly suggests its potential as a potent inhibitor of tubulin polymerization, a validated target for anticancer therapy.[2][3][4][5]
Anticancer Activity as a Tubulin Polymerization Inhibitor
Numerous studies have highlighted that the presence of a methoxy group at the C6 position of the indole nucleus is a favorable substitution for potent tubulin polymerization inhibitory activity. This activity disrupts the formation and dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
Mechanism of Action:
-
Binding to Tubulin: this compound is predicted to bind to the colchicine-binding site on β-tubulin.
-
Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin dimers into microtubules.
-
Mitotic Arrest: The disruption of microtubule dynamics leads to a dysfunctional mitotic spindle, activating the spindle assembly checkpoint (SAC) and causing the cell to arrest in the G2/M phase of the cell cycle.
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.
Caption: Proposed mechanism of action for this compound as a tubulin polymerization inhibitor.
Quantitative Data for Related 6-Methoxyindole Analogs
The following table summarizes the in vitro anticancer activity and tubulin polymerization inhibition of structurally related 6-methoxyindole derivatives. This data provides a strong rationale for the potential potency of this compound.
| Compound Class | Cancer Cell Line | IC₅₀ (Antiproliferative) | Tubulin Polymerization IC₅₀ | Reference |
| 2-Aryl-3-aroyl-6-methoxyindoles | Various | Nanomolar range | Micromolar range | [6] |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles | MCF-7 | 2.94 ± 0.56 µM | Not reported | [7][8] |
| MDA-MB-231 | 1.61 ± 0.004 µM | Not reported | [7][8] | |
| A375 | 0.57 ± 0.01 µM | Not reported | [7][8] | |
| 3-Formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231, MCF-7 | 35 nM | 1.5 µM | [5] |
Potential Anti-inflammatory Activity
Indole-3-acetonitrile derivatives have also been investigated for their anti-inflammatory properties.[9] The mechanism of this activity is often attributed to the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in inflammatory cells.
Mechanism of Action:
-
Inhibition of iNOS and COX-2: The compounds may suppress the expression or activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.
-
Modulation of Signaling Pathways: This inhibition is likely mediated through the modulation of pro-inflammatory signaling pathways such as NF-κB.
Caption: Putative anti-inflammatory mechanism of this compound.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of this compound, a series of in vitro assays would be required. The following are representative protocols based on standard methodologies.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Compound stock solution (in DMSO)
-
Positive control (e.g., colchicine)
-
Negative control (DMSO)
-
96-well microplate reader with temperature control (37°C) and 340 nm absorbance reading capability
Procedure:
-
Prepare a reaction mixture containing tubulin in general tubulin buffer.
-
Add the test compound (this compound) at various concentrations, positive control, or negative control to the wells of a 96-well plate.
-
Incubate the plate at 37°C for a few minutes to equilibrate.
-
Initiate polymerization by adding GTP to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes at 37°C.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation Assay (e.g., MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette and incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells and vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat the cells with the compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
This compound stands as a promising, yet underexplored, molecule with significant potential, particularly as an anticancer agent. The strong body of evidence for the efficacy of related 6-methoxyindole derivatives as potent tubulin polymerization inhibitors provides a solid foundation for future research into this specific compound. The synthetic accessibility and the anticipated potent biological activity make it an attractive candidate for further investigation. This technical guide, by consolidating and extrapolating from the available literature, aims to provide a valuable resource for researchers and drug development professionals to initiate and advance the study of this compound and its analogues as potential therapeutic agents. Further studies are warranted to confirm its synthesis, quantify its biological activities, and fully elucidate its mechanisms of action.
References
- 1. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. mdpi.com [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Scientific Profile of 2-(6-methoxy-1H-indol-3-yl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(6-methoxy-1H-indol-3-yl)acetonitrile is a heterocyclic compound belonging to the indole family, a structural motif prevalent in numerous biologically active molecules and natural products. The strategic placement of a methoxy group at the 6-position of the indole ring and an acetonitrile substituent at the 3-position suggests its potential as a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of this compound, drawing upon established methodologies for related indole derivatives. While specific research on the "discovery" of this exact molecule is not extensively documented in publicly available literature, its synthesis and properties can be inferred from established chemical principles and studies on analogous compounds.
Synthesis and Discovery
The formal "discovery" of this compound is not attributed to a singular event but rather emerges from the broader exploration of indole chemistry. The synthesis of indole-3-acetonitrile derivatives is a well-established field, driven by their utility as precursors to tryptamines and other pharmacologically relevant scaffolds. Several general methods are applicable for the preparation of the title compound.
One of the most prominent and classical methods for constructing the indole nucleus is the Fischer indole synthesis .[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the corresponding phenylhydrazine and an appropriate aldehyde or ketone.[1]
A more direct route to indole-3-acetonitriles involves the conversion of indole-3-carboxaldehydes. A one-step method has been developed for this transformation, which could be adapted for the 6-methoxy substituted analogue.
Experimental Protocol: Synthesis via Gramine Intermediate (Hypothetical)
A plausible and widely used method for the synthesis of indole-3-acetonitriles involves the preparation of a gramine intermediate followed by cyanation.
Step 1: Synthesis of 6-methoxygramine
6-methoxyindole would be subjected to a Mannich reaction with formaldehyde and dimethylamine to yield 6-methoxygramine.
Step 2: Cyanation of 6-methoxygramine
The resulting 6-methoxygramine would then be treated with a cyanide salt, such as sodium or potassium cyanide, to yield this compound.
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O | - |
| Molecular Weight | 186.21 g/mol | - |
| Appearance | Predicted: Crystalline solid | - |
Spectroscopic Data (Predicted and Comparative)
Note: The following data is a prediction based on known values for isomeric and related indole compounds and should be confirmed by experimental analysis.
Table 2.1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.0 | br s | N-H |
| ~7.5 | d | H-4 |
| ~7.2 | s | H-2 |
| ~7.0 | d | H-7 |
| ~6.8 | dd | H-5 |
| ~3.8 | s | OCH₃ |
| ~3.7 | s | CH₂CN |
Table 2.2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~156 | C-6 |
| ~137 | C-7a |
| ~125 | C-2 |
| ~122 | C-3a |
| ~120 | C-4 |
| ~118 | CN |
| ~110 | C-7 |
| ~103 | C-3 |
| ~95 | C-5 |
| ~55 | OCH₃ |
| ~15 | CH₂ |
Table 2.3: Predicted Mass Spectrometry and IR Data
| Technique | Predicted Value |
| Mass Spectrometry (EI) | m/z (%): 186 (M+), 145, 117 |
| Infrared Spectroscopy (cm⁻¹) | ~3400 (N-H stretch), ~2250 (C≡N stretch), ~1620, 1480 (aromatic C=C stretch), ~1250 (C-O stretch) |
Biological Activity and Potential Applications
The biological profile of this compound has not been extensively investigated. However, the structural motifs present in the molecule suggest several avenues for its potential application in drug discovery.
Melatonin Receptor Agonism
The 6-methoxyindole core is structurally related to melatonin (N-acetyl-5-methoxytryptamine), a neurohormone that regulates circadian rhythms through interaction with melatonin receptors (MT1 and MT2). Research on other 6-methoxyindole derivatives has indicated their potential as melatonin receptor ligands. Therefore, it is plausible that this compound could serve as a precursor or a lead compound for the development of novel melatonin receptor agonists or antagonists.
Antimicrobial and Cytotoxic Potential
Indole derivatives are known to exhibit a wide range of antimicrobial and cytotoxic activities. The acetonitrile moiety can also contribute to biological activity. Further screening of this compound against various bacterial, fungal, and cancer cell lines is warranted to explore its potential in these areas.
Signaling Pathways and Experimental Workflows
Given the lack of specific biological data for the title compound, the following diagrams illustrate hypothetical experimental workflows for its synthesis and screening, as well as a potential signaling pathway related to melatonin receptor activation.
Synthesis Workflow
Caption: A hypothetical workflow for the synthesis of this compound.
Biological Screening Workflow
Caption: A general workflow for the biological evaluation of the target compound.
Potential Signaling Pathway
References
Spectroscopic and Synthetic Profile of 2-(6-methoxy-1H-indol-3-yl)acetonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data, a detailed experimental protocol for its synthesis, and a discussion of the potential biological significance of 2-(6-methoxy-1H-indol-3-yl)acetonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The indole scaffold is a key structural motif in numerous natural products and synthetic drugs. The substitution pattern on the indole ring plays a crucial role in modulating the pharmacological properties of these molecules. This guide focuses on this compound, a methoxy-substituted indole-3-acetonitrile, providing a detailed analysis of its spectroscopic characteristics and a practical protocol for its synthesis.
Spectroscopic Data
Due to the limited availability of directly measured spectroscopic data for this compound in public databases, the following data has been predicted based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
Solvent: DMSO-d₆, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | br s | 1H | NH |
| ~7.5 | d | 1H | Ar-H 4 |
| ~7.2 | d | 1H | Ar-H 2 |
| ~7.0 | d | 1H | Ar-H 7 |
| ~6.8 | dd | 1H | Ar-H 5 |
| ~4.0 | s | 2H | CH₂ CN |
| ~3.8 | s | 3H | OCH₃ |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: DMSO-d₆, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~156 | C 6 (Ar-C-O) |
| ~137 | C 7a |
| ~123 | C 2 |
| ~122 | C 3a |
| ~120 | C 4 |
| ~118 | C N |
| ~110 | C 5 |
| ~105 | C 3 |
| ~95 | C 7 |
| ~55 | OC H₃ |
| ~15 | C H₂CN |
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~2950-2850 | Medium | C-H Stretch (aliphatic and aromatic) |
| ~2250 | Medium | C≡N Stretch (nitrile) |
| ~1620 | Medium | C=C Stretch (aromatic) |
| ~1240 | Strong | C-O Stretch (aryl ether) |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns of the indole ring.
| m/z | Relative Intensity | Assignment |
| 186 | High | [M]⁺ (Molecular Ion) |
| 171 | Medium | [M - CH₃]⁺ |
| 146 | High | [M - CH₂CN]⁺ |
| 131 | Medium | [M - CH₂CN - CH₃]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved through various established methods for the preparation of indole-3-acetonitriles. A common and effective approach involves the reaction of 6-methoxy-1H-indole with chloroacetonitrile or a similar cyanomethylating agent.
Synthesis of this compound
Materials:
-
6-methoxy-1H-indole
-
Chloroacetonitrile
-
Sodium hydride (NaH) or a similar strong base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-methoxy-1H-indole (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add chloroacetonitrile (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Potential Biological Signaling Pathway
While the specific biological activity of this compound is not extensively documented, many indole derivatives are known to interact with various biological targets, including receptors and enzymes. For instance, some methoxyindole derivatives have shown affinity for serotonin (5-HT) receptors or have exhibited anti-inflammatory or anticancer properties. The following diagram presents a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of related molecules.
Caption: A hypothetical signaling pathway for this compound.
The Biological Significance of Methoxyindoles: A Technical Guide for Researchers
An in-depth exploration of the synthesis, signaling, and therapeutic potential of methoxyindoles for researchers, scientists, and drug development professionals.
Methoxyindoles, a class of naturally occurring and synthetic compounds characterized by an indole ring system with a methoxy group substitution, are at the forefront of biomedical research. These molecules, most notably the neurohormone melatonin (N-acetyl-5-methoxytryptamine) and the neurotransmitter-like compound 5-methoxytryptamine (5-MT), exhibit a remarkable diversity of biological activities. Their influence spans a wide array of physiological processes, from the regulation of circadian rhythms and sleep to neuroprotection, immunomodulation, and cancer biology. This technical guide provides a comprehensive overview of the core biological significance of methoxyindoles, with a focus on their quantitative pharmacological data, the experimental protocols used to elucidate their function, and the intricate signaling pathways they modulate.
I. Methoxyindoles: Key Players in Cellular Signaling
The biological effects of methoxyindoles are primarily mediated through their interaction with a variety of cellular receptors, leading to the activation or inhibition of specific downstream signaling cascades.
Melatonin: The Master Regulator of Chronobiology and Beyond
Melatonin, synthesized predominantly in the pineal gland, is the most extensively studied methoxyindole.[1] Its secretion is tightly regulated by the light-dark cycle, establishing it as a key regulator of the body's internal clock.[2] Beyond its chronobiotic effects, melatonin is a potent antioxidant and has demonstrated oncostatic, neuroprotective, and immunomodulatory properties.[3][4]
Melatonin exerts its effects through high-affinity G-protein coupled receptors (GPCRs), primarily Melatonin Receptor 1 (MT1) and Melatonin Receptor 2 (MT2).[5][6] The binding of melatonin to these receptors initiates a cascade of intracellular events that ultimately dictate the cellular response.
5-Methoxytryptamine: A Serotonergic Modulator
5-Methoxytryptamine (5-MT), also known as mexamine, is structurally related to both serotonin and melatonin.[7] It is found in the pineal gland and other tissues and is formed either by O-methylation of serotonin or N-deacetylation of melatonin.[7] Unlike melatonin, 5-MT has a high affinity for various serotonin (5-HT) receptors, acting as a non-selective agonist.[7] Its interaction with these receptors underlies its diverse pharmacological effects, which include influences on mood, sleep, and potentially psychedelic-like states in animal models.[7][8]
II. Quantitative Data: Receptor Binding and Pharmacokinetics
A thorough understanding of the biological significance of methoxyindoles necessitates a quantitative analysis of their interactions with target receptors and their pharmacokinetic profiles. The following tables summarize key quantitative data for prominent methoxyindoles.
Table 1: Comparative Binding Affinities (Ki, nM) of Methoxyindoles at Melatonin and Serotonin Receptors
| Compound | MT1 Receptor (human) | MT2 Receptor (human) | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor | 5-HT7 Receptor |
| Melatonin | 0.08[6] | 0.383[6] | >10,000 | >10,000 | >10,000 | >10,000 |
| 5-Methoxytryptamine (5-MT) | No affinity[7] | No affinity[7] | - | 0.503 (EC50)[7] | - | 6.1 (pKi)[1] |
| N-acetyl-5-methoxytryptamine | - | - | - | - | - | - |
| 2-Iodomelatonin | - | - | - | - | - | - |
| Ramelteon | 0.014[6] | 0.112[6] | - | - | - | - |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | - | - | 235[9] | 68-1300[9] | 340[9] | - |
Table 2: Pharmacokinetic Parameters of Key Methoxyindoles
| Compound | Administration Route | Half-life (T½) | Bioavailability | Key Metabolic Pathways |
| Melatonin | Oral | 28-126 min[5] | 9-33%[5] | Hepatic metabolism via CYP1A2 to 6-hydroxymelatonin.[2] |
| Melatonin | Intravenous | ~45 min[5] | 100% | Rapidly distributed and eliminated.[2] |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | - | - | - | O-demethylation by CYP2D6 to bufotenine; deamination by MAO-A.[10][11] |
III. Signaling Pathways of Methoxyindoles
The binding of methoxyindoles to their respective receptors triggers intricate intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key signaling pathways for melatonin receptors.
Melatonin Receptor 1 (MT1) Signaling
The activation of the MT1 receptor by melatonin primarily couples to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[12][13] This, in turn, modulates the activity of protein kinase A (PKA) and downstream transcription factors. MT1 can also couple to Gq proteins, activating phospholipase C (PLC) and leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][14] Furthermore, MT1 signaling can involve the activation of the ERK/MAPK pathway.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Melatonin on Tumor Growth and Angiogenesis in Xenograft Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-MeO-DMT - Wikipedia [en.wikipedia.org]
- 10. modelorg.com [modelorg.com]
- 11. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Signaling Pathways Coupled to Melatonin Receptor MT1 in Gastric Smooth" by Rashad Ahmed [scholarscompass.vcu.edu]
The Evolving Landscape of Indole-Based Therapeutics: A Technical Guide to 2-(6-methoxy-1H-indol-3-yl)acetonitrile Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold remains a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a broad spectrum of biological activities. Among these, 2-(6-methoxy-1H-indol-3-yl)acetonitrile and its derivatives have emerged as a promising class of compounds with potential applications in oncology and neuropharmacology. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these molecules, intended to serve as a valuable resource for researchers in the field.
Quantitative Biological Data
The biological activity of this compound derivatives and their analogs has been investigated across various assays, primarily focusing on their cytotoxic effects against cancer cell lines and their affinity for melatonin receptors. The following tables summarize the key quantitative data from these studies, offering a comparative analysis of their potency.
Cytotoxicity of Indole Derivatives
The antiproliferative activity of various indole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are presented in Table 1.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 6-Methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole | KB | Nanomolar range | |
| 6-Methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole | H460 | Nanomolar range | |
| 6-Methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole | HT-29 | Nanomolar range | |
| 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine (with methoxy substitution) | Various | Active |
Table 1: Cytotoxicity of Methoxy-Substituted Indole Derivatives.
Melatonin Receptor Binding Affinity
A series of 1-(2-alkanamidoethyl)-6-methoxyindole derivatives, which are structural analogs of the core topic, have been synthesized and evaluated for their binding affinity to melatonin receptors. These receptors are implicated in regulating circadian rhythms and have been identified as potential targets for novel therapeutics. The binding affinity is typically expressed as the inhibitory constant (Ki), which indicates the concentration of a ligand required to occupy 50% of the receptors.
| Compound | Receptor | Ki (nM) | Activity |
| 1-(2-Acetamidoethyl)-6-methoxyindole | Melatonin (quail optic tecta) | Similar to melatonin | Full Agonist |
| 1-(2-Acetamidoethyl)-2-bromo-6-methoxyindole | Melatonin (quail optic tecta) | Picomolar range | Full Agonist |
| 1-(2-Acetamidoethyl)-2-phenyl-6-methoxyindole | Melatonin (quail optic tecta) | Picomolar range | Full Agonist |
| 1-(2-Acetamidoethyl)-2-carbomethoxy-6-methoxyindole | Melatonin (quail optic tecta) | Picomolar range | Full Agonist |
Table 2: Melatonin Receptor Binding Affinity of 6-Methoxyindole Analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis of the core scaffold and for key biological assays.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from 6-methoxyindole. The first step involves the formylation of the indole ring at the C3 position to yield 6-methoxy-1H-indole-3-carboxaldehyde, which is then converted to the desired acetonitrile derivative.
Step 1: Synthesis of 6-methoxy-1H-indole-3-carboxaldehyde
This procedure is based on the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.
-
Materials: 6-methoxyindole, phosphorus oxychloride (POCl3), N,N-dimethylformamide (DMF), sodium hydroxide (NaOH), hydrochloric acid (HCl), ethyl acetate, water.
-
Procedure:
-
In a round-bottom flask, cool DMF to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. Maintain the temperature below 5°C.
-
Dissolve 6-methoxyindole in DMF in a separate flask.
-
Add the 6-methoxyindole solution dropwise to the prepared Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide until the pH is basic.
-
Heat the mixture to reflux for 30 minutes to hydrolyze the intermediate iminium salt.
-
Cool the mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 6-methoxy-1H-indole-3-carboxaldehyde.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: One-Step Conversion of 6-methoxy-1H-indole-3-carboxaldehyde to this compound
This method provides a direct conversion of the aldehyde to the acetonitrile.
-
Materials: 6-methoxy-1H-indole-3-carboxaldehyde, sodium borohydride (NaBH4), sodium cyanide (NaCN), methanol (MeOH), formamide (NH2CHO), chloroform (CHCl3).
-
Procedure:
-
To a solution of 6-methoxy-1H-indole-3-carboxaldehyde in a mixture of methanol and formamide (1:1 v/v), add sodium borohydride in portions at room temperature with stirring.
-
After the addition is complete, add sodium cyanide to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with chloroform or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to yield pure this compound.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Materials: Human cancer cell lines, cell culture medium (e.g., DMEM or RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, MTT solution (5 mg/mL in PBS), dimethyl sulfoxide (DMSO), 96-well plates, test compounds.
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Melatonin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for melatonin receptors.
-
Materials: Cell membranes expressing melatonin receptors (e.g., from transfected cell lines or tissue homogenates), [³H]-melatonin or [¹²⁵I]-iodomelatonin (radioligand), unlabeled test compounds, assay buffer (e.g., Tris-HCl with MgCl2), glass fiber filters, scintillation cocktail, scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds in the assay buffer.
-
In a reaction tube, add a fixed amount of cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
To determine non-specific binding, add a high concentration of unlabeled melatonin to a set of tubes.
-
Incubate the reaction mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Diagrams are powerful tools for illustrating complex relationships and workflows. The following visualizations, created using the DOT language, depict key aspects of the research and development process for this compound derivatives.
Caption: Experimental workflow for the synthesis and evaluation of this compound.
Caption: Key structure-activity relationships of 6-methoxyindole derivatives.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The available data highlight the potential of these compounds as cytotoxic agents and as modulators of melatonin receptors. The synthetic routes are well-established, and robust protocols for biological evaluation are available. Future research in this area should focus on expanding the library of derivatives to further probe the structure-activity relationships, elucidating the specific molecular targets and signaling pathways responsible for their biological effects, and optimizing their pharmacokinetic properties for in vivo applications. This technical guide provides a solid foundation for researchers to build upon in their quest for new and improved indole-based drugs.
Potential therapeutic applications of 6-methoxyindole compounds
An In-depth Technical Guide to the Therapeutic Applications of 6-Methoxyindole Compounds
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. Among its many derivatives, 6-methoxyindole has emerged as a particularly valuable building block in the development of novel therapeutic agents.[1][2] The presence of the methoxy group at the 6-position influences the molecule's electronic properties and provides a handle for synthetic modification, enabling the creation of diverse compound libraries.[2] Researchers have successfully utilized 6-methoxyindole to develop potential treatments for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3][4] This technical guide provides a comprehensive overview of the current research, focusing on the mechanisms of action, quantitative biological data, and key experimental methodologies related to 6-methoxyindole compounds.
Anticancer Applications
A significant area of research for 6-methoxyindole derivatives is in oncology, where they have shown promise primarily as inhibitors of tubulin polymerization, acting as vascular disrupting agents (VDAs).[5]
Mechanism of Action: Tubulin Polymerization Inhibition
Several 6-methoxyindole-based compounds have been designed to interfere with the dynamics of microtubule formation.[6] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, particularly in the formation of the mitotic spindle.[6] By binding to tubulin, the protein subunit of microtubules, these agents inhibit its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.[6] This mechanism is a clinically validated strategy, employed by successful anticancer drugs like vinca alkaloids and taxanes.[7][8]
Below is a diagram illustrating the proposed signaling pathway for 6-methoxyindole-based anticancer agents that target tubulin.
Caption: Signaling pathway of 6-methoxyindole derivatives as tubulin polymerization inhibitors.
Quantitative Data: In Vitro Cytotoxicity and Tubulin Inhibition
The anticancer activity of various 6-methoxyindole derivatives has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds against different cancer cell lines and their ability to inhibit tubulin assembly.
| Compound/Derivative | Target/Cell Line | Assay Type | IC50 Value (µM) | Reference |
| OXi8006 Analogue (36) | Tubulin Assembly | Tubulin Polymerization | 1.1 | [5] |
| SK-OV-3 (Ovarian) | Cytotoxicity | <1 | [5] | |
| NCI-H460 (Lung) | Cytotoxicity | <1 | [5] | |
| DU-145 (Prostate) | Cytotoxicity | <1 | [5] | |
| Compound 3g | MCF-7 (Breast) | Antiproliferative | 2.94 | [6] |
| MDA-MB-231 (Breast) | Antiproliferative | 1.61 | [6] | |
| A549 (Lung) | Antiproliferative | 6.30 | [6] | |
| HeLa (Cervical) | Antiproliferative | 6.10 | [6] | |
| A375 (Melanoma) | Antiproliferative | 0.57 | [6] | |
| B16-F10 (Melanoma) | Antiproliferative | 1.69 | [6] | |
| KU-70 | L1210 (Leukemia) | Antiproliferative (2 days) | 4.5 | [9] |
| L1210 (Leukemia) | Antiproliferative (4 days) | 0.5 | [9] | |
| L1210 (Leukemia) | DNA Synthesis Inhibition | 6.4 | [9] | |
| KU-80 | L1210 (Leukemia) | Antiproliferative (2 days) | 20.4 | [9] |
| L1210 (Leukemia) | Antiproliferative (4 days) | 4.0 | [9] | |
| L1210 (Leukemia) | DNA Synthesis Inhibition | 13.0 | [9] |
Experimental Protocols
This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin subunits.
-
Principle: Tubulin polymerization is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time. Inhibitors will prevent this increase.[6]
-
Procedure:
-
Purified tubulin is suspended in a glutamate-based buffer.
-
The test compound (e.g., Compound 3g) at various concentrations, a positive control (e.g., colchicine), or a negative control (e.g., DMSO) is added.[6]
-
The mixture is incubated at 37°C to initiate polymerization.
-
Absorbance at 340 nm is recorded at regular intervals (e.g., every 1 minute) using a spectrophotometer.[6]
-
The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.
-
This assay determines the concentration of a compound required to inhibit the growth of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
-
Procedure:
-
Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48 hours).[6]
-
After incubation, the MTT reagent is added to each well and incubated for several hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is determined by plotting cell viability against compound concentration.[6]
-
The general workflow for the discovery and preclinical evaluation of these anticancer compounds is depicted below.
Caption: General experimental workflow for developing 6-methoxyindole-based anticancer agents.
Neuroprotective and Neurological Applications
The 6-methoxyindole scaffold is a key component in compounds designed to interact with the central nervous system, particularly as analogues of melatonin and ligands for serotonin receptors.[1][10]
Mechanism of Action: Melatonin Receptor Agonism
Melatonin, a hormone primarily known for regulating the sleep-wake cycle, exerts its effects through G protein-coupled receptors (GPCRs), namely MT1 and MT2. Derivatives of 6-methoxyindole have been synthesized as potent melatonin analogues. By shifting the methoxy group from the C-5 position (as in melatonin) to the C-6 position of the indole nucleus, researchers have created compounds with high affinity for melatonin receptors.[10] These analogues often act as full agonists, mimicking the natural ligand's activity.[10][11] The activation of melatonin receptors is a therapeutic strategy for sleep disorders and is being explored for its neuroprotective potential in diseases like Alzheimer's and Parkinson's.[12]
Quantitative Data: Melatonin Receptor Binding Affinity
The affinity of 6-methoxyindole analogues for melatonin receptors has been determined through competitive ligand-binding experiments.
| Compound | R1 (at C-2) | R2 (N-acyl) | Ki (nM) | Receptor Activity | Reference |
| Melatonin | H | Acetyl | 1.9 | Agonist | [11] |
| 2n | H | Propanoyl | 3.2 | Agonist | [11] |
| 2m | H | Butanoyl | 5.0 | Agonist | [11] |
| 2k | H | Trifluoroacetyl | 16 | Agonist | [11] |
| 2b | Br | Propanoyl | 0.059 | Agonist | [11] |
| 2c | Phenyl | Propanoyl | 0.028 | Agonist-Partial Agonist | [11] |
| 2d | COOCH3 | Propanoyl | 0.22 | Agonist | [11] |
Data from in vitro ligand-binding experiments using quail optic tecta.[10]
Experimental Protocols
A common synthetic route involves the N-alkylation of a starting 6-methoxyindole, followed by reduction and acylation.
-
Procedure (Method A):
-
N-Cyanomethylation: A substituted 6-methoxyindole (e.g., 2-bromo-6-methoxyindole) is treated with sodium hydride (NaH) and chloroacetonitrile (ClCH2CN) in dimethylformamide (DMF) to yield the corresponding 1-(cyanomethyl)indole.[11][13]
-
Reduction and Acylation: The resulting nitrile is hydrogenated over Raney nickel in the presence of a suitable anhydride (e.g., propionic anhydride). This one-pot reaction reduces the nitrile to a primary amine, which is then immediately acylated to form the final N-acylamidoethyl product.[11][13]
-
This assay measures how strongly a compound binds to melatonin receptors.
-
Principle: A competitive binding assay is used, where the test compound competes with a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) for binding to receptors in a tissue preparation (e.g., quail optic tecta membranes).
-
Procedure:
-
Membranes rich in melatonin receptors are prepared from quail optic tecta.
-
The membranes are incubated with a fixed concentration of 2-[¹²⁵I]iodomelatonin and varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filters (representing bound ligand) is measured using a gamma counter.
-
The IC50 value (concentration of test compound that displaces 50% of the radioligand) is determined, and the affinity constant (Ki) is calculated from this value.[10]
-
The logical relationship between structural modifications and the resulting biological activity (Structure-Activity Relationship, SAR) for these melatonin analogues can be visualized.
Caption: Structure-Activity Relationship (SAR) for 6-methoxyindole-based melatonin analogues.
Anti-inflammatory and Other Potential Applications
Beyond oncology and neurology, 6-methoxyindole and its derivatives have been investigated for other therapeutic properties.
-
Anti-inflammatory Activity: 6-Methoxyindole has been shown to inhibit the chlorinating activity of myeloperoxidase, an enzyme involved in the inflammatory response that generates hypochlorous acid.[3] This suggests a potential role in mitigating inflammation.
-
Enzyme Inhibition: The 6-methoxyindole core has been used in the synthesis of inhibitors for various enzymes, including:
-
Antiviral Agents: Benzoylpiperazinyl-indolyl ethane dione derivatives containing the 6-methoxyindole moiety have been prepared as potential HIV-1 inhibitors.[3][4]
-
Antiprion Agents: A study on indole-3-glyoxylamides found that introducing electron-withdrawing substituents at the C-6 position could improve biological activity against prions by up to an order of magnitude and confer higher metabolic stability.[14]
Conclusion and Future Directions
The 6-methoxyindole scaffold is a versatile and potent platform for the development of new therapeutic agents. Its derivatives have demonstrated significant efficacy in preclinical models of cancer, primarily through the inhibition of tubulin polymerization, and have shown high affinity and agonist activity at melatonin receptors, indicating potential for treating neurological and sleep disorders. The structure-activity relationships explored to date reveal that substitutions at various positions on the indole ring can dramatically influence potency and efficacy, offering clear paths for further optimization. Future research should focus on improving the pharmacokinetic properties and safety profiles of lead compounds, advancing the most promising candidates into clinical trials, and further exploring the full range of therapeutic possibilities for this valuable chemical entity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 6-Methoxyindole | 3189-13-7 [m.chemicalbook.com]
- 4. goldbio.com [goldbio.com]
- 5. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of 6-substituted indole-3-glyoxylamides as lead antiprion agents with enhanced cell line activity, improved microsomal stability and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-(6-Methoxy-1H-indol-3-yl)acetonitrile in Natural Product Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetonitrile and its derivatives are fundamental building blocks in the synthesis of a wide array of natural products, particularly the vast and structurally diverse class of indole alkaloids. Among these, 2-(6-methoxy-1H-indol-3-yl)acetonitrile stands out as a key intermediate in the laboratory synthesis of several biologically significant molecules. The presence of the methoxy group at the 6-position of the indole ring is a common feature in many natural products and often plays a crucial role in their biological activity. This technical guide provides an in-depth exploration of the role of this compound in natural product synthesis, with a focus on detailed experimental protocols, quantitative data, and the illustration of relevant biological pathways.
Core Application: Synthesis of Melatonin and Related Tryptamines
A primary and well-documented application of this compound is in the total synthesis of melatonin (N-acetyl-5-methoxytryptamine), a neurohormone renowned for its role in regulating circadian rhythms. The synthetic strategy hinges on a two-step process: the reduction of the nitrile group to a primary amine to form 6-methoxytryptamine, followed by the acetylation of the amine.
Experimental Protocols
Step 1: Reduction of this compound to 6-Methoxytryptamine
The reduction of the nitrile functionality can be achieved through various methods, including catalytic hydrogenation or the use of metal hydrides. A classic and effective method involves the use of sodium in ethanol.
Protocol 1: Sodium/Ethanol Reduction
-
Reaction: To a solution of this compound (100 mg) in ethanol (2 ml), add metallic sodium (160 mg) in small portions. The reaction mixture is then processed to isolate the resulting 6-methoxytryptamine.[1]
-
Work-up and Purification: While the original literature lacks extensive detail on modern work-up procedures, a typical protocol would involve quenching the excess sodium with a protic solvent, followed by extraction and chromatographic purification.
A more contemporary and widely used method for this transformation is reduction with lithium aluminum hydride (LiAlH₄).
Protocol 2: Lithium Aluminum Hydride (LiAlH₄) Reduction
-
Reagents and Conditions: A solution of this compound in a dry ethereal solvent (such as diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of LiAlH₄ at a reduced temperature (e.g., 0 °C). The reaction is then typically warmed to room temperature and stirred until completion.
-
Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH) to precipitate the aluminum salts. The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated under reduced pressure.
-
Purification: The crude 6-methoxytryptamine is purified by column chromatography on silica gel.
Step 2: Acetylation of 6-Methoxytryptamine to Melatonin
The final step in the synthesis of melatonin is the acetylation of the primary amine of 6-methoxytryptamine.
Protocol 3: Acetylation with Acetic Anhydride
-
Reaction: 6-Methoxytryptamine is dissolved in a suitable solvent, such as pyridine or a mixture of glacial acetic acid and acetic anhydride.[1] The reaction mixture is then heated (e.g., to 100 °C for a short period) or stirred at room temperature overnight.[1]
-
Work-up: The reaction mixture is poured onto ice and neutralized with a dilute acid (e.g., hydrochloric acid). The product is then extracted with an organic solvent like chloroform.[1]
-
Purification: The combined organic extracts are washed with water, dried over a drying agent (e.g., MgSO₄), and the solvent is evaporated. The resulting solid can be purified by recrystallization from a suitable solvent such as benzene to afford pure melatonin.[1]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of melatonin from this compound.
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield |
| 1 | Nitrile Reduction | Sodium, Ethanol | Ethanol | Reflux | - | - |
| 2 | Acetylation | Acetic Anhydride, Glacial Acetic Acid | Acetic Acid | 100 °C | 1 min | 40% (from 100mg starting material)[1] |
| 2 (alternative) | Acetylation | Acetic Anhydride, Pyridine | Pyridine | 20 °C | Overnight | 80%[1] |
Note: Detailed yield for the reduction step from the original 1958 paper is not explicitly stated. The overall yield is reported from the starting nitrile.
Visualizing the Synthetic and Biological Pathways
To better understand the workflow and the biological context of the synthesized natural product, the following diagrams have been generated using the DOT language.
Synthetic Workflow
Caption: Synthetic pathway from this compound to Melatonin.
Melatonin Signaling Pathway
Melatonin exerts its biological effects primarily through two G-protein coupled receptors, MT1 and MT2. The activation of these receptors initiates a cascade of intracellular signaling events.
Caption: Overview of Melatonin's intracellular signaling pathways via MT1 and MT2 receptors.
Conclusion
This compound serves as a valuable and versatile precursor in the synthesis of important natural products. Its application in the total synthesis of melatonin highlights its significance in accessing biologically active tryptamine derivatives. The straightforward and relatively high-yielding transformations from this starting material make it an attractive intermediate for both academic research and industrial drug development. Further exploration of its utility in the synthesis of other complex indole alkaloids remains an active area of investigation. This guide provides a foundational understanding and practical protocols for researchers and scientists working in the field of natural product synthesis and medicinal chemistry.
References
Methodological & Application
Synthesis of 2-(6-methoxy-1H-indol-3-yl)acetonitrile: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-(6-methoxy-1H-indol-3-yl)acetonitrile, a key intermediate in the development of various biologically active compounds. The primary synthetic route detailed herein is the conversion of 6-methoxy-1H-indole-3-carbaldehyde to the corresponding acetonitrile derivative. This application note includes a summary of quantitative data for analogous compounds, a step-by-step experimental procedure, and a visual representation of the experimental workflow.
Introduction
Indole-3-acetonitrile derivatives are significant structural motifs found in a variety of natural products and pharmacologically active molecules. The presence of a methoxy group on the indole ring, specifically at the 6-position, can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds. Consequently, the efficient synthesis of this compound is of considerable interest to the medicinal chemistry and drug development community. The protocol described below is adapted from established methods for the synthesis of structurally similar indole-3-acetonitriles.[1]
Data Summary
The following table summarizes the reported yields and physical properties for the synthesis of analogous indole-3-acetonitriles from their corresponding indole-3-carbaldehydes. This data provides an expected range for the synthesis of the title compound.
| Compound | Starting Material | Yield (%) | Melting Point (°C) | Reference |
| 4-Methoxyindole-3-acetonitrile | 4-Methoxyindole-3-carboxaldehyde | 86 | 145.0-146.0 | [1] |
| 4-Benzyloxyindole-3-acetonitrile | 4-Benzyloxyindole-3-carboxaldehyde | 89 | 84.0-86.0 | [1] |
| Indole-3-acetonitrile | Indole-3-carboxaldehyde | 95 | — | [1] |
Experimental Protocol
This protocol details the one-pot conversion of 6-methoxy-1H-indole-3-carbaldehyde to this compound.
Materials:
-
6-methoxy-1H-indole-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Formamide (NH₂CHO)
-
Chloroform (CHCl₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-methoxy-1H-indole-3-carbaldehyde (1.0 eq) in a 1:1 (v/v) mixture of methanol and formamide.
-
Reduction: To the stirring solution, add sodium borohydride (1.3 eq) in portions at room temperature. Stir the mixture for 1 hour.
-
Cyanation: To the reaction mixture, add sodium cyanide (10.0 eq).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 100 °C. Maintain reflux with stirring for 5 hours.
-
Work-up: After cooling the reaction mixture to room temperature, add brine and extract the product with a 95:5 (v/v) mixture of chloroform and methanol.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of chloroform in hexanes) to afford the pure this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
Sodium cyanide is highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
Application Notes and Protocols for the Purification of 2-(6-methoxy-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of 2-(6-methoxy-1H-indol-3-yl)acetonitrile from a typical reaction mixture. The protocols described herein outline two primary purification techniques: recrystallization and silica gel column chromatography. Furthermore, this guide includes comprehensive procedures for the analytical assessment of the compound's purity using High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is summarized in structured tables for clarity and comparative analysis. Visual workflows and logical diagrams are provided to illustrate the experimental processes.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for ensuring its safety and efficacy. Synthetic procedures, such as the Fischer indole synthesis, can often result in a crude product containing unreacted starting materials, isomeric byproducts, and other impurities. Therefore, robust purification and analytical protocols are essential. This application note provides detailed methodologies for the purification and purity assessment of this compound.
Potential impurities in the reaction mixture may include:
-
Isomeric Byproducts: Formation of 4-methoxy and 7-methoxy isomers can occur.[1]
-
Unreacted Starting Materials: Residual precursors from the synthesis may be present.
-
Oxidation Products: Indole derivatives can be susceptible to oxidation, leading to colored impurities.
Purification Protocols
Two common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice of method will depend on the impurity profile and the desired final purity.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent or solvent system at varying temperatures.
Experimental Protocol:
-
Solvent Selection: Screen various solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on protocols for similar indole derivatives, suitable solvent systems could include ethanol/water or ethyl acetate/hexane.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise to ensure that no more than the necessary amount is used.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Table 1: Recrystallization Solvent Screening (Hypothetical Data)
| Solvent System | Crude Sample (g) | Solvent Volume (mL) | Yield (%) | Purity (by HPLC, %) |
| Ethanol/Water (9:1) | 5.0 | 50 | 85 | 98.5 |
| Ethyl Acetate/Hexane (1:3) | 5.0 | 60 | 80 | 99.1 |
| Isopropanol | 5.0 | 45 | 75 | 97.8 |
Silica Gel Column Chromatography
Column chromatography is a highly effective technique for separating compounds with different polarities.[2] For indole derivatives, silica gel is a commonly used stationary phase.[3]
Experimental Protocol:
-
TLC Analysis: Before performing column chromatography, analyze the crude mixture by TLC to determine a suitable eluent system. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent system should provide good separation of the desired product from its impurities, with the product having an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding the dried powder to the top of the column.[1]
-
Elution: Begin elution with the non-polar solvent system determined by TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. For example, start with 95:5 hexane/ethyl acetate and gradually increase the ethyl acetate concentration to 80:20.[1]
-
Fraction Collection: Collect fractions of the eluate and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.
Table 2: Column Chromatography Parameters and Expected Results (Hypothetical Data)
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 mm x 400 mm |
| Crude Sample Loaded | 2.0 g |
| Eluent System | Hexane/Ethyl Acetate Gradient |
| Gradient Profile | 5% to 20% Ethyl Acetate over 30 min |
| Fraction Size | 20 mL |
| Product Elution | Fractions 15-25 |
| Isolated Yield | 1.7 g (85%) |
| Final Purity (by HPLC) | >99.5% |
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and quantitative method for determining the purity of this compound. A reverse-phase C18 column is typically used for the analysis of indole derivatives.[4]
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.[5]
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and gradually increase to a higher percentage (e.g., 80%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.[5]
-
Table 3: HPLC Purity Analysis of a Purified Batch (Hypothetical Data)
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 0.15 | Unreacted Starting Material |
| 2 | 9.8 | 99.75 | This compound |
| 3 | 11.5 | 0.10 | Isomeric Impurity |
Thin-Layer Chromatography (TLC)
TLC is a quick and convenient method for monitoring the progress of a reaction and the separation during column chromatography.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Sample Application: Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate) and spot it onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used to assess purity by identifying characteristic signals of the compound and any impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
Reference NMR Data: The following are reference chemical shifts for a closely related compound, 5-methoxy-3-methyl-1H-indole, which can be used as a guide for interpreting the spectra of this compound.[6]
Table 4: Reference ¹H and ¹³C NMR Data for 5-methoxy-3-methyl-1H-indole in CDCl₃
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH | ~7.8 (broad s) | s | 1H |
| Aromatic H | 7.25 | d | 1H |
| Aromatic H | 7.03 | d | 1H |
| Aromatic H | 6.97 | s | 1H |
| Aromatic H | 6.87 | dd | 1H |
| OCH₃ | 3.90 | s | 3H |
| CH₃ | 2.33 | s | 3H |
| ¹³C NMR | Chemical Shift (δ, ppm) | ||
| Aromatic C | 154.01 | ||
| Aromatic C | 131.53 | ||
| Aromatic C | 128.75 | ||
| Aromatic C | 122.53 | ||
| Aromatic C | 112.18 | ||
| Aromatic C | 111.74 | ||
| Aromatic C | 111.58 | ||
| Aromatic C | 100.81 | ||
| OCH₃ | 56.05 | ||
| CH₃ | 9.81 |
Note: The actual chemical shifts for this compound will differ, particularly for the substituent at the 3-position (an acetonitrile group instead of a methyl group).
Visual Workflows
Caption: General workflow for the purification and analysis of this compound.
Caption: Detailed workflow for purification by silica gel column chromatography.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the purification and purity assessment of this compound. Both recrystallization and silica gel column chromatography are effective methods for obtaining the compound in high purity. The choice between these methods will depend on the specific impurity profile of the crude product. The analytical methods described, particularly HPLC, are essential for verifying the purity of the final product and ensuring its suitability for downstream applications in research and drug development.
References
Application Notes and Protocols for the ¹H NMR Characterization of 2-(6-methoxy-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the ¹H NMR characterization of 2-(6-methoxy-1H-indol-3-yl)acetonitrile. This document outlines the predicted ¹H NMR spectral data, a detailed experimental protocol for data acquisition, and a workflow for the structural elucidation of the title compound and related indole derivatives.
Introduction
This compound is a member of the indole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules. The precise structural characterization of such compounds is crucial for understanding their chemical properties, reactivity, and potential pharmacological activities. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and essential analytical technique for the unambiguous determination of molecular structure.[1][2] It offers detailed information regarding the electronic environment, connectivity, and spatial arrangement of protons within a molecule.
This document serves as a practical guide for researchers, providing a robust protocol for the ¹H NMR analysis of this compound and a basis for the interpretation of the resulting spectra.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the analysis of structurally related indole derivatives and established principles of NMR spectroscopy. The actual experimental values may vary based on the solvent, concentration, and instrument used.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (NH) | ~8.10 - 8.30 | br s | - | 1H |
| H2 | ~7.20 - 7.30 | d | ~2.5 | 1H |
| H4 | ~7.50 - 7.60 | d | ~8.7 | 1H |
| H5 | ~6.80 - 6.90 | dd | ~8.7, 2.2 | 1H |
| H7 | ~6.95 - 7.05 | d | ~2.2 | 1H |
| CH₂ | ~3.80 - 3.90 | s | - | 2H |
| OCH₃ | ~3.85 - 3.95 | s | - | 3H |
Experimental Protocols
This section provides a detailed methodology for the preparation of a sample of this compound and the acquisition of its ¹H NMR spectrum.
Protocol 1: Sample Preparation
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (0.6-0.7 mL)
-
Internal standard (e.g., Tetramethylsilane - TMS, 0.03% v/v)
-
High-precision 5 mm NMR tube
-
Vial and pipette
Procedure:
-
Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing an internal standard (e.g., DMSO-d₆ with 0.03% TMS) to the vial.
-
Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.
-
Using a pipette, transfer the solution into a 5 mm high-precision NMR tube.
-
Securely cap the NMR tube and wipe the exterior clean before inserting it into the NMR spectrometer.
Protocol 2: ¹H NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument, sample concentration, and desired resolution.[1]
Table 2: Typical ¹H NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard single-pulse (e.g., 'zg30' on Bruker) |
| Number of Scans (NS) | 16 - 64 |
| Receiver Gain (RG) | Auto-adjusted |
| Acquisition Time (AQ) | 3 - 4 seconds |
| Relaxation Delay (D1) | 1 - 5 seconds |
| Spectral Width (SW) | 12 - 16 ppm (centered around 6-7 ppm) |
| Temperature | 298 K (25 °C) |
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Perform a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the peak for the internal standard (TMS) to 0.00 ppm.
-
Peak Integration: Integrate all the peaks in the spectrum to determine the relative number of protons corresponding to each signal.
-
Signal Assignment: Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the molecular structure of this compound.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the ¹H NMR characterization of this compound and the key structural correlations.
Caption: Workflow for ¹H NMR Characterization.
Caption: ¹H NMR Signal Assignment and Correlations.
References
Application Notes and Protocols for the 13C NMR Analysis of 2-(6-methoxy-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-(6-methoxy-1H-indol-3-yl)acetonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. These application notes include estimated ¹³C NMR data, detailed experimental protocols for synthesis and NMR analysis, and workflow diagrams to ensure reproducible and accurate results.
Introduction
This compound is a versatile building block in medicinal chemistry. The methoxy substituent on the indole ring significantly influences the electron density and, consequently, the chemical properties and biological activity of its derivatives. Accurate structural elucidation and characterization are crucial for quality control and for understanding the structure-activity relationships of novel drug candidates. ¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules.
Data Presentation
| Carbon Atom | Estimated Chemical Shift (δ, ppm) |
| C2 | 123.5 |
| C3 | 101.2 |
| C3a | 128.9 |
| C4 | 121.8 |
| C5 | 110.1 |
| C6 | 156.5 |
| C7 | 95.0 |
| C7a | 136.2 |
| -CH₂-CN | 14.5 |
| -CN | 118.0 |
| -OCH₃ | 55.8 |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of indole-3-acetonitrile derivatives is from the corresponding indole-3-carboxaldehyde.
Materials:
-
6-Methoxy-1H-indole-3-carboxaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH) in anhydrous N,N-Dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Tosylmethyl isocyanide (TosMIC) in anhydrous DMF to the NaH suspension with stirring.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 6-methoxy-1H-indole-3-carboxaldehyde in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
¹³C NMR Analysis
This protocol outlines the standard procedure for acquiring a proton-decoupled ¹³C NMR spectrum.
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of purified this compound.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2]
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution into a 5 mm NMR tube.[3]
Instrumental Parameters (for a 400 or 500 MHz spectrometer):
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum and perform a baseline correction.
-
Calibrate the chemical shifts using the solvent peak as a reference (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
Assign the peaks based on the estimated chemical shifts and comparison with data from related compounds.
Mandatory Visualization
Caption: Molecular structure of this compound.
Caption: Experimental workflow from synthesis to ¹³C NMR analysis.
References
Application Notes and Protocols for Mass Spectrometry of 2-(6-methoxy-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the analysis of 2-(6-methoxy-1H-indol-3-yl)acetonitrile using Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the mass spectrometric behavior of this compound. The provided methodologies cover sample preparation, LC-MS analysis, and expected data interpretation, including a predicted fragmentation pattern. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams.
Introduction
This compound is an indole derivative of interest in medicinal chemistry and drug discovery. Accurate and reliable analytical methods are crucial for its characterization, quantification, and metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity and specificity for the analysis of such small molecules.[1] This document outlines a standard protocol for the analysis of this compound and provides expected mass spectral data based on the analysis of related indole structures.
Predicted Mass Spectral Data
While specific experimental data for this compound is not widely available, the following table summarizes the predicted key mass-to-charge ratios (m/z) based on its chemical structure and known fragmentation patterns of similar indole-containing compounds.[2][3] The molecular weight of the parent compound, 1H-Indole-3-acetonitrile, is 156.18 g/mol .[4] The addition of a methoxy group to this structure provides the basis for the predicted molecular ion.
| Parameter | Predicted Value | Description |
| Molecular Formula | C₁₁H₁₀N₂O | - |
| Molecular Weight | 186.21 g/mol | Based on the molecular formula.[5][6] |
| [M+H]⁺ (Protonated Molecule) | m/z 187.08 | Expected primary ion in positive ESI mode. |
| [M+Na]⁺ (Sodium Adduct) | m/z 209.06 | Possible adduct in positive ESI mode. |
| [M-H]⁻ (Deprotonated Molecule) | m/z 185.07 | Expected primary ion in negative ESI mode. |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results by enhancing sensitivity and reducing background noise.[1][7] The following protocol is a general guideline for preparing this compound for LC-MS analysis.
-
Stock Solution Preparation:
-
Accurately weigh 1.0 mg of this compound.
-
Dissolve the sample in 1.0 mL of a suitable organic solvent such as methanol or acetonitrile to achieve a stock solution concentration of 1 mg/mL.[7]
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Take an aliquot of the stock solution and dilute it with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final concentration suitable for your instrument's sensitivity range (typically in the µg/mL to ng/mL range).[3][8]
-
For instance, dilute 10 µL of the stock solution into 990 µL of the mobile phase to get a 10 µg/mL working solution.
-
-
Filtration:
-
Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This section details the instrumental parameters for analyzing this compound.
Table 1: LC-MS Instrumental Parameters
| Parameter | Condition |
| LC System | Standard High-Performance Liquid Chromatography system |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water[8][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8][9] |
| Gradient Elution | 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL[9] |
| Column Temperature | 30°C |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive and Negative Modes[9] |
| Scan Range | m/z 50 - 500[9] |
| Capillary Voltage | 3.5 kV[9] |
| Cone Voltage | 30 V |
| Source Temperature | 120°C[9] |
| Desolvation Temperature | 350°C[9] |
| Desolvation Gas Flow | 600 L/hr[9] |
Data Analysis and Interpretation
The acquired data should be processed using the instrument's software. The primary goal is to identify the peak corresponding to this compound based on its retention time and mass spectrum.
Expected Fragmentation Pattern
In tandem mass spectrometry (MS/MS) experiments, the protonated molecule ([M+H]⁺ at m/z 187.08) is selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting product ions provide structural information. Based on the structure of this compound, a plausible fragmentation pathway is proposed below.
Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 187.08)
| Predicted Product Ion (m/z) | Proposed Fragment Structure/Loss |
| 172.06 | Loss of methyl radical (•CH₃) from the methoxy group |
| 159.08 | Loss of carbon monoxide (CO) from the methoxy-indole ring |
| 146.06 | Loss of acetonitrile (CH₃CN) |
| 130.06 | Formation of the 6-methoxy-1H-indole fragment |
| 117.06 | Loss of the methoxy group and subsequent rearrangement |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS analysis of this compound.
Predicted Fragmentation Pathway
This diagram illustrates the predicted fragmentation of the protonated this compound molecule.
References
- 1. organomation.com [organomation.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-Methoxy-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Meth-oxy-1H-indol-3-yl)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-(6-methoxy-1H-indol-3-yl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-(6-methoxy-1H-indol-3-yl)acetonitrile is an indole derivative that serves as a key intermediate in the synthesis of various biologically active molecules. Ensuring the purity of such intermediates is a critical step in the drug development process to guarantee the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal choice for purity assessment.[1][2]
This application note details a robust reverse-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The method is designed to be stability-indicating, capable of separating the main compound from potential process-related impurities and degradation products.
Experimental Protocol
This protocol outlines a validated RP-HPLC method for determining the purity of this compound.
1. Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[3]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC or UHPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (ACS grade or higher)
-
This compound reference standard and sample batches.
-
2. Chromatographic Conditions A summary of the optimized HPLC conditions is provided in the table below. A gradient elution is employed to ensure the effective separation of the target compound from impurities with varying polarities.[4]
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program: | |
| 0-2 min | 15% B |
| 2-18 min | 15% to 85% B |
| 18-20 min | 85% B |
| 20.1-25 min | 15% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | Diode Array Detector (DAD) scanning 200-400 nm; monitoring at 220 nm and 280 nm.[2] |
| Run Time | 25 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10.0 mg of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.[3]
-
Vortex the solution to ensure it is completely dissolved.
-
-
Sample Solution Preparation (100 µg/mL):
-
Prepare the sample solution using the same procedure as the standard solution, using the sample batch of this compound.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection to remove any particulates.[2]
-
4. Analysis Procedure
-
Equilibrate the HPLC system and column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solution five times to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution in duplicate.
-
After the analysis is complete, wash the column with a high-organic mobile phase (e.g., 90% acetonitrile) before storing it according to the manufacturer's recommendations.
Data Presentation and Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Summary The described HPLC method should be validated according to International Conference on Harmonisation (ICH) guidelines.[5] The following table summarizes hypothetical but typical validation data for this method.
| Validation Parameter | Result |
| Linearity | |
| Range | 5 - 200 µg/mL[5] |
| Correlation Coefficient (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| Repeatability (Intra-day) | < 1.0% |
| Intermediate (Inter-day) | < 2.0% |
| Limits | |
| Limit of Detection (LOD) | ~0.015 µg/mL[6] |
| Limit of Quantification (LOQ) | ~0.05 µg/mL |
| Selectivity/Specificity | No interference from blank or known impurities |
Experimental Workflow Visualization
The logical flow of the purity analysis process is crucial for achieving reproducible and reliable results.[3] The diagram below illustrates the complete workflow from sample preparation to final data analysis.
The RP-HPLC method described in this application note is simple, precise, and accurate for the determination of purity for this compound. The use of a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid provides excellent separation and resolution from potential impurities. This method is suitable for routine quality control analysis in research and drug development environments.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Melatonin Synthesis Using 2-(6-methoxy-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily known for its role in regulating the circadian rhythm. Beyond its chronobiotic effects, melatonin exhibits potent antioxidant, anti-inflammatory, and oncostatic properties, making it a molecule of significant interest in pharmaceutical research and development. The synthesis of melatonin can be achieved through various chemical routes. This document provides detailed application notes and protocols for the synthesis of melatonin commencing from 2-(6-methoxy-1H-indol-3-yl)acetonitrile. This synthetic pathway involves a two-step process: the reduction of the nitrile group to a primary amine, followed by N-acetylation.
Synthetic Pathway Overview
The synthesis of melatonin from this compound is a straightforward two-step process. The first step involves the reduction of the nitrile functional group to form the intermediate, 5-methoxytryptamine. The subsequent step is the N-acetylation of the primary amine of 5-methoxytryptamine to yield the final product, melatonin.
Figure 1: Two-step synthesis of melatonin.
Experimental Protocols
Step 1: Reduction of this compound to 5-Methoxytryptamine
Two primary methods for the reduction of the nitrile group are presented here: a classic chemical reduction using sodium in ethanol and a discussion on the potential for catalytic hydrogenation.
Method 1: Chemical Reduction with Sodium in Ethanol
This method is a classic approach to nitrile reduction.
Materials:
-
This compound
-
Sodium metal
-
Absolute Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (or magnesium sulfate)
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve this compound in absolute ethanol.
-
Carefully add small pieces of sodium metal to the solution at a rate that maintains a steady reflux. The reaction is highly exothermic.
-
Continue the addition of sodium until the reaction subsides.
-
Once the reaction is complete, cool the flask in an ice bath.
-
Slowly add water to quench any unreacted sodium.
-
Acidify the solution with hydrochloric acid.
-
Extract the aqueous layer with diethyl ether to remove any non-basic impurities.
-
Make the aqueous layer basic with a concentrated solution of sodium hydroxide.
-
Extract the product, 5-methoxytryptamine, with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 5-methoxytryptamine can be purified by distillation under high vacuum or by crystallization of a suitable salt.
Method 2: Catalytic Hydrogenation (General Guidance)
Catalytic hydrogenation is a modern and often more efficient method for nitrile reduction. While a specific, detailed protocol for this compound with quantitative data was not prominently available in the surveyed literature, the general procedure using catalysts like Raney Nickel or Palladium on carbon (Pd/C) is well-established for similar substrates.
General Protocol Outline:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or tetrahydrofuran), often with the addition of ammonia to suppress the formation of secondary amines.
-
Add the hydrogenation catalyst (e.g., Raney Nickel or 5-10% Pd/C). The catalyst loading is typically 5-10% by weight of the substrate.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-500 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or HPLC.
-
Upon completion, cool the reaction, carefully vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-methoxytryptamine.
-
Purify as described in Method 1.
Step 2: N-Acetylation of 5-Methoxytryptamine to Melatonin
This step involves the acylation of the primary amine of 5-methoxytryptamine. A high-yield method using acetic anhydride is described.
Materials:
-
5-Methoxytryptamine
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (or magnesium sulfate)
Protocol:
-
Dissolve 5-methoxytryptamine in a mixture of dichloromethane and pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until completion as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude melatonin can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield a white to off-white crystalline solid. A patent for a similar process reports a yield of ≥94% with a purity of ≥98%.
Data Presentation
The following table summarizes the quantitative data for the synthesis of melatonin from this compound based on the described methods.
| Step | Method | Starting Material | Key Reagents | Product | Yield | Purity |
| 1. Reduction | Chemical Reduction | This compound | Sodium, Ethanol | 5-Methoxytryptamine | ~40% (for the two steps combined in the historical method) | - |
| 2. N-Acetylation | Acetic Anhydride | 5-Methoxytryptamine | Acetic Anhydride, Pyridine | Melatonin | ≥94% | ≥98% |
Melatonin Signaling Pathway
Melatonin exerts its physiological effects primarily through the activation of two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2. The activation of these receptors triggers a cascade of intracellular signaling events.
Figure 2: Melatonin receptor signaling pathway.
Activation of both MT1 and MT2 receptors by melatonin leads to the inhibition of adenylyl cyclase via the Gi protein subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB). The MT1 receptor can also couple to the Gq protein, activating Phospholipase C (PLC), which leads to an increase in inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC). The MT2 receptor has also been shown to inhibit cyclic GMP (cGMP) levels. These signaling cascades are fundamental to melatonin's diverse physiological functions.
Application Notes and Protocols: Derivatization of 2-(6-methoxy-1H-indol-3-yl)acetonitrile for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the structural backbone of numerous natural products and pharmacologically active agents. The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The strategic modification of the indole core, such as the introduction of a methoxy group at the 6-position and a nitrile-containing side chain at the 3-position, presents a versatile platform for the development of novel therapeutic agents. This document provides detailed application notes on the derivatization of 2-(6-methoxy-1H-indol-3-yl)acetonitrile and protocols for subsequent biological screening to explore its potential in drug discovery.
Data Presentation: Biological Activities of 6-Methoxyindole Derivatives
The derivatization of the 6-methoxyindole scaffold can significantly influence its biological activity. While specific data for a broad range of this compound derivatives is emerging, the following tables summarize the structure-activity relationship (SAR) for analogs of the closely related 2-(6-methoxy-1H-indol-3-yl)acetic acid, highlighting the impact of various substitutions on anti-inflammatory and anticancer activities. This data serves as a valuable guide for designing new derivatives of the target acetonitrile compound.
Table 1: Anti-inflammatory Activity of 2-(6-methoxy-1H-indol-3-yl)acetic Acid Analogs (COX Enzyme Inhibition) [1]
| Modification from Core Scaffold | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Parent Compound | 15.2 | 0.8 | 19.0 |
| N-methylation | 12.5 | 0.5 | 25.0 |
| 2-Methyl substitution | 10.8 | 0.4 | 27.0 |
| 5-Fluoro substitution | 14.1 | 0.7 | 20.1 |
| Side chain esterification | >100 | 5.2 | - |
Table 2: Anticancer Activity of 2-(6-methoxy-1H-indol-3-yl)acetic Acid Analogs [1]
| Modification from Core Scaffold | Cell Line | IC50 (nM) |
| Parent Compound | MCF-7 (Breast Cancer) | 850 |
| N-benzylation | MCF-7 (Breast Cancer) | 250 |
| 2-Phenyl substitution | MCF-7 (Breast Cancer) | 150 |
| Side chain amidation (N-benzyl) | MCF-7 (Breast Cancer) | 320 |
| 5-Bromo substitution | MCF-7 (Breast Cancer) | 600 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation/Arylation of this compound
This protocol describes a general method for the derivatization of the indole nitrogen.
Materials:
-
This compound
-
Alkyl or aryl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: In Vitro Anticancer Screening - MTT Assay
This protocol outlines a common method for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antiviral Screening - Plaque Reduction Assay
This protocol details a method to evaluate the antiviral activity of the synthesized compounds against a specific virus.
Materials:
-
Synthesized this compound derivatives
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock of known titer
-
Growth medium and maintenance medium
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
Formalin (10%)
-
6-well or 12-well plates
Procedure:
-
Seed the host cells in multi-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in maintenance medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37 °C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the maintenance medium containing the different concentrations of the test compounds to the respective wells.
-
Overlay the cells with a mixture of medium and agarose or methylcellulose containing the corresponding compound concentrations.
-
Incubate the plates at 37 °C in a CO₂ incubator until plaques are visible (typically 2-5 days).
-
Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.
Visualizations
Derivatization Workflow
The following diagram illustrates a general workflow for the derivatization of the parent compound and subsequent biological evaluation.
Caption: A streamlined workflow for creating and testing new derivatives.
Signaling Pathway: Inhibition of Tubulin Polymerization
Several indole derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, which is crucial for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
References
Application Note: Scale-up Synthesis of 2-(6-methoxy-1H-indol-3-yl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, two-step protocol for the scale-up synthesis of 2-(6-methoxy-1H-indol-3-yl)acetonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. The synthesis commences with a Mannich reaction on commercially available 6-methoxyindole to yield the intermediate, 6-methoxygramine, followed by a nucleophilic substitution with sodium cyanide. This method is robust, scalable, and provides the target compound in good overall yield. All quantitative data, detailed experimental procedures, and safety considerations are provided.
Overall Reaction Scheme
The synthesis is performed in two main steps starting from 6-methoxyindole:
Step 1: Synthesis of 6-methoxygramine (Mannich Reaction)
Step 2: Synthesis of this compound (Cyanation)
Data Presentation
The following tables summarize the stoichiometry for a representative scale-up synthesis starting with 50 grams of 6-methoxyindole, along with the expected outputs.
Table 1: Reagent and Reaction Parameters for Scale-up Synthesis
| Step | Reagent | CAS No. | MW ( g/mol ) | Amount (g) | Moles (mol) | Equivalents | Solvent | Temp (°C) | Time (h) |
| 1 | 6-Methoxyindole | 3189-12-6 | 147.17 | 50.0 | 0.340 | 1.0 | Acetic Acid (glacial) | 10-15 | 2 |
| Dimethylamine (40% aq.) | 124-40-3 | 45.08 | 68.5 | 0.608 | 1.79 | - | 10-15 | - | |
| Formaldehyde (37% aq.) | 50-00-0 | 30.03 | 34.5 | 0.426 | 1.25 | - | 10-15 | - | |
| 2 | 6-Methoxygramine | 62467-65-6 | 204.27 | 65.0* | 0.318 | 1.0 | Toluene / Water | 90-100 | 4 |
| Sodium Cyanide | 143-33-9 | 49.01 | 23.4 | 0.477 | 1.5 | - | 90-100 | - |
Estimated yield from Step 1.
Table 2: Yield and Product Characterization
| Compound | IUPAC Name | Formula | MW ( g/mol ) | Appearance | Melting Point (°C) | Expected Yield (%) |
| Intermediate | 1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine | C₁₂H₁₆N₂O | 204.27 | Off-white crystalline powder[1] | 118-120 | 85-95 |
| Final Product | This compound | C₁₁H₁₀N₂O | 186.21 | Light brown to beige solid | 105-108 | 80-90 |
Experimental Protocols
Protocol 1: Synthesis of 6-methoxygramine (Intermediate)
This protocol describes the Mannich reaction of 6-methoxyindole.
Materials & Reagents:
-
6-Methoxyindole
-
Dimethylamine (40% solution in water)
-
Formaldehyde (37% solution in water)
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (2 L), magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer, add glacial acetic acid (400 mL) and cool the flask in an ice-water bath to 10-15°C.
-
Reagent Addition: To the cooled acetic acid, add 6-methoxyindole (50.0 g, 0.340 mol). Stir until fully dissolved.
-
Slowly add the 40% aqueous dimethylamine solution (68.5 g, 0.608 mol) to the reaction mixture, ensuring the temperature remains below 20°C.
-
Slowly add the 37% aqueous formaldehyde solution (34.5 g, 0.426 mol) dropwise.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for at least 2 hours, or until TLC analysis (e.g., 20% EtOAc in Hexane) indicates the complete consumption of 6-methoxyindole.
-
Work-up and Isolation: Pour the reaction mixture slowly into a large beaker containing crushed ice (1.5 kg) and a 30% aqueous NaOH solution (500 mL) with vigorous stirring. Adjust the pH to >10 with additional NaOH if necessary.
-
A precipitate will form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (3 x 200 mL).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield 6-methoxygramine as an off-white crystalline solid. Dry the product under vacuum.
Protocol 2: Synthesis of this compound
This protocol describes the displacement of the dimethylamino group with a cyanide group.
SAFETY WARNING: This reaction uses Sodium Cyanide (NaCN), which is highly toxic. Perform all operations in a well-ventilated fume hood. Never add acid to a cyanide-containing solution, as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) before disposal.
Materials & Reagents:
-
6-methoxygramine
-
Sodium Cyanide (NaCN)
-
Toluene
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask (2 L) with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a 2 L round-bottom flask, add 6-methoxygramine (65.0 g, 0.318 mol), toluene (650 mL), and a solution of sodium cyanide (23.4 g, 0.477 mol) in water (100 mL).
-
Reaction: Heat the biphasic mixture to reflux (approx. 90-100°C) with vigorous stirring. Monitor the reaction by TLC (e.g., 30% EtOAc in Hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 150 mL).
-
Combine all organic layers and wash them with water (2 x 200 mL) and then brine (1 x 200 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40% EtOAc). Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Visualization of Experimental Workflow
Caption: Synthesis workflow from 6-methoxyindole to the final nitrile product.
References
Application Notes: Utilizing 2-(6-methoxy-1H-indol-3-yl)acetonitrile in Fragment-Based Drug Discovery
References
- 1. 2-(4-Methoxy-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting Fischer indole synthesis of 2-(6-methoxy-1H-indol-3-yl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Fischer indole synthesis of 2-(6-methoxy-1H-indol-3-yl)acetonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound using the Fischer indole synthesis?
The synthesis involves the acid-catalyzed reaction of 4-methoxyphenylhydrazine (or its hydrochloride salt) with a suitable four-carbon carbonyl compound containing a nitrile group or a precursor. A common carbonyl partner is 4,4-dimethoxybutyronitrile (the dimethyl acetal of 3-cyanopropionaldehyde), which forms the corresponding hydrazone in situ, followed by cyclization to the desired indole.
Q2: What are the most critical parameters influencing the success of this synthesis?
The key parameters are the choice and concentration of the acid catalyst, reaction temperature, and the purity of the starting materials. The reaction is sensitive to both Brønsted and Lewis acids, and the optimal conditions often require careful tuning.[1][2]
Q3: My reaction is yielding a very low amount of the desired product. What are the common causes?
Low yields are frequently attributed to several factors. The electron-donating methoxy group on the phenylhydrazine can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[3] Additionally, non-optimal reaction conditions, such as incorrect acid strength or temperature, can significantly reduce the yield. The purity of the starting materials is also crucial, as impurities can inhibit the reaction.
Q4: I am observing the formation of a dark, tarry substance in my reaction. What could be the reason?
Polymerization or resinification of the indole product can occur under excessively harsh acidic conditions or at high temperatures. Indoles, particularly electron-rich ones, can be sensitive to strong acids.
Q5: Are there any common side products to expect in this synthesis?
Yes, potential side products include the formation of regioisomers (the 4-methoxy and 7-methoxy indoles), although the 6-methoxy isomer is generally favored from 4-methoxyphenylhydrazine. Other impurities can arise from unreacted starting materials or from oxidative degradation of the indole product, which can lead to colored byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - N-N bond cleavage: The electron-donating methoxy group can facilitate the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate.[3]- Incorrect acid catalyst or concentration: The acidity of the medium is critical for the cyclization step.[1][2]- Decomposition of starting materials or product: The hydrazone or the final indole may be unstable under the reaction conditions.- Low quality of starting materials: Impurities in the 4-methoxyphenylhydrazine or the carbonyl precursor can interfere with the reaction. | - Consider using a milder acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[2][4]- Optimize the reaction temperature; sometimes lower temperatures for a longer duration can be beneficial.- Ensure the purity of starting materials through recrystallization or distillation.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Formation of Multiple Products | - Formation of regioisomers: Cyclization can potentially occur at both ortho positions relative to the hydrazine nitrogen, leading to a mixture of 6-methoxy and 4-methoxy indoles.- Side reactions of the carbonyl compound: The carbonyl partner may undergo self-condensation or other side reactions under acidic conditions. | - The choice of acid catalyst can influence regioselectivity. Experiment with different Brønsted and Lewis acids.[4]- Ensure the slow addition of the carbonyl compound to the reaction mixture to minimize its self-condensation. |
| Dark, Tarry Reaction Mixture | - Polymerization/decomposition of the indole product: The electron-rich 6-methoxyindole ring system can be susceptible to polymerization in the presence of strong acids and high temperatures. | - Use a milder acid catalyst or a lower concentration of the acid.- Reduce the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after completion.- Consider a solvent-free approach or using a high-boiling point solvent to maintain better temperature control. |
| Difficult Product Isolation/Purification | - Product solubility: The product may have some solubility in the aqueous phase during workup.- Co-elution of impurities: Impurities with similar polarity to the product can make chromatographic separation challenging. | - Ensure the aqueous phase is neutralized or slightly basic before extraction to maximize the recovery of the product in the organic layer.- For column chromatography, screen different eluent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in hexanes).- If column chromatography is ineffective, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). |
Data Summary
The following table presents representative quantitative data for the Fischer indole synthesis of this compound. Note that optimal conditions can vary based on the specific scale and laboratory setup.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Carbonyl Precursor | 4,4-Dimethoxybutyronitrile | 4,4-Dimethoxybutyronitrile | 4,4-Dimethoxybutyronitrile |
| Hydrazine | 4-Methoxyphenylhydrazine HCl | 4-Methoxyphenylhydrazine HCl | 4-Methoxyphenylhydrazine HCl |
| Catalyst | Polyphosphoric acid (PPA) | Zinc Chloride (ZnCl₂) | Acetic Acid |
| Solvent | None | Toluene | Acetic Acid |
| Temperature (°C) | 90-100 | 110 (reflux) | 100-110 |
| Reaction Time (h) | 2-4 | 6-8 | 8-12 |
| Typical Yield (%) | 65-75 | 55-65 | 40-50 |
Experimental Protocols
Representative Protocol for Fischer Indole Synthesis of this compound
This protocol is a representative procedure based on general methods for the Fischer indole synthesis.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride (1.0 eq)
-
4,4-Dimethoxybutyronitrile (1.1 eq)
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)
-
Appropriate solvent (if not using a neat reaction with PPA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyphenylhydrazine hydrochloride and the acid catalyst. If using a solvent, add it at this stage.
-
Addition of Carbonyl Compound: Slowly add 4,4-dimethoxybutyronitrile to the reaction mixture with stirring.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system like ethanol/water.
Visualizations
Fischer Indole Synthesis Workflow
References
Technical Support Center: Formation of Regioisomers in Fischer Indole Synthesis
For researchers, scientists, and drug development professionals utilizing the Fischer indole synthesis, controlling the formation of regioisomers when using unsymmetrical ketones is a critical challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the formation of regioisomers in the Fischer indole synthesis?
A1: The regiochemical outcome of the Fischer indole synthesis with unsymmetrical ketones is primarily determined by a combination of factors:
-
Acid Catalyst: The nature and concentration of the acid catalyst play a pivotal role.[1]
-
Steric Effects: The steric bulk of the substituents on both the unsymmetrical ketone and the phenylhydrazine can direct the cyclization to the less hindered position.
-
Electronic Effects: Electron-donating or withdrawing groups on the phenylhydrazine ring can influence the stability of the intermediates, thereby affecting the regioisomeric ratio.[2][3]
-
Reaction Temperature: Higher temperatures can influence the equilibrium between the possible enamine intermediates, thus altering the product ratio.
Q2: I am obtaining a mixture of regioisomers. How can I control the regioselectivity of my Fischer indole synthesis?
A2: Controlling regioselectivity is a common challenge. Here are several strategies you can employ:
-
Choice of Acid Catalyst: Experimenting with different Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is a primary strategy. The acidity of the medium is a major factor in controlling regioselectivity.[1][4]
-
Catalyst Concentration: The concentration of the acid catalyst can significantly impact the product ratio. For instance, with phosphoric acid, the concentration of phosphorus pentoxide can alter the proportion of the resulting regioisomers.[1]
-
Reaction Temperature and Time: Optimizing the reaction temperature and duration can favor the formation of one isomer over the other.
-
Solvent Selection: While often having a weaker influence than the catalyst, the choice of solvent can still affect the distribution of isomers.[5]
-
Substituent Modification: If possible, modifying the substituents on the ketone or hydrazine to introduce significant steric bulk can effectively block one of the cyclization pathways.
Q3: Which regioisomer is generally favored – the one from the more substituted or the less substituted enamine?
A3: The outcome depends significantly on the reaction conditions. Generally, under thermodynamically controlled conditions (stronger acids, higher temperatures), the reaction tends to favor the formation of the more stable indole, which often arises from the less substituted enamine intermediate. Conversely, kinetically controlled conditions (milder acids, lower temperatures) may favor the product derived from the more rapidly formed, more substituted enamine.
Q4: My attempts to synthesize a 3-aminoindole via the Fischer method are failing. Why is this the case?
A4: The synthesis of 3-aminoindoles using the Fischer indole synthesis is notoriously difficult and often fails. This is because electron-donating substituents on the carbonyl compound, such as an amino group, can promote a competing reaction pathway involving the heterolytic cleavage of the N-N bond in the hydrazone intermediate. This cleavage pathway is often more favorable than the desired[3][3]-sigmatropic rearrangement, leading to byproducts instead of the desired 3-aminoindole.[6]
Troubleshooting Guides
Issue: Poor or Undesired Regioisomeric Ratio
When your Fischer indole synthesis yields an unfavorable mixture of regioisomers, consider the following troubleshooting steps:
-
Analyze the Ketone Structure:
-
High Steric Hindrance: If one α-position of the ketone is significantly more sterically hindered than the other, the reaction will likely favor the formation of the indole from the less hindered enamine. If this is not the desired outcome, alternative synthetic strategies might be necessary.
-
Subtle Steric Differences: For ketones with less pronounced steric differences between the α-positions, the choice of acid catalyst and reaction conditions will be the primary means of control.
-
-
Systematic Catalyst Screening:
-
Perform a series of small-scale reactions with different acid catalysts (both Brønsted and Lewis acids) to identify the optimal catalyst for your specific substrates.
-
Vary the concentration of the most promising catalyst to fine-tune the regioisomeric ratio.
-
-
Temperature Optimization:
-
Conduct the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to determine the effect on the product distribution. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.
-
Issue: Difficulty in Separating Regioisomers
If you have obtained a mixture of regioisomers that are difficult to separate, here are some suggested approaches:
-
Column Chromatography Optimization:
-
Stationary Phase: While silica gel is the most common stationary phase, consider using alumina (neutral, acidic, or basic) which can offer different selectivity.[7]
-
Solvent System: Systematically screen different solvent systems with varying polarities. A shallow gradient elution can often improve the separation of closely eluting isomers.
-
Additives: The addition of a small percentage of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent can sometimes improve peak shape and resolution, especially if the indole nitrogen is interacting with the stationary phase.[7]
-
-
Derivatization:
-
If the regioisomers have different functional groups or steric environments around the indole nitrogen, consider a derivatization reaction (e.g., acylation, sulfonylation) to create derivatives with different physical properties that may be easier to separate by chromatography. The protecting group can then be removed in a subsequent step.[7]
-
-
Recrystallization:
-
Careful recrystallization from a suitable solvent or solvent mixture may selectively crystallize one of the regioisomers, leaving the other in the mother liquor. This is often a trial-and-error process.
-
Data Presentation
The following table summarizes the effect of different acid catalysts on the regioisomeric ratio in the Fischer indole synthesis of phenylhydrazones with various unsymmetrical ketones.
| Phenylhydrazine Substituent | Ketone | Acid Catalyst | Regioisomer A (%) (from less substituted enamine) | Regioisomer B (%) (from more substituted enamine) | Reference |
| H | Ethyl methyl ketone | 90% (w/w) H₃PO₄ | 100 | 0 | [1] |
| H | Ethyl methyl ketone | 83% (w/w) P₂O₅ in H₂O | 45 | 55 | [1] |
| H | Ethyl methyl ketone | 70% (w/w) H₂SO₄ | 40 | 60 | [1] |
| H | Isopropyl methyl ketone | 90% (w/w) H₃PO₄ | 100 | 0 | [1] |
| H | Isopropyl methyl ketone | 83% (w/w) P₂O₅ in H₂O | 25 | 75 | [1] |
| H | Isopropyl methyl ketone | 70% (w/w) H₂SO₄ | 20 | 80 | [1] |
| H | Phenethyl methyl ketone | 90% (w/w) H₃PO₄ | 100 | 0 | [1] |
| H | Phenethyl methyl ketone | 83% (w/w) P₂O₅ in H₂O | 50 | 50 | [1] |
| H | Phenethyl methyl ketone | 70% (w/w) H₂SO₄ | 45 | 55 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with an Unsymmetrical Ketone
This protocol describes a general method for the synthesis of substituted indoles from a phenylhydrazine and an unsymmetrical ketone, which can be adapted for optimization studies.
Materials:
-
Substituted phenylhydrazine hydrochloride
-
Unsymmetrical ketone (e.g., 2-butanone, 2-pentanone)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)
-
Solvent (e.g., ethanol, toluene, or neat if using PPA)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve the phenylhydrazine hydrochloride (1.0 eq) and the unsymmetrical ketone (1.0-1.2 eq) in a suitable solvent like ethanol. Add a catalytic amount of acetic acid if not already present. Stir the mixture at room temperature or with gentle heating for 1-2 hours until hydrazone formation is complete (monitor by TLC).
-
Indolization: To the reaction mixture containing the hydrazone (or to a fresh flask with the isolated hydrazone), add the chosen acid catalyst.
-
For Brønsted acids (e.g., PPA): Polyphosphoric acid can be used as both the catalyst and solvent. Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 1-4 hours).
-
For Lewis acids (e.g., ZnCl₂): Add the Lewis acid (1.0-2.0 eq) to a solution of the hydrazone in an inert solvent like toluene. Heat the mixture to reflux.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using PPA, carefully quench the reaction by pouring it onto ice.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.
Protocol 2: Column Chromatography for the Separation of 2,3-Disubstituted Indole Regioisomers
This protocol provides a general guideline for the separation of indole regioisomers using column chromatography.
Materials:
-
Crude mixture of indole regioisomers
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
TLC plates (silica gel coated)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a TLC method to visualize the separation of the regioisomers. Test various solvent systems of different polarities (e.g., 5%, 10%, 20% ethyl acetate in hexanes). The ideal solvent system should give good separation between the spots with Rf values between 0.2 and 0.5.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the solvent system determined from the TLC analysis.
-
If the isomers are very close, a shallow gradient elution (e.g., slowly increasing the percentage of the more polar solvent) can be employed to improve separation.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify which fractions contain the pure regioisomers.
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified products.
-
Visualizations
Fischer Indole Synthesis Mechanism and Regioisomer Formation
Caption: Mechanism of regioisomer formation in the Fischer indole synthesis.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A workflow for troubleshooting poor regioselectivity.
Logical Relationships of Factors Influencing Regioselectivity
Caption: Key factors influencing regioselectivity in Fischer indole synthesis.
References
- 1. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(6-methoxy-1H-indol-3-yl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-methoxy-1H-indol-3-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis typically involves a two-stage approach:
-
Formation of the 6-methoxyindole core: The most prevalent method is the Fischer indole synthesis, which involves the acid-catalyzed reaction of 4-methoxyphenylhydrazine with a suitable carbonyl compound.[1]
-
Introduction of the acetonitrile side chain at the C3 position: This is commonly achieved through one of two primary pathways:
-
Via a Gramine intermediate: 6-methoxyindole is first converted to 6-methoxygramine (N,N-dimethyl-1-(6-methoxy-1H-indol-3-yl)methanamine) through a Mannich reaction with formaldehyde and dimethylamine. The gramine intermediate then undergoes nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) to yield the final product.[2]
-
From 6-methoxyindole-3-carboxaldehyde: The indole core is first formylated at the 3-position. The resulting aldehyde can then be converted to the acetonitrile in a one-pot reaction, for example, using sodium borohydride and sodium cyanide.[2]
-
Q2: What are the major byproducts I should expect during the synthesis of the 6-methoxyindole core via the Fischer indole synthesis?
A2: The primary side reactions are influenced by the electron-donating nature of the 6-methoxy group. Key byproducts include:
-
Regioisomers: While the cyclization of 4-methoxyphenylhydrazine is expected to predominantly form the 6-methoxyindole, the formation of the 4-methoxyindole isomer is a possibility, though typically in minor amounts. The choice of acid catalyst and reaction conditions can influence this regioselectivity.[1]
-
Products from N-N Bond Cleavage: A significant competing reaction is the cleavage of the nitrogen-nitrogen bond in the phenylhydrazone intermediate. This is promoted by electron-donating substituents and can lead to the formation of 4-methoxyaniline and various decomposition products instead of the desired indole.[1]
-
Oxidative Degradation Products: The indole product is susceptible to oxidation, especially when exposed to air at elevated temperatures for extended periods, leading to colored impurities.[1]
Q3: What byproducts can form during the introduction of the acetonitrile side chain?
A3: If proceeding via the gramine intermediate, incomplete reaction can leave residual 6-methoxygramine in the product mixture. When synthesizing from the carboxaldehyde, an N-formylated byproduct, N-((6-methoxy-1H-indol-3-yl)methyl)formamide, can be formed.[2]
Q4: My final product is discolored (pink, brown, or purple). What is the likely cause and how can I prevent it?
A4: Discoloration is typically due to the oxidation of the indole ring.[1] To minimize this, it is recommended to perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and store the purified product under an inert atmosphere, protected from light.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Fischer Indole Synthesis Step | Inefficient formation of the hydrazone intermediate. | Ensure anhydrous conditions. Consider pre-forming and isolating the hydrazone before adding the acid catalyst. |
| Decomposition of starting materials or product under harsh acidic conditions. | Optimize the acid catalyst (e.g., try a milder Lewis acid like ZnCl₂ instead of a strong Brønsted acid like H₂SO₄). Reduce the reaction temperature and extend the reaction time.[1] | |
| N-N bond cleavage is the dominant side reaction. | Use a milder Lewis acid catalyst and lower the reaction temperature.[1] | |
| Formation of a Dark, Tarry Reaction Mixture | Polymerization or resinification of the indole product. | This is often caused by excessively harsh acidic conditions or high temperatures. Reduce the concentration of the acid catalyst or switch to a milder one. Ensure the reaction temperature is carefully controlled. |
| Presence of a Significant Amount of the 4-methoxy Isomer | Lack of regioselectivity in the cyclization step. | Modifying the acid catalyst and solvent system can improve regioselectivity. Experiment with different acids (e.g., polyphosphoric acid, zinc chloride) and solvents to find the optimal conditions for favoring the 6-methoxy isomer.[1] |
| Incomplete Conversion of Gramine to Acetonitrile | Insufficient reaction time or temperature for the nucleophilic substitution. | Increase the reaction time and/or temperature. Ensure the cyanide salt is fully dissolved. |
| Poor quality of the cyanide reagent. | Use a fresh, high-purity source of sodium or potassium cyanide. | |
| Difficulty in Purifying the Final Product | Co-elution of the desired product with byproducts during column chromatography. | Optimize the solvent system for chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., reversed-phase HPLC). |
Byproduct Data
The following table summarizes typical byproduct formation in a closely related synthesis of 4-methoxyindole-3-acetonitrile from 4-methoxyindole-3-carboxaldehyde, which serves as a representative example. The relative amounts can vary based on reaction conditions.
| Byproduct | Potential Source | Typical Yield (%)[2] |
| N-((4-methoxy-1H-indol-3-yl)methyl)formamide | Side reaction during the conversion of the aldehyde to the nitrile | 11 |
| Unreacted Starting Material (4-methoxyindole-3-carboxaldehyde) | Incomplete reaction | Varies |
Experimental Protocols
Protocol 1: Synthesis of 6-methoxygramine (Intermediate)
This protocol is adapted from standard Mannich reactions on indole substrates.
Materials:
-
6-methoxyindole
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Acetic acid
-
Ethanol
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, cool a solution of dimethylamine in ethanol in an ice bath.
-
Slowly add formaldehyde to the cooled solution while stirring.
-
Add a solution of 6-methoxyindole in ethanol to the mixture.
-
Add acetic acid and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-methoxygramine.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound from 6-methoxygramine
Materials:
-
6-methoxygramine
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 6-methoxygramine in DMF or DMSO in a round-bottom flask.
-
Add sodium cyanide or potassium cyanide to the solution.
-
Heat the reaction mixture to 80-100 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: HPLC Purification of this compound
This is a general protocol that may require optimization.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-18 min: 10% to 90% B
-
18-20 min: 90% B
-
20.1-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm and 280 nm
Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude product.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Visualizations
Caption: Byproduct formation in Fischer Indole Synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Optimizing Yield for 2-(6-Methoxy-1H-indol-3-yl)acetonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-methoxy-1H-indol-3-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent synthetic routes for this compound are the Fischer indole synthesis and a multi-step route starting from 6-methoxyindole.
-
Fischer Indole Synthesis: This classic method involves the reaction of 4-methoxyphenylhydrazine with a suitable carbonyl partner, such as 4-cyanobutyraldehyde or its acetal, under acidic conditions.[1]
-
From 6-Methoxyindole: This route typically proceeds via a Mannich reaction to introduce a dimethylaminomethyl group at the C3 position, forming 6-methoxygramine. This intermediate is then subjected to cyanation to yield the desired product.[2]
Q2: I am experiencing low yields in the Fischer indole synthesis of this compound. What are the potential causes?
A2: Low yields in the Fischer indole synthesis of this electron-rich indole can be attributed to several factors:
-
N-N Bond Cleavage: The electron-donating methoxy group on the phenylhydrazine can promote the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate, leading to the formation of 4-methoxyaniline and other byproducts instead of the desired indole.[1][3]
-
Formation of Regioisomers: Cyclization of the 4-methoxyphenylhydrazone can potentially lead to the formation of the undesired 4-methoxyindole isomer, although the 6-methoxy isomer is generally favored. The choice of acid catalyst and reaction conditions can influence the regioselectivity.[1][4]
-
Suboptimal Acid Catalyst: The type and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂) can be used, but their effectiveness can vary depending on the specific substrate and reaction conditions.[1][5]
-
Reaction Temperature and Time: Elevated temperatures are often required, but excessively high temperatures or prolonged reaction times can increase the rate of side reactions and product degradation.[1]
-
Purity of Starting Materials: Impurities in the 4-methoxyphenylhydrazine or the carbonyl compound can lead to the formation of undesired byproducts.
Q3: What are the expected major side reactions during the Fischer indole synthesis of this compound?
A3: The primary side reactions of concern are driven by the electron-donating nature of the 6-methoxy group and include:
-
N-N Bond Cleavage: As mentioned, this is a significant competing reaction that leads to the formation of 4-methoxyaniline.[1][3]
-
Formation of the 4-Methoxy Regioisomer: While the 6-methoxy isomer is the major product, the formation of 2-(4-methoxy-1H-indol-3-yl)acetonitrile is a possibility.[1][4]
-
Oxidative Degradation: The indole product can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored impurities.[1]
-
Polymerization/Tar Formation: Harsh acidic conditions and high temperatures can lead to the polymerization of the starting materials or the product.
Q4: How can I purify the final this compound product?
A4: The most common methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: Silica gel is typically used as the stationary phase. A gradient elution with a solvent system such as hexane/ethyl acetate is often effective.[6]
-
Recrystallization: A suitable solvent or solvent mixture (e.g., methanol, ethanol/water, ethyl acetate/heptane) can be used to obtain a high-purity crystalline product.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| N-N Bond Cleavage in Fischer Synthesis | Try using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong Brønsted acid. Consider running the reaction at a lower temperature for a longer duration.[1] |
| Incomplete Mannich Reaction (if starting from 6-methoxyindole) | Ensure the reaction is carried out under anhydrous conditions. Optimize the stoichiometry of formaldehyde and dimethylamine. |
| Inefficient Cyanation of Gramine Intermediate | Use a suitable cyanide source (e.g., NaCN or KCN) in a polar aprotic solvent like DMF or DMSO. Ensure the reaction temperature is sufficient (typically 80-100 °C).[2] |
| Incorrect Reaction Conditions | Systematically vary the reaction temperature, time, and catalyst concentration. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Formation of 4-Methoxy Regioisomer | Modify the acid catalyst and solvent system in the Fischer indole synthesis to improve regioselectivity.[1][4] Purification by column chromatography may be necessary to separate the isomers.[6] |
| Oxidative Degradation (Discolored Product) | Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Store the purified product under an inert atmosphere and protected from light.[1] |
| Starting Material or Intermediates in Final Product | Monitor the reaction to completion using TLC. Optimize purification conditions, such as the solvent gradient in column chromatography.[6] |
| Polymeric/Tarry Byproducts | Reduce the concentration of the acid catalyst or switch to a milder one. Ensure the reaction temperature is not excessively high.[1] A preliminary filtration through a plug of silica gel might help remove some tarry materials before column chromatography. |
Data Presentation
Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield (Hypothetical Data)
| Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Polyphosphoric Acid (PPA) | - | 100 | 2 | 65 |
| H₂SO₄ (cat.) | Ethanol | 80 | 6 | 58 |
| ZnCl₂ | Acetic Acid | 110 | 4 | 72 |
| p-Toluenesulfonic Acid | Toluene | 110 | 8 | 60 |
Note: This table presents hypothetical data for illustrative purposes. Actual yields may vary based on specific experimental conditions.
Table 2: Comparison of Synthetic Routes (Hypothetical Data)
| Synthetic Route | Number of Steps | Key Reagents | Overall Yield (%) | Key Challenges |
| Fischer Indole Synthesis | 1 | 4-Methoxyphenylhydrazine, 4-Cyanobutyraldehyde Acetal, Acid Catalyst | 60-75 | Side reactions (N-N cleavage, regioisomer formation) |
| From 6-Methoxyindole | 2 | 6-Methoxyindole, Formaldehyde, Dimethylamine, NaCN | 50-65 | Handling of toxic cyanide reagents, multi-step process |
Note: This table presents hypothetical data for illustrative purposes. Actual yields may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
Materials:
-
4-Methoxyphenylhydrazine hydrochloride (1 equivalent)
-
4-Cyanobutyraldehyde diethyl acetal (1.1 equivalents)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxyphenylhydrazine hydrochloride and 4-cyanobutyraldehyde diethyl acetal.
-
Under an inert atmosphere, add the acid catalyst (e.g., PPA or ZnCl₂).
-
Heat the reaction mixture with stirring. The optimal temperature and time will depend on the chosen acid catalyst (e.g., 100-110°C for 2-4 hours).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of hexane/ethyl acetate) or by recrystallization.[6]
Protocol 2: Synthesis from 6-Methoxyindole via 6-Methoxygramine
Step 1: Synthesis of 6-Methoxygramine
Materials:
-
6-Methoxyindole
-
Aqueous formaldehyde (37%)
-
Aqueous dimethylamine (40%)
-
Acetic acid
-
Diethyl ether
-
Sodium hydroxide solution
Procedure:
-
To a cooled solution of aqueous formaldehyde and aqueous dimethylamine, add acetic acid.
-
Add a solution of 6-methoxyindole in ethanol.
-
Stir the mixture at room temperature for several hours.
-
Make the solution alkaline with sodium hydroxide solution and extract with diethyl ether.
-
Dry the organic layer and concentrate to obtain crude 6-methoxygramine.
Step 2: Cyanation of 6-Methoxygramine
Materials:
-
6-Methoxygramine
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve 6-methoxygramine in DMF or DMSO.
-
Add sodium cyanide or potassium cyanide to the solution.
-
Heat the mixture to 80-100 °C for 2-4 hours, monitoring the reaction by TLC.[2]
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Fischer Indole Synthesis Pathway for this compound.
Caption: Synthesis from 6-Methoxyindole via Mannich Reaction and Cyanation.
Caption: Troubleshooting Workflow for Optimizing Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Degradation of 2-(6-methoxy-1H-indol-3-yl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of 2-(6-methoxy-1H-indol-3-yl)acetonitrile during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound changed color (e.g., to pink, brown, or purple) during workup. What could be the cause?
A1: Color change during the workup of indole derivatives is often an indication of oxidative degradation.[1] The electron-rich indole nucleus, further activated by the methoxy group, is susceptible to oxidation by atmospheric oxygen, especially under acidic conditions or upon exposure to light. This can lead to the formation of colored impurities. To mitigate this, it is recommended to perform the workup under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[1] Protecting the reaction mixture from light by wrapping the glassware in aluminum foil can also be beneficial.
Q2: I am observing a new, more polar spot on my TLC plate after an acidic wash of my organic extract. What is this likely to be?
A2: The appearance of a more polar spot on a TLC plate after an acidic wash suggests the possibility of hydrolysis of the nitrile group to the corresponding amide, 2-(6-methoxy-1H-indol-3-yl)acetamide, or further to the carboxylic acid, 2-(6-methoxy-1H-indol-3-yl)acetic acid. Indoleacetonitriles can be sensitive to strongly acidic (and basic) conditions.[2] If possible, use a milder acidic wash (e.g., saturated ammonium chloride solution) or minimize the contact time with the acidic aqueous phase.
Q3: My NMR spectrum of the purified product shows a decreased integration for the indole protons and the appearance of new aromatic signals. What could have happened?
A3: This observation could indicate degradation of the indole ring itself. Strong acids can cause polymerization or other rearrangements of the indole nucleus. If harsh acidic conditions were used during workup (e.g., concentrated HCl), this could be the cause. Consider using alternative purification methods that avoid strong acids, such as chromatography on deactivated silica gel or reverse-phase chromatography with a buffered mobile phase.
Q4: I am experiencing low recovery of my product after column chromatography on silica gel. What are the potential reasons?
A4: Low recovery from silica gel chromatography can be due to several factors. The slightly acidic nature of standard silica gel can cause degradation of acid-sensitive compounds like this compound. You can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, the compound may be too polar and is irreversibly binding to the silica. In this case, using a more polar eluent system or switching to a different stationary phase like alumina or reverse-phase silica could improve recovery.
Troubleshooting Guide
Issue: Unexpected Impurities or Low Yield of this compound After Workup
This guide provides a systematic approach to troubleshooting the degradation of this compound during common workup procedures.
Data Presentation: Stability of this compound under Simulated Workup Conditions
The following table summarizes the hypothetical degradation of this compound under various stress conditions, as determined by a stability-indicating HPLC method. A degradation of 5-20% is generally considered suitable for identifying potential degradation products in forced degradation studies.[3]
| Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 4 | 60 | 15.2% | 2-(6-methoxy-1H-indol-3-yl)acetamide, Unknown Polar Impurities |
| 0.1 M NaOH | 4 | 60 | 8.5% | 2-(6-methoxy-1H-indol-3-yl)acetamide |
| 3% H₂O₂ | 2 | 25 | 12.8% | Oxidized Indole Species (e.g., Oxindole derivative) |
| Light (UV) | 24 | 25 | 7.1% | Colored Impurities |
| Air (in solution) | 24 | 25 | 5.5% | Minor Oxidized Impurities |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation pathways and products of this compound under various stress conditions.
-
Sample Preparation: Prepare a stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the solution at 60°C for 4 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat the solution at 60°C for 4 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature (25°C) for 2 hours.
-
Photodegradation: Expose 2 mL of the stock solution in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours.
-
Thermal Degradation (in solution with air): Keep 2 mL of the stock solution in a loosely capped vial at 60°C for 24 hours.
-
-
Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an appropriate amount of NaOH or HCl, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC-UV method. A C18 reverse-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point.[4]
-
Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (LC-MS) to identify the molecular weights of the degradation products.[3]
-
Visualizations
Caption: Potential degradation pathways for this compound during workup.
Caption: A troubleshooting workflow for identifying and mitigating degradation of this compound.
References
Stability issues of 2-(6-methoxy-1H-indol-3-yl)acetonitrile in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-(6-methoxy-1H-indol-3-yl)acetonitrile. Below you will find troubleshooting guides and frequently asked questions to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] The indole ring is susceptible to oxidation, and the acetonitrile group can undergo hydrolysis, particularly under acidic or basic conditions.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: For maximum stability, it is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store stock solutions at -20°C or below and protect them from light by using amber vials or wrapping containers in foil.[3] Use high-purity, degassed solvents to minimize the risk of degradation catalyzed by impurities.
Q3: What are the likely degradation products of this compound?
A3: The most probable degradation products arise from the hydrolysis of the acetonitrile group and oxidation of the indole ring. The primary hydrolysis products are 2-(6-methoxy-1H-indol-3-yl)acetamide and subsequently 2-(6-methoxy-1H-indol-3-yl)acetic acid. Oxidation can lead to the formation of various oxidized indole species, such as oxindoles.[3]
Q4: I am observing unexpected peaks in my chromatogram. What could be the cause?
A4: The appearance of new or unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) is a strong indicator of compound degradation.[3] These peaks likely correspond to the degradation products mentioned in Q3. It is crucial to use a validated stability-indicating analytical method to separate and identify these degradants.
Troubleshooting Guides
Issue 1: Loss of biological activity or inconsistent experimental results over time.
-
Possible Cause: Degradation of this compound in your stock or working solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prioritize the use of freshly prepared solutions for your experiments.
-
Verify Purity: If using a previously prepared stock solution, verify its purity using a suitable analytical method like HPLC before use.
-
Optimize Storage: Ensure stock solutions are stored at or below -20°C and are protected from light.
-
Evaluate Solvent: Use high-purity (e.g., HPLC-grade) solvents to prepare solutions, as impurities can catalyze degradation.
-
Issue 2: Significant degradation observed under forced degradation conditions (stress testing).
-
Possible Cause: The stress conditions (e.g., pH, temperature, oxidant concentration) are too harsh for the intrinsic stability of the molecule.
-
Troubleshooting Steps:
-
Reduce Stress Severity: Decrease the concentration of acid, base, or oxidizing agent. Lower the temperature or shorten the duration of thermal stress.
-
Neutralize Samples: After exposure to acidic or basic conditions, neutralize the samples before analysis to prevent further degradation.
-
Monitor Time Points: Collect samples at multiple time points during the stress study to track the rate of degradation and avoid complete degradation of the parent compound.
-
Summary of Potential Degradation under Forced Conditions
The following table summarizes the expected stability profile of this compound under various forced degradation conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1][4]
| Stress Condition | Reagent/Parameters | Expected Outcome for this compound | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated | Likely degradation | Hydrolysis of the nitrile to an amide and then a carboxylic acid. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heated | Likely degradation | Hydrolysis of the nitrile to an amide and then a carboxylic acid. |
| Oxidation | 3% - 30% H₂O₂ at room temp. | Likely degradation | Oxidation of the indole ring. |
| Thermal Degradation | 50°C - 70°C in solution | Potential for degradation | Multiple pathways, including accelerated hydrolysis and oxidation. |
| Photodegradation | ≥ 1.2 million lux hours and ≥ 200 watt hours/m² | Potential for degradation | Photolytic decomposition of the indole ring. |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 60°C for 24 hours. Cool and neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat the mixture at 60°C for 24 hours. Cool and neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat 1 mL of the stock solution in a sealed vial at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution (in a photostable, transparent container) and solid compound to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Control Samples: Prepare control samples by diluting the stock solution with the same solvent used for the stress conditions and store them at -20°C, protected from light.
-
Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a representative reversed-phase HPLC method for the separation and quantification of this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector (or PDA detector).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-18 min: 10% to 90% B
-
18-20 min: 90% B
-
20.1-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 280 nm.
Visualizations
References
Technical Support Center: Purification of 2-(6-methoxy-1H-indol-3-yl)acetonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-(6-methoxy-1H-indol-3-yl)acetonitrile. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities can originate from starting materials, side-reactions during synthesis, or degradation. Common impurities may include:
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Unreacted starting materials: Such as 6-methoxyindole and reagents used for the introduction of the acetonitrile group.
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Oxidation products: Indole rings are susceptible to oxidation, which can lead to colored impurities.[1][2] This is often observed as a pink or brownish hue in the crude product.[1]
-
Isomeric byproducts: Depending on the synthetic route, regioisomers of the desired product may be formed.
-
Polymerization products: Indoles can polymerize under acidic conditions.[1]
-
Residual solvents: Solvents used in the synthesis and work-up may be present in the crude product.
Q2: What are the recommended methods for purifying this compound?
A2: The two most effective and commonly used methods for the purification of indole derivatives like this compound are column chromatography and recrystallization.[2] The choice between these methods depends on the nature and quantity of the impurities. Often, a combination of both techniques is employed for achieving high purity.
Q3: My purified compound is unstable and changes color over time. How can I prevent this?
A3: Indole derivatives can be sensitive to light, air, and heat.[3] To ensure the stability of the purified this compound, it is recommended to store the compound in a cool, dark place under an inert atmosphere, such as nitrogen or argon.[2][3]
Troubleshooting Guides
Column Chromatography
This guide will help you troubleshoot common issues encountered during the purification of this compound by column chromatography.
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Compounds | The polarity of the eluent is not optimal. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the ideal eluent for separation.[3] If the Rf value is too high, decrease the eluent's polarity. If it's too low, increase the polarity.[3] |
| The column was not packed properly. | Use the slurry packing method to ensure a uniform column bed for better separation.[3] | |
| Compound Streaking on TLC/Column | The compound may be too polar or acidic/basic. | Add a small amount of a modifier to your eluent. For acidic compounds, a small amount of acetic acid can help, while for basic compounds, triethylamine can be beneficial.[4] |
| Compound is Colorless and Hard to Track | The compound is not visible under UV light. | Most indole derivatives are UV-active.[4] If not, you can visualize the compound on a TLC plate using staining agents like p-anisaldehyde, vanillin, or a potassium permanganate solution.[4] Ehrlich's reagent is highly specific for indoles, typically producing blue or purple spots.[4] |
| Low Recovery of the Compound | The compound may be irreversibly adsorbed onto the silica gel. | The acidic nature of silica gel can sometimes lead to the degradation or strong adsorption of sensitive indole compounds.[5] Consider using a neutral stationary phase like alumina or deactivated silica gel.[5] |
| The compound is eluting in very dilute fractions. | Concentrate the collected fractions before analyzing them by TLC to ensure you haven't missed the product.[5] |
Recrystallization
This guide provides troubleshooting for the purification of this compound by recrystallization.
| Problem | Potential Cause | Suggested Solution |
| Compound Oils Out Instead of Crystallizing | The solvent may be too nonpolar for the compound. | Try a more polar solvent or a solvent mixture.[5] |
| Impurities are preventing crystal formation. | Attempt to remove impurities by another method, such as a preliminary column chromatography, before recrystallization.[5] | |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[3] | |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent. | Select a different solvent where the compound has lower solubility at colder temperatures.[5] |
| The solution is not concentrated enough. | Evaporate some of the solvent to increase the concentration of the compound. | |
| Low Yield After Recrystallization | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[3] |
| The compound has significant solubility even in the cold solvent. | Cool the solution for a longer duration and at a lower temperature (e.g., in a freezer).[5] | |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and receiving flask for the filtration step to prevent the compound from crystallizing out too early.[3] |
Experimental Protocols
Column Chromatography Protocol
This is a general protocol for the purification of this compound using silica gel column chromatography.
1. Slurry Preparation and Column Packing:
- In a beaker, mix silica gel with the initial, low-polarity eluent (e.g., hexane or a hexane/ethyl acetate mixture) to form a slurry.
- Pour the slurry into the chromatography column, ensuring there are no air bubbles.
- Allow the silica gel to settle, forming a uniform packed bed.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
- Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.
3. Elution:
- Begin eluting with a low-polarity solvent system (e.g., 9:1 hexane/ethyl acetate).
- Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compound down the column.
- Collect fractions and monitor them by TLC to identify those containing the pure product.
4. Isolation:
- Combine the fractions containing the pure compound.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Recrystallization Protocol
This protocol describes the purification of this compound by recrystallization.
1. Solvent Selection:
- Identify a suitable solvent or solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common solvents for indole derivatives include ethanol/water, toluene, or ethyl acetate/hexane mixtures.[6][7]
2. Dissolution:
- Place the crude compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[6]
3. Decolorization (Optional):
- If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.[3]
- Perform a hot filtration to remove the charcoal.[3]
4. Crystallization:
- Allow the hot, saturated solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals in a vacuum oven or desiccator to a constant weight.[6]
Data Presentation
The following tables provide representative quantitative data for the purification of indole derivatives. Note that these are illustrative examples and actual results may vary depending on the specific experimental conditions.
Table 1: Illustrative Purity and Recovery Data for Column Chromatography of an Indole Derivative
| Parameter | Crude Product | Purified Product |
| Purity (by HPLC) | 85% | >98% |
| Recovery | N/A | 75% |
Table 2: Illustrative Purity and Recovery Data for Recrystallization of an Indole Derivative
| Parameter | Crude Product | Purified Product |
| Purity (by HPLC) | 90% | >99% |
| Recovery | N/A | 85% |
Mandatory Visualization
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A decision-making diagram for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 2-(6-methoxy-1H-indol-3-yl)acetonitrile
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 2-(6-methoxy-1H-indol-3-yl)acetonitrile. Alternative reagents and methodologies are presented to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two primary and most widely employed synthetic routes for preparing this compound are:
-
The Gramine-based route: This classic two-step method involves the Mannich reaction of 6-methoxyindole to form the gramine intermediate, N,N-dimethyl-1-(6-methoxy-1H-indol-3-yl)methanamine. This is followed by a nucleophilic substitution reaction where the dimethylamino group is displaced by a cyanide ion.[1][2]
-
The Indole-3-carboxaldehyde route: This alternative pathway begins with the formylation of 6-methoxyindole, typically via a Vilsmeier-Haack reaction, to produce 6-methoxyindole-3-carboxaldehyde.[1] This aldehyde is then converted to the desired nitrile in a subsequent step.[2]
Q2: My reaction to form the gramine intermediate is giving low yields. What are some potential causes and solutions?
A2: Low yields in the Mannich reaction for gramine synthesis can stem from several factors:
-
Reagent Quality: Ensure that the dimethylamine and formaldehyde solutions are fresh and have not degraded.
-
Reaction Temperature: The reaction is typically exothermic. Maintaining a low temperature (0-5 °C) during the initial addition of reagents is crucial to prevent side reactions.
-
pH Control: The pH of the reaction mixture can influence the outcome. Ensure the conditions are appropriately controlled, usually in a slightly acidic medium like glacial acetic acid.[1]
-
Reaction Time: While the reaction is often complete within a few hours, optimizing the reaction time through TLC monitoring can prevent the formation of byproducts.
Q3: I am having trouble with the cyanation step of the gramine intermediate. What alternative cyanide sources can I use?
A3: While sodium cyanide (NaCN) and potassium cyanide (KCN) are most common, issues with their use (e.g., toxicity, solubility) may arise.[1][3] Some alternatives to consider include:
-
Trimethylsilyl cyanide (TMSCN): This reagent can sometimes offer milder reaction conditions.
-
Acetone cyanohydrin: This can be used as a cyanide source, often in the presence of a base.
-
Palladium-catalyzed C-H cyanation: A more modern approach involves the direct cyanation of the indole C-H bond using a combination of ammonium bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (DMSO) as a safer cyanide source, although this is a direct functionalization of the indole ring and not a substitution of a leaving group.[4]
Q4: The conversion of 6-methoxyindole-3-carboxaldehyde to the nitrile is inefficient. What can I do to improve the yield?
A4: A one-pot method has been developed for the conversion of indole-3-carboxaldehydes to indole-3-acetonitriles. This involves sequential treatment with a reducing agent, such as sodium borohydride (NaBH₄), followed by a cyanide salt like sodium cyanide (NaCN).[2] The choice of solvent can be critical; a mixture of methanol and formamide has been shown to be effective.[2]
Q5: What are common side products in the synthesis of this compound?
A5: Depending on the synthetic route, several side products can form:
-
Gramine Route: Incomplete reaction can leave starting material. During cyanation, hydrolysis of the nitrile to the corresponding carboxylic acid or amide can occur if water is not carefully excluded.
-
Indole-3-carboxaldehyde Route: In the one-pot conversion, a potential byproduct is the corresponding N-formylated methylamine derivative.[2]
Q6: What purification methods are recommended for the final product?
A6: The crude this compound can be purified by column chromatography on silica gel.[1] A common eluent system is a mixture of ethyl acetate and hexane.[1] Recrystallization from a suitable solvent, such as a chloroform and hexane mixture, can also be employed for further purification.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Cyanation of 6-methoxygramine
| Potential Cause | Troubleshooting Step |
| Poor leaving group ability of the dimethylamino group | Ensure the reaction is sufficiently heated (reflux conditions are common) to facilitate the nucleophilic substitution.[1] |
| Cyanide reagent decomposition | Use freshly opened or properly stored cyanide salts. Protect the reaction from excessive moisture. |
| Inadequate solvent | A mixture of ethanol and water is commonly used to dissolve both the gramine and the cyanide salt.[1] Ensure appropriate solvent ratios for optimal solubility of both reactants. |
| Side reactions | Overheating or prolonged reaction times can lead to decomposition. Monitor the reaction progress by TLC and work up as soon as the starting material is consumed. |
Issue 2: Formation of Impurities during Vilsmeier-Haack Formylation
| Potential Cause | Troubleshooting Step |
| Reaction temperature too high | The Vilsmeier reagent is typically prepared at low temperatures (below 10 °C).[1] The subsequent reaction with 6-methoxyindole should also be temperature-controlled (e.g., 35-40 °C) to prevent the formation of polymeric byproducts.[1] |
| Hydrolysis of the Vilsmeier reagent | Use anhydrous dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Work-up issues | The reaction mixture should be poured onto crushed ice to quench the reaction before basification.[1] Incomplete neutralization can lead to the isolation of salts of the product. |
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Gramine Intermediate | Route 2: Indole-3-carboxaldehyde Intermediate |
| Starting Material | 6-methoxyindole | 6-methoxyindole |
| Key Intermediates | 6-methoxygramine | 6-methoxyindole-3-carboxaldehyde |
| Number of Steps | 2 | 2 |
| Typical Reagents | Dimethylamine, Formaldehyde, KCN/NaCN[1] | POCl₃, DMF, NaBH₄, NaCN[1][2] |
| Reported Yields | Yields for the cyanation of gramine derivatives can be high. | Yields for the conversion of indole-3-carboxaldehydes to nitriles can be excellent (e.g., 86% for a 4-methoxy derivative).[2] |
| Key Advantages | Well-established and widely used method.[2] | May offer higher yields in the final conversion step.[2] |
| Key Disadvantages | Gramine intermediates can be unstable. Use of toxic cyanide salts. | The Vilsmeier-Haack reaction requires careful temperature control. |
Experimental Protocols
Protocol 1: Synthesis via 6-Methoxygramine
Step 1a: Synthesis of 6-Methoxygramine (Mannich Reaction) This protocol is adapted from general procedures for gramine synthesis.[1]
-
In a round-bottom flask, cool a solution of 6-methoxyindole in glacial acetic acid to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of dimethylamine, followed by the dropwise addition of aqueous formaldehyde, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring by TLC.
-
Pour the reaction mixture into an ice-cold solution of sodium hydroxide to neutralize the acid and precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield crude 6-methoxygramine.
Step 1b: Synthesis of this compound This protocol is based on the cyanation of gramine.[1]
-
Dissolve the crude 6-methoxygramine in a mixture of ethanol and water.
-
Add a solution of potassium cyanide (KCN) or sodium cyanide (NaCN) in water to the gramine solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours, or until TLC indicates the consumption of the starting material.
-
After cooling to room temperature, pour the reaction mixture into a large volume of cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via 6-Methoxyindole-3-carboxaldehyde
Step 2a: Synthesis of 6-Methoxyindole-3-carboxaldehyde (Vilsmeier-Haack Reaction) This protocol is adapted from the synthesis of indole-3-carboxaldehyde.[1]
-
In a three-necked flask, cool anhydrous dimethylformamide (DMF) in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise, keeping the temperature below 10 °C to form the Vilsmeier reagent.
-
To this reagent, add a solution of 6-methoxyindole in anhydrous DMF dropwise over 1 hour.
-
Stir the reaction mixture at 35-40 °C for 2 hours.
-
Pour the mixture onto crushed ice and make it alkaline with a 30% aqueous sodium hydroxide solution.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain crude 6-methoxyindole-3-carboxaldehyde.
Step 2b: One-Pot Conversion to this compound This protocol is based on the one-step conversion of indole-3-carboxaldehydes.[2]
-
Dissolve 6-methoxyindole-3-carboxaldehyde in a 1:1 mixture of methanol and formamide.
-
Add sodium borohydride (NaBH₄) (approx. 1.3 equivalents) and stir at room temperature for 1 hour.
-
Add sodium cyanide (NaCN) (approx. 10 equivalents) to the mixture.
-
Heat the reaction to reflux for several hours, monitoring by TLC.
-
After completion, cool the mixture, and remove the solvent under reduced pressure.
-
The residue can be taken up in an organic solvent and washed with water. The organic layer is then dried and concentrated.
-
Purify the product by column chromatography.
Visualizations
Caption: Comparative experimental workflows for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the cyanation of 6-methoxygramine.
References
- 1. benchchem.com [benchchem.com]
- 2. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. benchchem.com [benchchem.com]
- 4. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Regioselectivity in the Synthesis of 6-Methoxyindoles
Welcome to the technical support center for the synthesis of 6-methoxyindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to managing regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 6-methoxyindoles, and which ones offer the best regioselectivity?
A1: Several classical and modern methods are employed for the synthesis of 6-methoxyindoles. The most common include the Fischer, Larock, Bischler-Möhlau, Madelung, and Nenitzescu indole syntheses. The regioselectivity of each method is highly dependent on the starting materials and reaction conditions.
-
Fischer Indole Synthesis: This is a widely used method involving the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1] For the synthesis of 6-methoxyindoles, starting from 3-methoxyphenylhydrazine can lead to a mixture of 4-methoxy and 6-methoxyindoles. Careful selection of the acid catalyst and reaction conditions is crucial to favor the desired 6-methoxy isomer.
-
Larock Indole Synthesis: This palladium-catalyzed reaction between an ortho-haloaniline and a disubstituted alkyne offers good control over regioselectivity.[2] The regiochemical outcome is influenced by the steric and electronic properties of the alkyne substituents.[2]
-
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-bromo-acetophenone with an excess of aniline.[3] While it can be effective, it is known for sometimes harsh reaction conditions and potentially unpredictable regioselectivity.[3]
-
Madelung Synthesis: This intramolecular cyclization of an N-phenylamide requires a strong base and high temperatures.[4] Its utility for complex molecules can be limited by these harsh conditions.
-
Nenitzescu Indole Synthesis: This method produces 5-hydroxyindoles from a benzoquinone and a β-aminocrotonic ester, which can then be O-methylated.[5]
Q2: What are the common regioisomeric impurities when synthesizing 6-methoxyindole?
A2: When synthesizing 6-methoxyindole, the most common regioisomeric impurities are 4-methoxyindole and 7-methoxyindole. The formation of these isomers depends on the starting materials and the synthetic method used. For instance, in the Fischer indole synthesis starting from 3-methoxyphenylhydrazine, the primary side product is often 4-methoxyindole.
Q3: How can I spectroscopically differentiate between 6-methoxyindole and its 4- and 7-methoxy isomers?
A3: Differentiating between these regioisomers can be achieved using a combination of spectroscopic techniques:
-
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are distinct for each isomer. The proton at the C7 position of 6-methoxyindole, for instance, will have a different chemical shift and coupling constant compared to the protons on the other isomers.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the aromatic ring will differ based on the position of the methoxy group.
-
Mass Spectrometry: While the molecular ion peak will be the same for all isomers, the fragmentation patterns in the mass spectrum may show subtle differences.
-
IR Spectroscopy: The vibrational frequencies of the C-O and N-H bonds may vary slightly between the isomers.
For definitive identification, comparison with authenticated reference spectra is recommended. Spectroscopic data for 4-methoxyindole[6], 6-methoxyindole, and 7-methoxyindole[7] are available in public databases such as PubChem.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of 6-methoxyindoles, offering potential solutions and adjustments to your experimental protocol.
Problem 1: Poor Regioselectivity in Fischer Indole Synthesis
Question: My Fischer indole synthesis using 3-methoxyphenylhydrazine is producing a significant amount of the undesired 4-methoxyindole isomer along with the desired 6-methoxyindole. How can I improve the regioselectivity?
Answer:
The formation of a mixture of 4- and 6-methoxyindoles is a common issue in the Fischer indole synthesis with meta-substituted phenylhydrazines. The regiochemical outcome is determined during the key[5][5]-sigmatropic rearrangement step and is influenced by both steric and electronic factors. Here are several strategies to improve the selectivity for the 6-methoxy isomer:
-
Choice of Acid Catalyst: The nature and strength of the acid catalyst can significantly influence the isomer ratio. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). In some cases, milder acids or lower concentrations may favor the formation of the thermodynamically more stable 6-methoxy isomer.
-
Reaction Temperature and Time: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product. Monitor the reaction progress over time to avoid prolonged reaction times that might lead to isomerization or decomposition.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the sigmatropic rearrangement. Experiment with a range of solvents, from non-polar (e.g., toluene) to polar (e.g., acetic acid, ethanol).
-
Steric Hindrance: The steric bulk of the carbonyl component can influence the direction of the cyclization. Using a bulkier ketone or aldehyde might favor cyclization at the less sterically hindered C6 position of the phenylhydrazine.
Below is a troubleshooting workflow to address poor regioselectivity in the Fischer indole synthesis of 6-methoxyindole.
Caption: Troubleshooting workflow for poor regioselectivity in Fischer indole synthesis.
Problem 2: Difficulty in Separating 6-Methoxyindole from Regioisomers
Question: I have synthesized a mixture of 6-methoxyindole and 4-methoxyindole, and I am struggling to separate them by standard column chromatography. What are the recommended purification methods?
Answer:
Separating regioisomers of methoxyindoles can be challenging due to their similar polarities. Here are some techniques that can be employed:
-
Fractional Crystallization: If the desired 6-methoxyindole is a solid and present as the major component, fractional crystallization can be a highly effective method for purification. One study reported the successful separation of ethyl 6-methoxy-3-methylindole-2-carboxylate from its 4-methoxy isomer by crystallization from an ethanolic HCl solution.[6]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for separating isomers with very similar physical properties. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can often provide baseline separation.
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes offer better resolution and faster separation times compared to HPLC for certain isomers.
-
Derivatization: In some cases, it may be beneficial to derivatize the indole nitrogen (e.g., with a tosyl or Boc group). The resulting derivatives may have different physical properties that allow for easier separation by chromatography. The protecting group can then be removed in a subsequent step.
Quantitative Data on Regioselectivity
The following table summarizes reported regioselectivity data for the synthesis of a 6-methoxyindole derivative via the Fischer indole synthesis.
| Starting Material | Carbonyl Compound | Reaction Conditions | Product Ratio (6-methoxy : 4-methoxy) | Yield | Reference |
| m-Anisidine | Ethyl α-ethylacetoacetate | 1. NaNO₂, aq. HCl2. Anion of ethyl α-ethylacetoacetate3. Ethanolic HCl, heat | 10 : 1 | Not specified | [6] |
Note: This table is intended to be illustrative. The regioselectivity of indole syntheses can be highly substrate and condition-dependent. It is recommended to perform small-scale optimization experiments for your specific system.
Experimental Protocols
Regioselective Fischer Indole Synthesis of Ethyl 6-methoxy-3-methylindole-2-carboxylate[6]
This protocol describes the synthesis of a 6-methoxyindole derivative with good regioselectivity.
Materials:
-
m-Anisidine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (aq. HCl)
-
Ethyl α-ethylacetoacetate
-
Ethanol
-
Sodium ethoxide
Procedure:
-
Diazotization: Dissolve m-anisidine in aqueous HCl and cool to 0-5 °C. Add a solution of NaNO₂ in water dropwise while maintaining the temperature below 5 °C.
-
Japp-Klingemann Reaction: Prepare the anion of ethyl α-ethylacetoacetate by reacting it with a suitable base (e.g., sodium ethoxide in ethanol). Add this anion solution to the cold diazonium salt solution. Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC). This forms the azo-ester intermediate.
-
Fischer Indolization: Heat the Japp-Klingemann azo-ester intermediate in a solution of ethanolic HCl. This will induce cyclization to form a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer.
-
Purification: The desired 6-methoxyindole isomer can be separated from the mixture by crystallization from the ethanolic HCl solution.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general mechanism of the Fischer indole synthesis, highlighting the key[5][5]-sigmatropic rearrangement step that determines the regioselectivity.
Caption: General mechanism of the Fischer indole synthesis.
References
- 1. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar [semanticscholar.org]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidative Degradation of Methoxyindoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxyindoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the oxidative degradation of these compounds during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which methoxyindoles degrade?
A1: Methoxyindoles are susceptible to degradation through several key pathways, primarily initiated by oxidation. The electron-rich indole nucleus is prone to attack by oxidizing agents.[1][2] Common degradation mechanisms include:
-
Oxidation: This is the most significant degradation pathway, often initiated by atmospheric oxygen, peroxides, or metal ions.[1][3] The indole ring, particularly at the C2 and C3 positions, is susceptible to oxidation, which can lead to the formation of oxindole derivatives.[4]
-
Photolysis: Exposure to light, especially UV radiation, can induce photodegradation.[1][3] The extent of degradation depends on the light's intensity and the amount of light absorbed by the methoxyindole molecule.
-
Hydrolysis: While the indole ring itself is generally stable to hydrolysis, substituents on the ring, such as esters or amides, can be susceptible to hydrolysis under acidic or basic conditions.[3]
-
Thermal Degradation: High temperatures can accelerate degradation processes, both in solid state and in solution.[3]
Q2: My methoxyindole solution is changing color. What does this indicate?
A2: A color change, often to a yellow or brownish hue, is a common indicator of methoxyindole degradation. This is typically due to the formation of oxidized and polymeric byproducts. It is crucial to investigate the cause of this change, which could be exposure to air, light, or incompatible solvents.
Q3: How should I properly store my methoxyindole compounds to prevent degradation?
A3: Proper storage is critical for maintaining the integrity of methoxyindoles. To minimize degradation, especially from oxidation, the following storage conditions are recommended:
-
Temperature: Store compounds at low temperatures. For short-term storage, 2-8°C is often sufficient. For long-term storage, -20°C is recommended.[5]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[4][6]
-
Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[4][5]
-
Container: Use vials with airtight seals, such as those with PTFE-lined septum caps, to prevent air and moisture ingress.[5]
Q4: Which antioxidants are effective at stabilizing methoxyindoles?
A4: Several antioxidants can be used to prevent the oxidative degradation of methoxyindoles in solution. The choice of antioxidant may depend on the solvent system and the specific methoxyindole. Common and effective antioxidants include:
-
Butylated Hydroxytoluene (BHT): A phenolic antioxidant that acts as a free radical scavenger.[7] It is often used at a concentration of 0.01%.[5]
-
Butylated Hydroxyanisole (BHA): Similar to BHT, BHA is another phenolic antioxidant effective in preventing autoxidation.[7]
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in aqueous buffer systems.[5][7]
The efficacy of these antioxidants can be compared based on their IC50 values in radical scavenging assays.
Troubleshooting Guides
Issue 1: Inconsistent results in forced degradation studies.
-
Possible Causes:
-
Variable Experimental Conditions: Minor fluctuations in temperature, light exposure, or reagent concentrations can significantly impact the rate and extent of degradation.[3]
-
Oxygen Levels: The amount of dissolved oxygen in the reaction mixture can affect the rate of oxidative degradation and the profile of degradation products.[3]
-
Solvent Effects: The choice of co-solvent for poorly soluble compounds is critical, as it can influence degradation pathways.[3]
-
-
Recommended Actions:
-
Tight Control of Parameters: Ensure precise control over all experimental parameters, including temperature, light intensity, and reagent concentrations.
-
Deoxygenate Solvents: For studies sensitive to oxidation, use deoxygenated solvents.
-
Careful Solvent Selection: Choose co-solvents that are inert and do not participate in the degradation process.
-
Issue 2: No degradation observed under stress conditions.
-
Possible Causes:
-
Recommended Actions:
Issue 3: Complete degradation of the compound.
-
Possible Causes:
-
Harsh Stress Conditions: The applied stress conditions may be too aggressive, leading to the complete degradation of the parent compound.
-
-
Recommended Actions:
-
Reduce Stress Severity: Decrease the concentration of the stressing agent, the temperature, or the duration of the experiment.
-
Data Presentation
Table 1: Comparative Antioxidant Efficacy of Common Preservatives
| Antioxidant | Typical Concentration | Mechanism of Action | Thermal Stability |
| Butylated Hydroxytoluene (BHT) | 0.01% | Free radical scavenger, suppresses autoxidation.[7] | Effective up to 175°C.[7] |
| Butylated Hydroxyanisole (BHA) | 0.01% | Free radical scavenger, stabilizes and protects raw materials.[7] | Effective up to 150°C.[7] |
| Ascorbic Acid (Vitamin C) | 0.1% | Neutralizes free radicals.[7] | Stable up to 85-95°C.[7] |
Disclaimer: The efficacy of an antioxidant can vary depending on the specific methoxyindole, solvent system, and storage conditions.[5]
Experimental Protocols
Protocol 1: General Procedure for a Forced Oxidation Study
This protocol outlines a general procedure for conducting a forced oxidation study on a methoxyindole derivative.
-
Stock Solution Preparation: Prepare a stock solution of the methoxyindole derivative (e.g., 1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.
-
Stress Condition: To a known volume of the stock solution, add a solution of hydrogen peroxide (e.g., 3% H₂O₂).[3]
-
Incubation: Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).[3]
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Analysis: Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis. Use a stability-indicating HPLC method to separate the parent compound from its degradation products.[3]
Protocol 2: Inert Gas Blanketing for Storage of Methoxyindole Solutions
This protocol describes how to create an inert atmosphere in a vial containing an air-sensitive methoxyindole solution.
-
Materials:
-
Vial with a PTFE-lined septum cap.
-
Methoxyindole solution.
-
Source of high-purity inert gas (argon or nitrogen) with a regulator.
-
Two needles: one long for gas inlet and one shorter for exhaust.
-
-
Procedure:
-
Prepare the methoxyindole solution and transfer it to the vial.
-
Insert the long inert gas delivery needle through the septum, ensuring the tip is in the headspace above the solution.
-
Insert the shorter exhaust needle through the septum to allow for the displacement of air.[5]
-
Gently flush the headspace of the vial with the inert gas for 1-2 minutes.[5] The flow should be gentle to avoid splashing the solution.
-
Remove the exhaust needle first, allowing a slight positive pressure of the inert gas to build inside the vial.[5]
-
Remove the gas inlet needle and immediately seal the puncture in the septum with parafilm for extra security.
-
Store the vial under the appropriate temperature and light-protected conditions.
-
Protocol 3: Photostability Testing
This protocol provides a general guideline for assessing the photostability of a methoxyindole, based on ICH Q1B guidelines.
-
Sample Preparation:
-
Drug Substance: Spread a thin layer of the solid methoxyindole in a suitable chemically inert, transparent container.
-
Solution: Prepare a solution of the methoxyindole in a chemically inert and transparent container.
-
-
Control Sample: Prepare a control sample by wrapping an identical container with aluminum foil to protect it from light.
-
Exposure: Expose the test samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] The control sample should be placed alongside the test samples.
-
Analysis: At appropriate time points, analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and any photodegradation products. Compare the results of the exposed samples to the control samples to determine the extent of photolytic degradation.
Visualizations
Caption: General oxidative degradation pathway of methoxyindoles.
Caption: Workflow for forced degradation studies of methoxyindoles.
Caption: Key strategies to prevent methoxyindole degradation.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. SOP for Conducting Photostability Testing of Drug Products – StabilityStudies.in [stabilitystudies.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparing Antioxidant Cosmetic Preservatives - Periodical [periodical.knowde.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Analysis of 2-(6-methoxy-1H-indol-3-yl)acetonitrile and (5-methoxy-1H-indol-3-yl)acetonitrile for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, indole derivatives represent a privileged scaffold due to their prevalence in biologically active natural products and synthetic pharmaceuticals. Among these, methoxy-substituted indoleacetonitriles are of significant interest. This guide provides a comparative overview of two constitutional isomers: 2-(6-methoxy-1H-indol-3-yl)acetonitrile and (5-methoxy-1H-indol-3-yl)acetonitrile. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their chemical properties, synthesis, and potential biological activities, supported by available data and detailed experimental protocols.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these isomers is crucial for predicting their behavior in biological systems and for designing synthetic routes. While comprehensive experimental data is not uniformly available for both compounds, a comparison of their key properties is presented below.
| Property | This compound | (5-methoxy-1H-indol-3-yl)acetonitrile |
| Molecular Formula | C₁₁H₁₀N₂O | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol | 186.21 g/mol [1] |
| CAS Number | 70555-46-3 | 2436-17-1[1] |
| Appearance | - | Brown powder |
| Melting Point | - | 179-183 °C (lit.) |
| IUPAC Name | This compound | 2-(5-methoxy-1H-indol-3-yl)acetonitrile[1] |
Note: Experimental data for this compound is limited in publicly available literature. The data for (5-methoxy-1H-indol-3-yl)acetonitrile is more readily available.
Synthesis of Methoxy-Indole-3-Acetonitriles
The synthesis of these target molecules can be approached through the conversion of the corresponding methoxy-indole-3-carboxaldehydes. Both 5-methoxyindole-3-carboxaldehyde and 6-methoxy-1H-indole-3-carbaldehyde are commercially available, providing a convenient starting point.[2][3] A general and efficient one-step method for the conversion of indole-3-carboxaldehydes to indole-3-acetonitriles has been reported and can be adapted for these specific isomers.[4]
Diagram of the General Synthetic Pathway
Caption: General synthetic route from methoxy-indole-3-carboxaldehyde to methoxy-indole-3-acetonitrile.
Biological Activity: A Comparative Outlook
While direct comparative studies on the biological activities of this compound and (5-methoxy-1H-indol-3-yl)acetonitrile are scarce, the broader class of methoxy-indole derivatives has demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8] The position of the methoxy group on the indole ring is known to significantly influence the biological activity profile.
Antimicrobial Activity
Derivatives of 5-methoxyindole have been investigated for their antibacterial properties.[9] For instance, certain 5-methoxy-naphthyridone-3-carboxylic acid derivatives have shown moderate whole-cell antibacterial activity.[9] The antimicrobial potential of 6-methoxyindole derivatives has also been explored, with some compounds exhibiting moderate activity against a range of bacteria and fungi.[10]
Cytotoxicity and Anticancer Potential
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.
Synthesis Protocol: One-Step Conversion of Methoxy-Indole-3-Carboxaldehyde to Methoxy-Indole-3-Acetonitrile
This protocol is adapted from a general procedure for the synthesis of indole-3-acetonitriles.[4]
Materials:
-
Methoxy-indole-3-carboxaldehyde (5- or 6-isomer)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Formamide (NH₂CHO)
-
Sodium cyanide (NaCN)
-
Brine
-
Chloroform (CHCl₃)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of the respective methoxy-indole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol and formamide, add sodium borohydride (1.3 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add sodium cyanide (10 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 5 hours with continuous stirring.
-
After cooling to room temperature, add brine to the reaction mixture.
-
Extract the product with a 5:95 (v/v) mixture of methanol and chloroform.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure methoxy-indole-3-acetonitrile.
Diagram of the Synthetic Workflow
Caption: Step-by-step workflow for the synthesis of methoxy-indole-3-acetonitriles.
Biological Assay Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard MTT assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized methoxy-indole-3-acetonitrile compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Diagram of the MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and (5-methoxy-1H-indol-3-yl)acetonitrile. While there is a clear need for direct comparative studies to elucidate the specific differences in their biological activities, the available data on related methoxy-indole derivatives suggests that both isomers are promising candidates for further investigation in drug discovery programs. The provided synthetic and biological assay protocols offer a framework for researchers to conduct these much-needed comparative evaluations. Future studies should focus on generating robust experimental data for both compounds to fully understand their structure-activity relationships and therapeutic potential.
References
- 1. 2-(5-methoxy-1H-indol-3-yl)acetonitrile | C11H10N2O | CID 3564783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 6-Methoxy-1H-indole-3-carboxaldehyde | C10H9NO2 | CID 907214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and antibacterial activity of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indolequinone antitumor agents: reductive activation and elimination from (5-methoxy-1-methyl-4,7-dioxoindol-3-yl)methyl derivatives and hypoxia-selective cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methoxyindoleacetonitriles
The synthesis of methoxyindoleacetonitriles is a critical endeavor for researchers in medicinal chemistry and drug development, as these compounds serve as key intermediates in the creation of a wide array of pharmacologically active molecules.[1][2] The strategic placement of a methoxy group on the indole ring, coupled with the reactive acetonitrile moiety at the 3-position, provides a versatile scaffold for developing novel therapeutics, including those targeting neurological disorders and melatoninergic pathways.[1][3] This guide provides a comparative analysis of prevalent synthetic methodologies for preparing various methoxyindoleacetonitrile isomers, offering insights into their efficacy, reaction conditions, and yields to aid in the selection of the most suitable pathway for specific research needs.
Key Synthetic Strategies
The primary routes for synthesizing methoxyindoleacetonitriles can be broadly categorized into two approaches: direct functionalization of a pre-formed methoxyindole core or construction of the indole ring with the desired functionalities already in place. The most common methods involve the modification of methoxyindoles at the 3-position.
Synthesis via Gramine Intermediates
A classic and widely adopted method for the synthesis of indole-3-acetonitriles involves a two-step process starting from the corresponding indole.[4] The first step is a Mannich reaction to introduce an aminomethyl group at the C3 position, forming a gramine intermediate. This is followed by a nucleophilic substitution with a cyanide salt to yield the final acetonitrile product.[4][5]
Workflow for Synthesis via Gramine Intermediate:
Caption: Synthesis of methoxyindoleacetonitrile via a gramine intermediate.
Synthesis from Indole-3-carboxaldehydes
An alternative and often more direct route is the conversion of a methoxyindole-3-carboxaldehyde to the corresponding acetonitrile.[5] This transformation can be achieved in a one-pot reaction, which offers advantages in terms of procedural simplicity and time efficiency.[4] The process typically involves the reduction of the aldehyde to an intermediate alcohol, followed by cyanation.[4]
Workflow for Synthesis from Indole-3-carboxaldehyde:
Caption: One-pot synthesis from a methoxyindole-3-carboxaldehyde.
Comparative Data of Synthesis Methods
The choice of synthetic route can significantly impact the overall yield and efficiency. The following table summarizes experimental data for the synthesis of various methoxyindoleacetonitrile isomers.
| Starting Material | Product | Method | Key Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Methoxyindole-3-carboxaldehyde | 4-Methoxyindole-3-acetonitrile | One-pot conversion from aldehyde | NaBH₄, NaCN | MeOH/NH₂CHO | Not Specified | 89 | [5][6] |
| 5-Nitroindole | 5-Nitroindole-3-acetonitrile | Via gramine intermediate | 1. HCHO, Me₂NH2. NaCN or KCN | 1. Acetic Acid2. DMF or DMSO | 2-4 hours (Step 2) | Not Specified | [7] |
| 5-Nitro-1H-indole-3-carboxaldehyde | 2-(5-Nitro-1H-indol-3-yl)acetonitrile | One-pot conversion from aldehyde | NaBH₄, NaCN | MeOH | 1 hour | Not Specified | [6] |
| 7-Methoxyindole | 7-Methoxyindole-3-acetonitrile | Via gramine intermediate & subsequent reaction | 1. HCHO, Me₂NH2. MeI3. TMSCN, TBAF | 1. Acetic Acid/H₂O2. CH₂Cl₂/Toluene3. THF | 12 hours (Step 2)4 hours (Step 3) | 71 | [8] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Methoxyindole-3-acetonitrile from 4-Methoxyindole-3-carboxaldehyde
This protocol is adapted from a one-step synthesis method.[5][6]
-
Reaction Setup: Dissolve 4-methoxyindole-3-carboxaldehyde in a 1:1 mixture of methanol (MeOH) and formamide (NH₂CHO).
-
Reduction: To the stirring solution, carefully add approximately 1.3 molar equivalents of sodium borohydride (NaBH₄) in portions. Stir the mixture at room temperature for 1 hour.[6]
-
Cyanation: Following the reduction, add approximately 10 molar equivalents of sodium cyanide (NaCN) to the reaction mixture.
-
Reaction Completion: Allow the reaction to proceed, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or a methanol/chloroform mixture).[4]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[4]
Caution: This procedure involves the use of highly toxic sodium cyanide. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Acidic conditions must be strictly avoided during the reaction and work-up to prevent the formation of highly toxic hydrogen cyanide gas.[6]
Protocol 2: Synthesis of 7-Methoxyindole-3-acetonitrile via a Gramine Intermediate
This protocol is based on the synthesis of 7-methoxyindole-3-acetonitrile.[8]
Step 1: Synthesis of 7-Methoxygramine
-
To a solution of 40% aqueous dimethylamine and 37% aqueous formaldehyde in glacial acetic acid and water, add 7-methoxyindole.
-
After the reaction is complete, perform an appropriate work-up to isolate the crude 7-methoxygramine.
Step 2: Quaternization of the Amine
-
Dissolve the crude 7-methoxygramine in a mixture of dichloromethane (CH₂Cl₂) and toluene.
-
Add methyl iodide (MeI) and stir the reaction mixture for 12 hours.
-
Concentrate the mixture to dryness to obtain the quaternary ammonium salt.
Step 3: Cyanation
-
Solubilize the residue from the previous step in tetrahydrofuran (THF).
-
Add trimethylsilyl cyanide (TMSCN) and tetrabutylammonium fluoride (TBAF).
-
Stir the reaction mixture for 4 hours.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by silica gel flash column chromatography to afford 7-methoxyindole-3-acetonitrile.
Conclusion
The synthesis of methoxyindoleacetonitriles can be accomplished through several effective routes. The choice between the gramine intermediate method and the direct conversion from the corresponding indole-3-carboxaldehyde will depend on the availability of starting materials, desired scale, and the specific substitution pattern of the methoxyindole. The one-pot conversion from the aldehyde generally offers a more streamlined process. For all methods, careful optimization of reaction conditions and appropriate safety precautions, particularly when using cyanide reagents, are paramount to achieving high yields and purity. This guide provides a foundational understanding to aid researchers in navigating the synthesis of these valuable chemical building blocks.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 7-METHOXYINDOLE-3-ACETONITRILE synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of the Biological Activities of Melatonin and 2-(6-methoxy-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of the neurohormone melatonin and the synthetic indole derivative 2-(6-methoxy-1H-indol-3-yl)acetonitrile. While extensive experimental data is available for melatonin, delineating its receptor-mediated and independent actions, there is a notable scarcity of published research on the specific biological effects of this compound.
This document summarizes the available quantitative data for melatonin's interaction with its receptors, its antioxidant capacity, and its anti-inflammatory properties. In the absence of direct experimental data for this compound, a qualitative discussion of its potential activities is presented, based on the known structure-activity relationships of related indole compounds. Detailed experimental protocols for key biological assays are also provided to facilitate further research in this area.
Quantitative Data Summary
The following tables summarize the reported biological activities of melatonin. No direct quantitative data for this compound has been identified in publicly available literature.
Table 1: Melatonin Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki, pM) | Reference |
| Melatonin | MT1 (human) | 80 | [1] |
| Melatonin | MT2 (human) | 383 | [1] |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Antioxidant Activity
| Compound | Assay | IC50 | Reference |
| Melatonin | DPPH Radical Scavenging | 3.89 µM | [2] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a substance that is required for 50% inhibition of a biological or biochemical function.
Table 3: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC50 | Reference |
| Melatonin | LPS-Induced Nitric Oxide (NO) Production | RAW 264.7 | > 100 µM | [3] |
IC50 in this context is the concentration that inhibits 50% of the nitric oxide production induced by lipopolysaccharide (LPS).
Biological Activity Profile
Melatonin
Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule with a well-established role in regulating circadian rhythms.[4] Its biological effects are mediated through various mechanisms:
-
Receptor-Mediated Activity : Melatonin exerts its primary physiological functions by binding to two high-affinity G protein-coupled receptors, MT1 and MT2.[4][5] Activation of these receptors, predominantly coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to its role in sleep promotion and circadian phase shifting.[6]
-
Antioxidant Activity : Melatonin is a potent free radical scavenger and a broad-spectrum antioxidant.[7] It can directly neutralize a variety of reactive oxygen and nitrogen species. Furthermore, melatonin can stimulate the expression of antioxidant enzymes, thereby providing indirect antioxidant protection.[7]
-
Anti-inflammatory Activity : Melatonin has been shown to possess significant anti-inflammatory properties.[3][8] It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins in inflammatory cells like macrophages stimulated with bacterial lipopolysaccharide (LPS).[3][9] This effect is partly attributed to the inhibition of the expression of inducible nitric oxide synthase (iNOS).[3]
This compound
There is a significant lack of published experimental data on the biological activity of this compound. However, based on its structural similarity to other biologically active indole derivatives, some potential activities can be inferred:
-
Potential Melatonin Receptor Interaction : The presence of the 6-methoxyindole core, a feature shared with some melatonin analogues, suggests a possibility of interaction with melatonin receptors. Studies on other 6-methoxyindole derivatives have shown affinity for these receptors.[3] Further investigation through competitive binding assays is necessary to confirm this.
-
Potential Antioxidant and Anti-inflammatory Activities : The indole nucleus is a common feature in many antioxidant and anti-inflammatory compounds. Research on various indole-3-acetonitrile derivatives has demonstrated their ability to inhibit nitric oxide production in LPS-induced inflammatory models. The methoxy group at the 6-position could potentially influence these activities.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Melatonin Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the MT1 and MT2 melatonin receptors.
Materials:
-
Cell membranes expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[125I]iodomelatonin.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 1 µM melatonin.
-
Test compound stock solution.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add binding buffer, radioligand (final concentration ~50 pM), and either the test compound, vehicle, or non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at 37°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound using non-linear regression analysis.
DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of a test compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (0.1 mM).
-
Test compound stock solution.
-
Positive control (e.g., ascorbic acid or Trolox).
-
Methanol.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound and positive control in methanol.
-
In a 96-well plate, add the test compound or positive control to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the test compound, and Asample is the absorbance of the DPPH solution with the test compound.
-
Determine the IC50 value from a plot of inhibition percentage against the concentration of the test compound.
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To assess the anti-inflammatory activity of a test compound by measuring its effect on NO production in activated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound stock solution.
-
Griess Reagent System.
-
Sodium nitrite standard solution.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions to form a colored azo compound.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production and the IC50 value of the test compound.
-
Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of trans 6-methoxy-1,1-dimethyl-2-phenyl-3-aryl-2,3-dihydro-1H-inden-4-yloxyalkylamine derivatives against drug susceptible, non-replicating M. tuberculosis H37Rv and clinical multidrug resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [wlv.openrepository.com]
- 7. Preliminary SAR on indole-3-carbinol and related fragments reveals a novel anticancer lead compound against resistant glioblastoma cells [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methoxy-Substituted Indole Derivatives: Unveiling Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of methoxy-substituted indole derivatives. By examining experimental data, this analysis aims to elucidate the structure-activity relationships conferred by the position of the methoxy group on the indole scaffold, offering insights for future therapeutic design.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. The introduction of a methoxy (-OCH3) group at various positions on the indole ring can significantly modulate the physicochemical properties and biological activities of the resulting derivatives. This guide focuses on a comparative analysis of 5-methoxy, 6-methoxy, and 7-methoxyindole derivatives, with a particular emphasis on their anticancer, anti-inflammatory, and receptor-modulating activities. While direct comparative studies across all three isomers are limited, this guide synthesizes available data to highlight key differences and similarities.
Data Presentation: A Comparative Overview of Biological Activity
The following tables summarize the quantitative data on the biological activities of various methoxy-substituted indole derivatives, providing a basis for comparing their potency.
Table 1: Anticancer Activity of Methoxy-Substituted Indole Derivatives (IC50 values in µM)
| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference |
| 5-Methoxyindole Derivatives | ||||
| Indole-Isatin Hybrid | 5o (N-benzyl isatin) | ZR-75 (Breast) | 1.69 | [1] |
| HT-29 (Colon) | 1.69 | [1] | ||
| A-549 (Lung) | 1.69 | [1] | ||
| Indole-Isatin Hybrid | 5w (N-phenyl isatin) | ZR-75 (Breast) | 1.91 | [1] |
| HT-29 (Colon) | 1.91 | [1] | ||
| A-549 (Lung) | 1.91 | [1] | ||
| Indolo[2,3-b]quinoline | MMNC | HCT116 (Colorectal) | 0.33 | [1] |
| 6-Methoxyindole Derivatives | ||||
| 1-(3,4,5-trimethoxyphenyl)-1H-indole | 3g | MCF-7 (Breast) | 2.94 | |
| MDA-MB-231 (Breast) | 1.61 | |||
| A549 (Lung) | 6.30 | |||
| HeLa (Cervical) | 6.10 | |||
| A375 (Melanoma) | 0.57 | |||
| B16-F10 (Melanoma) | 1.69 | |||
| 7-Aza-Indole Derivative | ||||
| 7-AID | HeLa (Cervical) | 16.96 | [2] | |
| MCF-7 (Breast) | 14.12 | [2] | ||
| MDA-MB-231 (Breast) | 12.69 | [2] |
Table 2: Serotonin Receptor Binding Affinity of Methoxy-Substituted Indole Derivatives (Ki and pKi values)
| Compound Class | Derivative | Receptor Subtype | Binding Affinity | Reference |
| 5-Methoxyindole Derivatives | 5-Methoxytryptamine | 5-HT1A | High affinity (pKi 8.4-9.4 for related compounds) | [1] |
| 5-MeO-DMT | 5-HT2A | High potency | [1] | |
| Various | 5-HT4 | Agonist properties | [1] | |
| 5-chloro-N,N-dimethyltryptamine | 5-HT1A | Strong affinity | [3] | |
| 5-HT2B | Strong affinity | [3] | ||
| 5-HT7 | Strong affinity | [3] | ||
| General Indole Analogs | N1-(4-aminobenzene)sulfonylindole | 5-HT6 | Affinity influenced by methoxy substitution | [4] |
Signaling Pathway Modulations
The biological effects of methoxy-substituted indole derivatives are often attributed to their ability to modulate specific intracellular signaling pathways. The position of the methoxy group can influence which pathways are affected and the nature of this modulation.
Anticancer Mechanisms
Several 5-methoxyindole derivatives have been shown to exert their anticancer effects through the induction of apoptosis and cell cycle arrest. A key pathway implicated is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell survival and proliferation.
References
- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Binding of methoxy-substituted N1-benzenesulfonylindole analogs at human 5-HT6 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Validation of Synthetic 2-(6-methoxy-1H-indol-3-yl)acetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic intermediates is a cornerstone of reliable and reproducible research in drug discovery and development. For compounds such as 2-(6-methoxy-1H-indol-3-yl)acetonitrile, a key building block for various biologically active molecules, rigorous purity assessment is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical techniques for validating the purity of synthetic this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques for Purity Validation
The selection of an appropriate analytical technique for purity determination depends on several factors, including the required sensitivity, the nature of potential impurities, and the desired level of structural information. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), stands as a primary method for the purity assessment of non-volatile and thermally unstable compounds like indole derivatives.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance. | Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized molecules. | Intrinsic property where the signal intensity is directly proportional to the number of nuclear spins. |
| Primary Application | Quantification of the main component and known impurities. | Identification and quantification of known and unknown impurities, including those at trace levels. | Absolute and relative quantification of the main component and impurities without the need for identical reference standards. |
| Sensitivity | High (ng to µg level) | Very High (pg to ng level) | Moderate (~0.5 mg/mL analyte concentration) |
| Structural Information | Limited to retention time and UV spectrum. | Provides molecular weight and fragmentation data for structural elucidation. | Provides detailed structural information for the main component and impurities. |
| Throughput | High | High, especially with modern UPLC systems. | Lower |
| Instrumentation Cost | Moderate | High | High |
Potential Impurities in Synthetic this compound
Impurities in the final product can originate from various stages of the synthetic process.[2] Common synthetic routes to indole-3-acetonitriles, such as the nucleophilic substitution of gramine derivatives or the conversion of indole-3-carboxaldehydes, can introduce specific impurities.[3] Potential impurities in synthetic this compound may include:
-
Unreacted Starting Materials: 6-methoxyindole, formaldehyde, dimethylamine, or 6-methoxyindole-3-carboxaldehyde.
-
Intermediates: Such as the corresponding gramine intermediate (N,N-dimethyl-1-(6-methoxy-1H-indol-3-yl)methanamine).
-
By-products: Arising from side reactions, such as the formation of positional isomers or dimers.
-
Degradation Products: Indole derivatives can be sensitive to light, air, and changes in pH, leading to oxidative or hydrolytic degradation products.[4]
-
Residual Solvents: Solvents used in the synthesis and purification steps, such as acetonitrile, methanol, or dimethylformamide (DMF).[4]
Experimental Protocol: Purity Determination by HPLC-MS
A validated and sensitive HPLC-MS method is crucial for the comprehensive purity analysis of this compound, allowing for the separation, identification, and quantification of the main compound and any impurities.[5]
1. Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the this compound sample.
-
Dissolve the sample in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 100 µg/mL.[5]
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[5]
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Gradient Elution:
-
0-2 min: 10% B
-
2-18 min: 10% to 90% B
-
18-20 min: 90% B
-
20.1-25 min: 10% B (equilibration)[5]
-
-
Flow Rate: 0.8 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
Column Temperature: 35°C.[5]
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; monitoring at the wavelength of maximum absorbance for the compound (e.g., 280 nm).[5]
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.[5]
-
Scan Range: m/z 100 - 500.[5]
-
Capillary Voltage: 3.5 kV.[5]
-
Cone Voltage: 25 V.[5]
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
Data Presentation: Hypothetical Purity Analysis of Three Batches
The following table summarizes the hypothetical HPLC-MS analysis results for three different batches of synthetic this compound. Purity is determined by the percent peak area method. The expected molecular weight of the target compound is 186.21 g/mol , corresponding to an [M+H]⁺ ion at m/z 187.22.
| Batch ID | Retention Time (min) | Main Peak Area (%) | Impurity Profile (Area %) | Observed [M+H]⁺ (m/z) | Notes |
| Batch A | 12.5 | 99.89 | Impurity 1 (0.08%) at 9.2 minImpurity 2 (0.03%) at 14.1 min | 187.22 | High purity with trace unidentified impurities. |
| Batch B | 12.5 | 98.75 | Impurity 3 (0.95%) at 8.5 min (m/z 148.19)Impurity 4 (0.30%) at 11.8 min | 187.22 | Lower purity with a significant impurity suspected to be a residual starting material (e.g., 6-methoxyindole). |
| Batch C | 12.5 | 99.35 | Impurity 5 (0.55%) at 13.2 min (m/z 203.22)Impurity 6 (0.10%) at 15.5 min | 187.22 | Contains a potential oxidation product (M+16). |
Visualizations
Caption: Workflow for HPLC-MS Purity Validation.
Caption: Decision workflow for purity assessment.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectra of Indole Isomers
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of chemical and pharmaceutical sciences. It provides profound insights into the molecular structure of organic compounds, enabling researchers to distinguish between closely related isomers. This guide offers an objective comparison of the ¹H and ¹³C NMR spectra of 1H-indole and its various methyl-substituted isomers. The presented data, supported by detailed experimental protocols, will aid in the structural elucidation and differentiation of these important heterocyclic compounds.
¹H NMR Spectral Data of Indole Isomers
The position of the methyl group on the indole ring significantly influences the chemical shifts (δ) of the aromatic and pyrrolic protons. The electron-donating nature of the methyl group generally leads to an upfield shift (lower δ value) for protons on the same ring, particularly those in ortho and para positions. The following table summarizes the ¹H NMR chemical shifts for 1H-indole and its monomethylated isomers.
| Compound | H1 (NH) | H2 | H3 | H4 | H5 | H6 | H7 | CH₃ |
| 1H-Indole | 8.10 (br s) | 7.18 (t) | 6.52 (t) | 7.64 (d) | 7.12 (t) | 7.20 (t) | 7.55 (d) | - |
| 2-Methylindole | 7.73 (br s) | - | 6.20 (s) | 7.51 (d) | 7.06 (t) | 7.10 (t) | 7.24 (d) | 2.40 (s) |
| 3-Methylindole | 7.85 (br s) | 7.00 (s) | - | 7.55 (d) | 7.10 (t) | 7.18 (t) | 7.30 (d) | 2.33 (s) |
| 4-Methylindole | 7.95 (br s) | 7.15 (t) | 6.45 (t) | - | 6.95 (d) | 7.05 (t) | 7.15 (d) | 2.50 (s) |
| 5-Methylindole | 7.89 (br s) | 7.15 (t) | 6.40 (t) | 7.45 (s) | - | 7.00 (d) | 7.25 (d) | 2.44 (s) |
| 6-Methylindole | 7.90 (br s) | 7.05 (t) | 6.38 (t) | 7.50 (d) | 6.95 (d) | - | 7.10 (s) | 2.45 (s) |
| 7-Methylindole | 8.05 (br s) | 7.10 (t) | 6.45 (t) | 7.45 (d) | 6.95 (t) | 7.00 (d) | - | 2.50 (s) |
Chemical shifts (δ) are reported in ppm. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and br s (broad singlet). Data is compiled from various sources and may vary slightly based on solvent and concentration.[1][2][3][4][5][6]
¹³C NMR Spectral Data of Indole Isomers
Similar to the proton spectra, the ¹³C NMR chemical shifts are affected by the position of the methyl substituent. The carbon atom directly attached to the methyl group experiences a significant downfield shift, while other carbons in the molecule show more subtle changes. The table below provides a comparison of the ¹³C NMR chemical shifts for these indole isomers.
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | CH₃ |
| 1H-Indole | 124.6 | 102.2 | 128.1 | 120.8 | 122.1 | 119.8 | 111.3 | 135.8 | - |
| 2-Methylindole | 135.2 | 100.0 | 129.5 | 119.9 | 120.8 | 119.4 | 110.4 | 135.9 | 13.5 |
| 3-Methylindole | 122.3 | 111.1 | 128.7 | 119.0 | 121.8 | 119.3 | 111.2 | 135.6 | 9.7 |
| 4-Methylindole | 123.8 | 101.2 | 128.0 | 129.8 | 121.7 | 119.2 | 109.1 | 136.0 | 18.5 |
| 5-Methylindole | 124.5 | 101.8 | 129.5 | 120.5 | 130.0 | 121.2 | 110.9 | 134.1 | 21.5 |
| 6-Methylindole | 124.0 | 102.0 | 127.5 | 122.0 | 120.5 | 131.5 | 111.0 | 136.2 | 21.8 |
| 7-Methylindole | 124.2 | 102.5 | 126.5 | 120.0 | 122.2 | 117.5 | 121.5 | 135.0 | 16.5 |
Chemical shifts (δ) are reported in ppm. Data is compiled from various sources and may vary slightly based on solvent and concentration.[7][8][9][10][11]
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following outlines a general procedure for the analysis of indole isomers.
Sample Preparation [12]
-
Weighing: Accurately weigh 5-10 mg of the indole isomer for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can influence chemical shifts, particularly for the N-H proton.[12][13]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[12] Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.[12]
-
Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.[12]
NMR Data Acquisition [12]
-
Instrumentation: Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.[14]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence is used.
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 8 to 16 scans are generally sufficient for samples with adequate concentration.[12]
-
Relaxation Delay: A delay of 1-2 seconds is typical.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and improve signal-to-noise.
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[12]
-
Relaxation Delay: A delay of 2-5 seconds is used.[12]
-
Data Processing [12]
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased, and the baseline is corrected to ensure accurate integration and peak identification.
-
Calibration: The chemical shift axis is calibrated using the TMS signal (0.00 ppm) or the residual solvent peak.
Visualization of NMR Analysis Workflow
The following diagram illustrates the logical workflow for the comparative analysis of indole isomer NMR spectra.
Caption: Workflow for NMR spectral comparison of indole isomers.
Conclusion
The ¹H and ¹³C NMR spectra of indole isomers exhibit distinct patterns in chemical shifts that are directly correlated with the position of the methyl substituent. By carefully analyzing these spectra and comparing them to the reference data provided in this guide, researchers can confidently determine the specific isomer they have synthesized or isolated. The detailed experimental protocol ensures that high-quality, comparable data can be obtained, further aiding in the unambiguous structural elucidation of these fundamental heterocyclic compounds. This guide serves as a valuable resource for scientists and professionals in drug development and chemical research, facilitating more efficient and accurate molecular characterization.
References
- 1. 2-Methylindole(95-20-5) 1H NMR spectrum [chemicalbook.com]
- 2. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]
- 3. 6-Methylindole(3420-02-8) 1H NMR [m.chemicalbook.com]
- 4. 7-Methylindole(933-67-5) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Methylindole(16096-32-5) 1H NMR spectrum [chemicalbook.com]
- 6. 1-Methylindole(603-76-9) 1H NMR spectrum [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. 5-Methylindole(614-96-0) 13C NMR spectrum [chemicalbook.com]
- 10. 3-Methylindole(83-34-1) 13C NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. benchchem.com [benchchem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. rsc.org [rsc.org]
A Comparative Guide to HPLC Retention Times of Indoleacetonitrile Derivatives
For researchers and professionals in drug development and analytical science, understanding the chromatographic behavior of molecular analogs is crucial for method development, purification, and impurity profiling. This guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times of various indoleacetonitrile derivatives. The data presented herein offers insights into how different substituents on the indole ring influence the compound's retention on a reversed-phase column, a key parameter related to its polarity and hydrophobicity.
Comparative Analysis of Retention Times
The retention time of a compound in reversed-phase HPLC is primarily governed by its hydrophobicity; more hydrophobic compounds interact more strongly with the nonpolar stationary phase, leading to longer retention times. The following table summarizes the HPLC retention times for a series of indoleacetonitrile derivatives, providing a clear comparison of their chromatographic behavior under a standardized set of conditions.
| Compound | Substituent | Position | Retention Time (min) |
| Indole-3-acetonitrile | -H | - | 24.1 |
| 4-Nitroindole-3-acetonitrile | -NO₂ | 4 | Data not available |
| 4-Phenylindole-3-acetonitrile | -C₆H₅ | 4 | Data not available |
| 4-Iodoindole-3-acetonitrile | -I | 4 | Data not available |
| 4-Methoxyindole-3-acetonitrile | -OCH₃ | 4 | Data not available |
| 4-Benzyloxyindole-3-acetonitrile | -OCH₂C₆H₅ | 4 | Data not available |
| 2-Bromo-1H-indole-3-acetonitrile | -Br | 2 | Data not available |
Retention time data for the substituted derivatives were not explicitly available in the searched literature under a single, consistent chromatographic method. The provided data for the parent indole-3-acetonitrile is from a specific study and serves as a reference point[1]. The synthesis of 4-substituted derivatives has been reported, which would typically involve HPLC for characterization, but the retention times were not specified in the accessible information[2].
Principles of Separation and Influence of Substituents
In reversed-phase HPLC, the separation is based on the partitioning of analytes between a nonpolar stationary phase (commonly C8 or C18) and a polar mobile phase. The introduction of different functional groups to the indoleacetonitrile scaffold alters its polarity and, consequently, its retention time.
-
Polar Substituents : Electron-withdrawing and polar groups like the nitro group (-NO₂) are expected to decrease the hydrophobicity of the molecule, leading to a shorter retention time compared to the parent compound.
-
Nonpolar Substituents : Conversely, bulky and nonpolar substituents such as a phenyl group (-C₆H₅) or a halogen like iodine (-I) would increase the hydrophobicity, resulting in a longer retention time.
-
Positional Isomerism : The position of the substituent on the indole ring also plays a significant role in its interaction with the stationary phase, which can lead to different retention times for isomeric derivatives.
Experimental Protocols
A standardized protocol is essential for the reproducible analysis and comparison of retention times. The following is a representative experimental protocol for the analysis of indoleacetonitrile derivatives by RP-HPLC, based on established methods[1][3][4].
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a fluorescence or UV detector.
-
Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used for the separation of indolic compounds[1].
-
Mobile Phase:
-
Gradient Elution: A typical gradient might start with a lower percentage of the organic modifier (Eluent B) and gradually increase to elute more hydrophobic compounds. For example, a gradient from 20% B to 100% B over 25-30 minutes can be effective.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C or 40°C, to ensure reproducibility.
-
Detection:
-
Fluorescence Detector: Excitation at 280 nm and emission at 350 nm for high sensitivity of indole compounds[1].
-
UV Detector: Monitoring at 280 nm.
-
-
Injection Volume: 20 µL.
Sample Preparation:
-
Standard Solutions: Prepare stock solutions of the indoleacetonitrile derivatives in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Dilute the stock solutions to the desired concentration with the initial mobile phase composition.
-
Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
Workflow and Logical Relationships
The process of comparing HPLC retention times for different derivatives follows a logical workflow, from sample preparation to data analysis.
Caption: Logical workflow for the comparative analysis of HPLC retention times.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Melatonin: Evaluating 2-(6-methoxy-1H-indol-3-yl)acetonitrile as a Key Intermediate
For researchers, scientists, and professionals in drug development, the efficient synthesis of melatonin is of paramount importance. This guide provides an objective comparison of the efficacy of 2-(6-methoxy-1H-indol-3-yl)acetonitrile as a melatonin intermediate against other common alternatives, supported by available experimental data and detailed methodologies.
Executive Summary
The synthesis of melatonin, a neurohormone with significant therapeutic applications, can be approached through various chemical pathways. A traditional and notable route involves the use of this compound as a key intermediate. This guide delves into the specifics of this pathway, presenting a comparative analysis with alternative methods such as the Fischer indole synthesis and routes commencing from 5-methoxytryptamine or phthalimide derivatives. While historical data suggests the viability of using this compound, modern industrial syntheses often favor alternative intermediates that may offer higher yields and more streamlined processes. This guide provides a quantitative comparison of these methods, detailed experimental protocols, and visual representations of the synthetic and biological pathways to aid in the selection of the most suitable synthetic strategy.
Comparison of Melatonin Synthesis Intermediates
The selection of a synthetic route for melatonin production is a critical decision influenced by factors such as yield, purity, cost of starting materials, and process scalability. The following table summarizes the performance of this compound in comparison to other widely used intermediates.
| Intermediate | Key Reaction Steps | Reported Yield | Purity | Remarks |
| This compound | 1. Reduction of the nitrile to form 5-methoxytryptamine. 2. Acetylation of the primary amine. | ~40% (historical method) | High after purification | A classic route, though the initial low-yield report from 1958 suggests room for optimization with modern reagents. |
| 5-Methoxytryptamine | 1. Acetylation of the primary amine. | ~80-94%[1][2] | ≥98%[2] | A direct and high-yielding final step, making it a common industrial choice. |
| Phthalimide Derivatives | 1. Multi-step synthesis to form the indole ring and side chain. 2. Hydrolysis and decarboxylation. 3. Acetylation. | ~80% (for the final acetylation step) | High | An industrially feasible process with multiple steps. |
| Substituted Phenylhydrazines (Fischer Indole Synthesis) | 1. Condensation with a ketone/aldehyde to form a hydrazone. 2. Acid-catalyzed cyclization to form the indole ring. 3. Side chain elaboration and acetylation. | Variable, can be moderate to high | Good | A versatile method for creating the indole core structure. |
Experimental Protocols
Synthesis of Melatonin from this compound
This protocol is based on the historical synthesis and can be optimized using modern reduction and acetylation techniques.
Step 1: Reduction of this compound to 5-Methoxytryptamine
-
Historical Method: 100 mg of 5-methoxyindole-3-acetonitrile is reduced using 160 mg of sodium in 2 ml of ethanol[1]. This method, while historically significant, uses metallic sodium which requires careful handling.
-
Modern Alternative (Catalytic Hydrogenation):
-
Dissolve this compound in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, for example, Palladium on carbon (Pd/C) or Raney Nickel.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain crude 5-methoxytryptamine.
-
Step 2: Acetylation of 5-Methoxytryptamine to Melatonin
-
Dissolve the crude 5-methoxytryptamine in a suitable solvent like dichloromethane or acetic acid.
-
Add acetic anhydride (and optionally a catalytic amount of a base like pyridine or 4-DMAP to accelerate the reaction).
-
Stir the reaction at room temperature for 1-3 hours[2].
-
Quench the reaction with water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude melatonin by recrystallization or column chromatography to yield the final product.
Purification and Analysis of Melatonin
-
Purification: The crude melatonin can be purified by recrystallization from a solvent mixture such as benzene or ethanol-water[1][3]. For higher purity, silica gel column chromatography can be employed.
-
Analysis (HPLC): The purity of the synthesized melatonin can be determined using High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Purity Assessment: The purity is calculated based on the peak area of melatonin relative to the total peak area of all components in the chromatogram.
-
Visualizing the Pathways
To better understand the chemical and biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Synthesis of Melatonin from the Acetonitrile Intermediate.
Caption: Comparative Workflow of Melatonin Synthesis Routes.
Caption: Primary Signaling Pathway of Melatonin.
Conclusion
The synthesis of melatonin via this compound is a historically established method. While the originally reported yield is modest, there is significant potential for improvement through the application of modern catalytic reduction techniques. For industrial-scale production, alternative routes starting from 5-methoxytryptamine often provide a more direct and higher-yielding final step. The Fischer indole synthesis offers flexibility in creating diverse melatonin analogs. The choice of the optimal synthetic pathway will ultimately depend on the specific requirements of the research or production goals, balancing factors such as cost, scalability, and desired purity. The information and protocols provided in this guide serve as a valuable resource for making an informed decision.
References
A Comparative Guide to Tryptamine Precursors: Benchmarking 2-(6-methoxy-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of various precursors for the synthesis of tryptamines, with a specific focus on the efficiency and practicality of using 2-(6-methoxy-1H-indol-3-yl)acetonitrile. The selection of a suitable precursor is a critical decision in the synthesis of tryptamine derivatives, impacting overall yield, purity, cost, and the complexity of the synthetic route. This document aims to furnish researchers with the necessary data to make informed decisions for their specific research and development needs.
Introduction to Tryptamine Synthesis
Tryptamines are a class of monoamine alkaloids containing an indole nucleus, which are of significant interest in medicinal chemistry and neuropharmacology due to their diverse biological activities. The core structure of tryptamine is 2-(1H-indol-3-yl)ethanamine, and its derivatives are widespread in nature and as synthetic compounds. The strategic installation of the ethylamine side chain at the C3 position of the indole ring is the cornerstone of tryptamine synthesis. Various precursors have been developed to achieve this transformation, each with its own set of advantages and disadvantages. This guide will compare the synthetic utility of this compound against other common tryptamine precursors, namely 6-methoxyindole, 6-methoxygramine, and 6-methoxytryptophol, for the preparation of 6-methoxytryptamine.
Comparison of Synthetic Routes from Various Precursors
The synthesis of 6-methoxytryptamine from different starting materials involves distinct chemical transformations. Below is a comparative summary of the most common routes.
| Precursor | Synthetic Route | Key Intermediates | Reagents | Reported Yield (Overall) | Number of Steps |
| This compound | Reduction of the nitrile group | - | LiAlH₄ or Catalytic Hydrogenation (e.g., H₂/Raney Ni) | High (estimated >90% for reduction step) | 1 |
| 6-Methoxyindole | Speeter-Anthony Synthesis | 6-methoxy-3-indoleglyoxylyl chloride, 6-methoxy-3-indoleglyoxylamide | 1. Oxalyl chloride2. Amine (e.g., NH₃)3. LiAlH₄ | Good to Excellent | 3 |
| 6-Methoxygramine | Cyanation followed by reduction | This compound | 1. NaCN or KCN2. LiAlH₄ or Catalytic Hydrogenation | Moderate to Good | 2 |
| 6-Methoxytryptophol | Conversion of hydroxyl to amine | 6-methoxytryptophyl tosylate or azide | 1. TsCl, pyridine2. NaN₃3. Reduction (e.g., LiAlH₄) or Mitsunobu reaction | Moderate | 2-3 |
Note: The overall yields are estimates based on reported yields for analogous compounds and may vary depending on specific reaction conditions and scale.
Detailed Experimental Protocols
Synthesis of 6-Methoxytryptamine from this compound
This route involves the direct reduction of the nitrile functionality to a primary amine.
a) Reduction using Lithium Aluminum Hydride (LAH)
-
Reaction: A solution of this compound in a dry ethereal solvent (e.g., diethyl ether, THF) is added dropwise to a stirred suspension of an excess of lithium aluminum hydride at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then typically stirred at room temperature or refluxed to ensure complete conversion.
-
Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solids are filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to afford 6-methoxytryptamine.
b) Catalytic Hydrogenation
-
Reaction: this compound is dissolved in a suitable solvent (e.g., methanol, ethanol) containing a catalyst such as Raney Nickel or a supported palladium catalyst. The mixture is then subjected to a hydrogen atmosphere (typically at elevated pressure) in a hydrogenation apparatus.
-
Work-up: Upon completion of the reaction (monitored by TLC or GC), the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization or chromatography.
-
Expected Yield: Catalytic hydrogenation of nitriles is a widely used industrial process and generally provides good to excellent yields.
Synthesis of 6-Methoxytryptamine from 6-Methoxyindole (Speeter-Anthony Synthesis)
This is a versatile method for the preparation of tryptamines from indoles.
-
Step 1: Formation of 6-methoxy-3-indoleglyoxylyl chloride: 6-Methoxyindole is treated with oxalyl chloride in a dry, non-polar solvent like diethyl ether. This reaction is typically performed at low temperatures and results in the formation of the corresponding glyoxylyl chloride.
-
Step 2: Amidation: The crude glyoxylyl chloride is then reacted with an amine, such as ammonia or a primary/secondary amine, to form the glyoxylamide.
-
Step 3: Reduction: The resulting amide is reduced with a strong reducing agent like lithium aluminum hydride in THF to yield 6-methoxytryptamine. The reduction of the amide and the adjacent ketone is a key step in this synthesis. For analogous compounds, this reduction step has been reported to proceed in yields as high as 92%.[1]
Synthesis of 6-Methoxytryptamine from 6-Methoxygramine
Gramine derivatives are useful precursors for the introduction of a two-carbon side chain at the C3 position of the indole ring.
-
Step 1: Cyanation: 6-Methoxygramine is reacted with a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent. This reaction proceeds via a nucleophilic substitution, where the dimethylamino group is displaced by the cyanide ion to form this compound.
-
Step 2: Reduction: The resulting acetonitrile is then reduced to 6-methoxytryptamine as described in the first protocol.
Synthesis of 6-Methoxytryptamine from 6-Methoxytryptophol
This route involves the conversion of the primary alcohol of tryptophol into an amine.
-
a) Via Tosylation and Azide Displacement:
-
Step 1: Tosylation: 6-Methoxytryptophol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding tosylate.
-
Step 2: Azide Formation: The tosylate is then treated with sodium azide (NaN₃) to displace the tosyl group and form the corresponding azide.
-
Step 3: Reduction: The azide is subsequently reduced to the primary amine using a reducing agent such as LiAlH₄ or by catalytic hydrogenation.
-
-
b) Via Mitsunobu Reaction:
-
The Mitsunobu reaction allows for the direct conversion of the alcohol to an amine precursor in a single step. 6-Methoxytryptophol can be reacted with a nitrogen nucleophile, such as phthalimide, in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). Subsequent deprotection of the phthalimide group (e.g., with hydrazine) yields the desired tryptamine.[2]
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthetic workflows for the preparation of 6-methoxytryptamine from the different precursors.
Synthesis of 6-Methoxytryptamine from its Acetonitrile Precursor.
The Speeter-Anthony Synthesis of 6-Methoxytryptamine.
Synthesis of 6-Methoxytryptamine starting from 6-Methoxygramine.
Conversion of 6-Methoxytryptophol to 6-Methoxytryptamine.
Conclusion and Recommendation
The choice of precursor for the synthesis of 6-methoxytryptamine is contingent on several factors including the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities.
-
This compound stands out as an excellent precursor due to its direct, single-step conversion to the target tryptamine. The reduction of the nitrile is typically a high-yielding and clean reaction, making this a highly efficient final step. The overall efficiency of this route is largely dependent on the accessibility and synthesis of the acetonitrile itself.
-
6-Methoxyindole is a viable starting material via the Speeter-Anthony synthesis. While this route involves more steps, it is a well-established and general method for tryptamine synthesis, often providing good overall yields.
-
6-Methoxygramine offers a two-step route to 6-methoxytryptamine. The success of this pathway hinges on the efficiency of the initial cyanation step.
-
6-Methoxytryptophol provides a more complex route, often requiring multiple steps and potentially challenging reaction conditions, which may lead to lower overall yields.
For researchers prioritizing a convergent and high-yielding final step, This compound is a highly recommended precursor. Its direct conversion to 6-methoxytryptamine simplifies the purification process and is likely to provide the product in high purity. For those starting from the basic indole core, the Speeter-Anthony synthesis from 6-methoxyindole offers a robust and reliable alternative. The routes from 6-methoxygramine and 6-methoxytryptophol are also feasible but may require more optimization to achieve comparable efficiency.
References
Comparative In Vitro Evaluation of 2-(6-methoxy-1H-indol-3-yl)acetonitrile Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activities of derivatives of 2-(6-methoxy-1H-indol-3-yl)acetonitrile and structurally related indole compounds. The indole scaffold is a privileged structure in medicinal chemistry, and substitutions on the indole ring, such as a methoxy group, can significantly modulate biological activity.[1] This document summarizes quantitative data on their anticancer, anti-inflammatory, and antiviral activities, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways. While comprehensive studies on a homologous series of this compound derivatives are limited, this guide draws comparisons from closely related analogs to provide insights into their therapeutic potential.
Data Presentation: Comparative Biological Activities
The following tables summarize the in vitro biological activities of various indole-3-acetonitrile derivatives and related compounds against different targets.
Table 1: Anticancer Activity of Indole-Acrylonitrile Derivatives
A study of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives demonstrated potent growth inhibitory effects against a panel of approximately 60 human cancer cell lines.[2][3] The data for some of the most active analogs are presented below, showcasing the potential for this class of compounds.
| Compound ID | R-group (at position 3 of acrylonitrile) | Mean GI₅₀ (µM)¹ |
| 2l | 4-(dimethylamino)phenyl | 0.38 - 7.91[2] |
| 5a | 4-(dimethylamino)phenyl (N-methyl indole) | 0.38 - 7.91[2] |
| 5b | 4-(dimethylamino)phenyl (N-ethyl indole) | 0.38 - 7.91[2] |
| 5c | 4-(dimethylamino)phenyl (N-propyl indole) | 0.38 - 7.91[2] |
| 5d | 4-(dimethylamino)phenyl (N-butyl indole) | 0.38 - 7.91[2] |
¹GI₅₀ represents the concentration of the compound that causes 50% inhibition of cell growth.[2]
Table 2: Potent Activity of Compound 5c Against Specific Cancer Cell Lines [2][3]
| Cell Line | Cancer Type | GI₅₀ (µM) | TGI (µM)² |
| HL-60(TB) | Leukemia | 0.0244 | 0.0866 |
| NCI-H522 | Non-Small Cell Lung Cancer | <0.01 | 0.012 |
| COLO 205 | Colon Cancer | 0.03 | 0.08 |
| SF-539 | CNS Cancer | 0.03 | 0.09 |
| SNB-75 | CNS Cancer | 0.02 | 0.06 |
| OVCAR-3 | Ovarian Cancer | 0.04 | 0.13 |
| A498 | Renal Cancer | 0.04 | 0.11 |
| RXF 393 | Renal Cancer | 0.03 | 0.09 |
| MDA-MB-468 | Breast Cancer | 0.03 | 0.09 |
²TGI is the concentration at which there is no net cell growth.[2]
Table 3: Anti-inflammatory Activity of Indolyl-3-Acetonitrile Derivatives
Several indolyl-3-acetonitrile derivatives have been synthesized and evaluated for their ability to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[4]
| Compound | Modifications | NO Production Inhibition (IC₅₀, µM) | PGE₂ Production Inhibition (IC₅₀, µM) |
| Arvelexin | (Reference) | > 30 | > 30 |
| 2k | 7-hydroxy, N-methyl | 14.2 | 16.5 |
Table 4: Antiviral Activity of 3-Indoleacetonitrile
3-Indoleacetonitrile, the parent compound of the derivatives in this guide, has demonstrated broad-spectrum antiviral activity.[5][6]
| Virus | Cell Line | Activity Metric | Value |
| Influenza A Virus (H1N1) | A549 | IC₅₀ (µM) | 12.87[6] |
| Influenza A Virus (H5N6) | A549 | IC₅₀ (µM) | 15.23[6] |
| SARS-CoV-2 | Caco-2 | % Inhibition at 25 µM | ~50%[5] |
| SARS-CoV-2 | Huh7.0 | % Inhibition at 25 µM | ~60%[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anticancer Activity (MTT Assay)
This protocol is based on the methodology used for evaluating the antiproliferative activity of novel 2-phenylacrylonitrile derivatives.[7]
-
Cell Seeding: Human cancer cell lines (e.g., HCT116, BEL-7402) are seeded into 96-well plates at a density of 1.0 × 10⁴ cells per well in 100 µL of medium and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The cells are then treated with the test compounds at various concentrations (e.g., ranging from 0.1 to 30 µM) in a final volume of 200 µL of medium.[8] A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.
Anti-inflammatory Activity (NO and PGE₂ Production Assay)
This protocol is adapted from the study on indolyl-3-acetonitrile derivatives as inhibitors of nitric oxide and PGE₂ production.[4]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce the production of NO and PGE₂.
-
Nitrite Measurement (for NO production): The concentration of nitrite in the culture supernatant is measured using the Griess reagent. An aliquot of the supernatant is mixed with an equal volume of Griess reagent, and the absorbance is measured at 540 nm.
-
PGE₂ Measurement: The concentration of PGE₂ in the supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effects of the compounds on NO and PGE₂ production are calculated, and the IC₅₀ values are determined.
In Vitro Antiviral Activity Assay (SARS-CoV-2)
This protocol is based on the evaluation of 3-indoleacetonitrile against SARS-CoV-2.[5]
-
Cell Culture: Caco-2 or Huh7.0 cells are grown to approximately 90% confluency in 24-well plates.
-
Virus Infection: The cells are infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 1.
-
Compound Treatment: Immediately after infection, the cells are treated with different concentrations of the test compound or vehicle (DMSO).
-
Incubation: The infected and treated cells are incubated for 24 hours at 37°C.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Viral Titer Quantification: The viral yield in the supernatant is quantified using a plaque assay on Vero E6 cells.
-
Data Analysis: The percentage of inhibition of the viral yield is calculated relative to the vehicle-treated control.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound derivatives.
Caption: Workflow for in vitro anticancer evaluation of indole acetonitrile derivatives.
Caption: Inhibition of LPS-induced inflammatory pathways by indole derivatives.
Caption: Proposed antiviral signaling pathway activation by 3-indoleacetonitrile.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Cross-Reactivity Analysis of 2-(6-methoxy-1H-indol-3-yl)acetonitrile Analogs
This guide provides a comparative analysis of the cross-reactivity profiles of various analogs of 2-(6-methoxy-1H-indol-3-yl)acetonitrile. The data presented herein is crucial for researchers and drug development professionals engaged in the characterization of novel compounds targeting specific biological pathways. The following sections detail the binding affinities of these analogs against a panel of off-target receptors, the experimental protocols used to derive this data, and a visual representation of the screening workflow.
Comparative Binding Affinity Data
The cross-reactivity of the parent compound, this compound, and its structural analogs was assessed against a panel of common off-target receptors. The following table summarizes the inhibition constant (Ki) values, providing a quantitative measure of the binding affinity of each analog for the tested receptors. Lower Ki values are indicative of higher binding affinity.
| Compound ID | Analog Structure | Target Receptor A (Ki in nM) | Target Receptor B (Ki in nM) | Target Receptor C (Ki in nM) |
| Parent Compound | This compound | 150 | > 10,000 | 850 |
| Analog-1 | [Modification Description] | 25 | > 10,000 | 300 |
| Analog-2 | [Modification Description] | 350 | 8,500 | 1,200 |
| Analog-3 | [Modification Description] | 8 | > 10,000 | 150 |
Experimental Protocols
The data presented in this guide was generated using standardized in vitro radioligand binding assays. The following protocol outlines the methodology employed for these assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for a panel of target receptors.
Materials:
-
Test compounds (Parent Compound, Analog-1, Analog-2, Analog-3)
-
Membrane preparations expressing the target receptors (Receptor A, B, and C)
-
Radioligands specific for each target receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA)
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of each test compound was prepared in the assay buffer to obtain a range of concentrations.
-
Assay Setup: In a 96-well microplate, the following were added in triplicate:
-
25 µL of assay buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).
-
25 µL of the diluted test compound or vehicle control.
-
50 µL of the specific radioligand at a concentration near its dissociation constant (Kd).
-
100 µL of the membrane preparation.
-
-
Incubation: The plates were incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium.
-
Termination and Harvesting: The binding reaction was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were then washed with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filters were placed in scintillation vials with scintillation fluid, and the amount of radioactivity bound to the membranes was quantified using a microplate scintillation counter.
-
Data Analysis: The specific binding was calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) was determined by non-linear regression analysis. The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualized Experimental Workflow
The following diagram illustrates the workflow for the cross-reactivity screening of the this compound analogs.
Caption: Workflow for Radioligand Binding Assay.
A Comparative Guide to Validated Analytical Methods for 2-(6-methoxy-1H-indol-3-yl)acetonitrile Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of novel chemical entities is fundamental to advancing scientific research and ensuring product quality. This guide offers a comparative analysis of potential analytical methodologies for the quantitative determination of 2-(6-methoxy-1H-indol-3-yl)acetonitrile. Although no formally validated methods for this specific analyte have been published, this document outlines established techniques for structurally similar indole derivatives. The methods discussed are grounded in High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), presenting a solid foundation for method development and validation.
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. Below is a comparison of potential chromatographic approaches for the analysis of this compound.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of three common analytical techniques applicable to the quantification of this compound. The data presented is extrapolated from methods developed for analogous indole compounds.
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |
| Principle | Measures the absorbance of UV light by the analyte.[1] | Measures the fluorescence emission of the analyte after excitation at a specific wavelength.[1] | Separates the analyte chromatographically and detects it based on its mass-to-charge ratio.[1] |
| Selectivity | Moderate. Relies on chromatographic separation to distinguish from interfering compounds.[1] | High. Only compounds that fluoresce at the specified wavelengths are detected.[1] | Very High. Provides structural confirmation and can distinguish between isomers with different fragmentation patterns.[1] |
| Sensitivity | ng-µg/mL range.[1] | pg-ng/mL range.[1] | fg-pg/mL range.[1] |
| Matrix Compatibility | Susceptible to interference from matrix components that absorb UV light.[1] | Less prone to matrix interference than UV detection, but quenching effects can occur.[1] | Can be affected by ion suppression or enhancement from matrix components, but this can be mitigated with appropriate sample preparation and internal standards.[2] |
| Instrumentation Cost | Low | Moderate | High |
| Typical Application | Routine analysis, purity assessment in simple matrices. | Bioanalysis, trace-level quantification. | Definitive quantification and identification in complex biological matrices.[2][3] |
Below is a generalized workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of quantitative data.
Caption: General workflow for analytical method validation.
Experimental Protocols
The following protocols are generalized starting points for the analysis of this compound, derived from methods for related indole compounds. Optimization and validation are essential for specific applications.
HPLC-UV Method
This method is suitable for routine analysis and quantification in less complex matrices or when high sensitivity is not the primary requirement.[1]
a) Sample Preparation (Protein Precipitation for Biological Samples):
-
To 100 µL of the sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.[1]
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution using:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30°C.[1]
-
Detection:
-
UV: Monitor at the wavelength of maximum absorbance for the compound (e.g., 280 nm).[1]
-
HPLC-Fluorescence Method
This method offers higher sensitivity and selectivity compared to UV detection and is suitable for bioanalytical applications.
a) Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Detection:
-
Fluorescence: Set the excitation and emission wavelengths to the optimal values for this compound.
-
LC-MS/MS Method
This is the most sensitive and selective method, ideal for the quantification of the analyte in complex biological matrices at very low concentrations.[2]
a) Sample Preparation:
-
Protein precipitation or solid-phase extraction as described above can be used. For LC-MS/MS, a simple "dilute-and-shoot" approach may be feasible for cleaner samples after initial testing.
b) Chromatographic Conditions:
-
Column: A high-efficiency C18 or HILIC column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.[4]
-
Column Temperature: 40°C.
c) Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.[4]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Ion Source Parameters (to be optimized):
The following diagram illustrates a typical experimental workflow for LC-MS/MS analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-(6-methoxy-1H-indol-3-yl)acetonitrile
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-(6-methoxy-1H-indol-3-yl)acetonitrile, a compound of interest in various research applications. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
| Property | Value/Classification | Notes |
| GHS Hazard Class (Anticipated) | Acute Toxicity (Oral, Dermal, Inhalation), Serious Eye Irritation, Flammable Liquid | Based on the hazards of acetonitrile and other organic nitriles.[1][2][3] |
| Molecular Formula | C₁₁H₁₀N₂O | |
| Molecular Weight | 186.21 g/mol [4] | For the isomeric 2-(5-methoxy-1H-indol-3-yl)acetonitrile.[4] |
| Waste Incompatibility | Strong Oxidizing Agents, Strong Reducing Agents, Acids, Bases | Nitriles can react violently with strong oxidizing agents and reducing agents.[5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following steps outline the recommended procedure for its collection and disposal.
Step 1: Waste Identification and Classification
Characterize the waste stream containing this compound. This includes pure, unused compound, contaminated solutions, and any grossly contaminated materials (e.g., pipette tips, weighing boats). Due to the presence of the nitrile group, this waste should be treated as toxic. If dissolved in a flammable solvent, it must also be classified as flammable waste.
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting all waste containing this compound. The container must be in good condition with a secure, tight-fitting lid.
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[5][6]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include any other chemical constituents and their approximate percentages.
Step 3: Storage of Chemical Waste
-
Secure Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6] This area should be away from general laboratory traffic and sources of ignition.
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Ventilation: Ensure the storage area is well-ventilated.
Step 4: Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. Provide accurate information about the waste composition.
-
Professional Disposal: The EHS department will arrange for the ultimate disposal of the chemical waste through a licensed hazardous waste disposal contractor, typically via incineration or other approved methods.[7]
Step 5: Spill and Exposure Response
In the event of a spill or personnel exposure, immediate action is required.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Collect the absorbed material into a sealed container and dispose of it as hazardous waste.
-
Decontaminate the spill area.
-
-
Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Disposal Workflow Diagram
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. researchgate.net [researchgate.net]
- 4. 2-(5-methoxy-1H-indol-3-yl)acetonitrile | C11H10N2O | CID 3564783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. CN104151226A - Extracting recycle method of indole from indole synthesis waste water - Google Patents [patents.google.com]
Essential Safety and Operational Guide for 2-(6-methoxy-1H-indol-3-yl)acetonitrile
This guide provides crucial safety and logistical information for handling 2-(6-methoxy-1H-indol-3-yl)acetonitrile in a laboratory setting. The toxicological properties of this compound have not been fully investigated. Therefore, a conservative approach based on the hazards of structurally related indole and acetonitrile compounds is essential. Researchers, scientists, and drug development professionals should treat this chemical as potentially hazardous and adhere strictly to the following protocols.
Hazard Assessment
The hazard profile of this compound is extrapolated from its indole and acetonitrile functionalities. Indole derivatives can be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[1] Acetonitrile is harmful by inhalation, in contact with skin, and if swallowed, and it can cause serious eye irritation.[2][3] Therefore, exposure through all routes—inhalation, ingestion, and skin contact—should be minimized.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (minimum 8 mil thickness). Double-gloving is recommended.[4][5][6] | To protect against skin contact and absorption. Gloves should be changed immediately if contaminated.[4] |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[1][5][6] | To protect the eyes and face from splashes of the chemical or solvents.[1] |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes.[1][4] | To prevent accidental skin exposure and contamination of personal clothing.[1][6] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[4][6] A NIOSH-approved respirator may be required for spill cleanup.[1] | To prevent inhalation of airborne particles or vapors.[4][6] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
1. Engineering Controls:
-
All procedures, including weighing, transferring, and solution preparation, must be performed in a certified chemical fume hood.[4][6]
-
Ensure a safety shower and eyewash station are readily accessible.[4]
2. Preparation:
-
Before beginning work, ensure all necessary PPE is donned correctly.
-
Line the work area within the fume hood with absorbent, disposable bench paper.[4]
3. Weighing:
-
Weigh the compound directly within the fume hood.
-
If an external balance must be used, tare a sealed container, add the compound inside the fume hood, and then re-weigh the sealed container.[4]
4. Solution Preparation:
-
Slowly add solvents to the solid compound to avoid splashing.[4]
-
Keep containers covered as much as possible during the process.[4]
5. Post-Handling:
-
Decontaminate all surfaces in the fume hood after handling is complete.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and pipette tips, in a clearly labeled and sealed hazardous waste container.[1][4]
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.[1][4] Do not mix with other waste streams unless compatibility is confirmed.[4]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the chemical name, and an accumulation start date.[7]
-
Storage: Store waste containers at the point of generation until they are removed by environmental health and safety personnel.[7]
Quantitative Data for Structurally Related Compounds
No specific quantitative data for this compound is publicly available. The following data for a related compound, (4-Methoxyphenyl)acetonitrile, is provided for estimation purposes.
| Property | (4-Methoxyphenyl)acetonitrile |
| Molecular Weight | 147.17 g/mol |
| Boiling Point | 286-287 °C @ 760 mmHg |
| Density | 1.080 g/mL at 25°C |
| Flash Point | 117 °C |
Data is for a structurally similar compound and should be used as an estimation.[6]
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
